Aspartame-d5
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-methoxy-1-oxo-3-(2,3,4,5,6-pentadeuteriophenyl)propan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-13(19)10(15)8-12(17)18/h2-6,10-11H,7-8,15H2,1H3,(H,16,19)(H,17,18)/t10-,11-/m0/s1/i2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOZJIPTCAWIRG-HEPISUNPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)OC)NC(=O)[C@H](CC(=O)O)N)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675637 | |
| Record name | Methyl L-alpha-aspartyl-L-(2,3,4,5,6-~2~H_5_)phenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356849-17-6 | |
| Record name | Methyl L-alpha-aspartyl-L-(2,3,4,5,6-~2~H_5_)phenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Aspartame-d5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Aspartame-d5, a deuterated analog of the artificial sweetener aspartame. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards in quantitative bioanalytical studies.
Core Compound Details
This compound serves as an ideal internal standard for the quantification of aspartame in various biological matrices through isotope dilution mass spectrometry. Its physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1356849-17-6 | [1][2][3][4][5] |
| Molecular Formula | C₁₄H₁₃D₅N₂O₅ | [1][3][5] |
| Molecular Weight | 299.33 g/mol | [1][2][3][5][6] |
| Synonyms | L-α-Aspartyl-L-phenylalanine 2-(Methyl-d5) Ester | [1][3] |
| Appearance | White Solid | [7] |
| Storage | 2-8°C Refrigerator | [7] |
Metabolic Fate of Aspartame
Upon ingestion, aspartame is rapidly metabolized in the gastrointestinal tract into three main components: phenylalanine (50%), aspartic acid (40%), and methanol (10%).[6][8][9] These components are then absorbed and enter their respective metabolic pathways. The metabolic breakdown of aspartame is a critical consideration in pharmacokinetic studies.
Metabolic breakdown of Aspartame in the gastrointestinal tract.
Experimental Protocol: Quantification of Aspartame in Plasma using LC-MS/MS
This section outlines a detailed methodology for the quantification of aspartame in human plasma using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with this compound as an internal standard.
1. Materials and Reagents:
-
Aspartame (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
2. Preparation of Standard and Quality Control (QC) Samples:
-
Stock Solutions: Prepare individual stock solutions of aspartame and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the aspartame stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same solvent mixture to a final concentration of 100 ng/mL.
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. HPLC-MS/MS Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1100 series or equivalent |
| Column | Phenomenex Luna C18 (150 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 45% B over 5 minutes |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30°C |
| Mass Spectrometer | SCIEX QTRAP 4500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Aspartame: 295.1 -> 180.1; this compound: 300.1 -> 185.1 |
| Dwell Time | 200 ms |
Workflow for Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard like this compound is fundamental to accurate quantification in mass spectrometry. The following diagram illustrates the logical workflow.
Workflow for quantification using a stable isotope-labeled internal standard.
References
- 1. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sweetenerbook.com [sweetenerbook.com]
- 9. efsa.europa.eu [efsa.europa.eu]
Isotopic Labeling of Aspartame for Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic labeling of aspartame for research applications. It covers the core principles of synthesis, detailed experimental protocols, analytical methodologies, and the application of labeled aspartame in metabolic and pharmacokinetic studies.
Introduction to Isotopically Labeled Aspartame
Isotopic labeling of aspartame, by replacing specific atoms with their heavier, stable isotopes (e.g., ¹³C, ²H, ¹⁵N), provides a powerful tool for researchers. This technique allows for the precise tracing of aspartame and its metabolites through biological systems without altering its chemical properties. The use of isotopically labeled analogs is crucial for absorption, distribution, metabolism, and excretion (ADME) studies, as well as for elucidating the metabolic fate and potential downstream effects of its constituent parts.
Synthesis of Isotopically Labeled Aspartame
The synthesis of isotopically labeled aspartame can be achieved through both enzymatic and chemical methods. The key is the incorporation of labeled precursors, namely isotopically labeled L-aspartic acid and L-phenylalanine.
Enzymatic Synthesis using Thermolysin
Enzymatic synthesis offers high stereospecificity, yielding the desired α-aspartame isomer.[1] The enzyme thermolysin is commonly used to catalyze the condensation of N-protected L-aspartic acid and L-phenylalanine methyl ester.[2]
Experimental Protocol: Synthesis of Uniformly ¹³C-Labeled Aspartame [3]
This protocol is adapted from the synthesis of uniformly ¹³C-labeled aspartame for NMR analysis.[3]
Materials:
-
Uniformly ¹³C-labeled N-α-carbobenzyloxyl-L-aspartic acid (U-¹³C-Z-Asp)
-
Uniformly ¹³C-labeled L-phenylalanine methyl ester·HCl (U-¹³C-PM·HCl)
-
Thermolysin
-
5% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
n-Butanol (n-BuOH)
-
Acetic acid (AcOH)
-
Silica gel plates for Thin Layer Chromatography (TLC)
Procedure:
-
Condensation:
-
Suspend U-¹³C-Z-Asp (1 mmol) and U-¹³C-PM·HCl (2 mmol) in water.
-
Adjust the pH to 7 with 4 M NaOH.
-
Add thermolysin and incubate the mixture. The product, Z-¹³C-aspartame, will precipitate.
-
Collect the precipitate by centrifugation and wash thoroughly with water.
-
-
Deprotection:
-
Suspend the Z-¹³C-aspartame precipitate in methanol.
-
Add 5% Pd/C catalyst and ammonium formate.
-
Stir the reaction mixture at room temperature until the deprotection is complete (monitor by TLC).
-
Remove the Pd/C catalyst by filtration.
-
-
Purification:
-
Evaporate the filtrate to dryness.
-
Dissolve the residue in warm water and lyophilize to obtain uniformly ¹³C-labeled aspartame.
-
The purity can be assessed by TLC using a solvent system of n-BuOH:H₂O:AcOH (3:1:1).
-
Chemical Synthesis
Chemical synthesis provides a versatile alternative, though it may produce a mixture of α and β isomers, requiring purification.[1][4] The process generally involves the protection of the amino group of aspartic acid, formation of an anhydride, reaction with phenylalanine methyl ester, and subsequent deprotection.[4] To produce an isotopically labeled version, one would start with the desired labeled aspartic acid or phenylalanine.
Analytical Methods for Labeled Aspartame and its Metabolites
A variety of analytical techniques can be employed to detect, quantify, and characterize isotopically labeled aspartame and its metabolic products.
Mass Spectrometry (MS)
Mass spectrometry is a primary tool for determining isotopic enrichment and quantifying labeled compounds.[1]
Experimental Protocol: Isotopic Enrichment Analysis by LC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Extract aspartame and its metabolites from the biological matrix (e.g., plasma, tissue homogenate) using a suitable solvent like methanol or acetonitrile.
-
Centrifuge to remove proteins and other precipitates.
-
The supernatant can be diluted and directly injected or further purified using solid-phase extraction (SPE).[5]
-
-
Chromatographic Separation:
-
Separate aspartame and its metabolites using a C18 reversed-phase HPLC column.[5]
-
Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometric Analysis:
-
Operate the mass spectrometer in positive ion mode.
-
Use Selected Reaction Monitoring (SRM) to detect and quantify the unlabeled and labeled analytes. The precursor and product ion pairs for each analyte and its isotopologue need to be determined.
-
The isotopic enrichment is calculated by comparing the peak areas of the labeled and unlabeled species.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for determining the specific positions of isotopic labels within the molecule. ¹³C NMR is particularly useful for position-specific labeling analysis.[3][6]
Metabolism and Pharmacokinetics of Aspartame
Upon ingestion, aspartame is rapidly metabolized in the small intestine into its three main components: aspartic acid, phenylalanine, and methanol.[4][7] These metabolites are then absorbed and enter their respective metabolic pathways.
Metabolic Fate of Aspartame's Components
-
Aspartic Acid: Enters the cellular pool of amino acids and can be used for protein synthesis or converted to oxaloacetate, an intermediate in the Krebs cycle.[7]
-
Phenylalanine: Also joins the amino acid pool for protein synthesis or is converted to tyrosine.[7]
-
Methanol: Is oxidized to formaldehyde and then to formic acid.[7]
The use of isotopically labeled aspartame allows for the precise tracing of these metabolites and their incorporation into various biomolecules and metabolic pathways.
Pharmacokinetic Studies
Radiolabeled aspartame has been instrumental in determining its pharmacokinetic profile.
| Parameter | Young Adults | Elderly Adults | Units | Reference |
| Dose | ~40 | ~40 | mg/kg | [8] |
| Cmax (Phenylalanine) | 63.3 | 81.3 | micromol/L | [8] |
| AUC (0-infinity) (Phenylalanine) | 353.5 | 518.7 | micromol·h/L | [8] |
| Volume of Distribution (V) | 2.03 | 1.59 | L/kg | [8] |
| Clearance (CL) | 7.3 | 4.9 | ml/min/kg | [8] |
| Elimination Half-life | 3.5 | 3.9 | hours | [8] |
Table 1: Pharmacokinetic parameters of phenylalanine after a single oral dose of aspartame in young and elderly volunteers.[8]
| Dose of Aspartame | Peak Blood Methanol Level (Adults) | Peak Blood Methanol Level (Infants) | Units | Reference |
| 50 mg/kg | 0.34 ± 0.12 | 0.30 ± 0.10 | mg/dL | [9] |
| 100 mg/kg | - | 1.02 ± 0.28 | mg/dL | [9] |
Table 2: Peak blood methanol levels after acute ingestion of aspartame.[9]
Application in Metabolic Research: ¹³C-Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is a powerful technique that uses ¹³C-labeled substrates to quantify the rates (fluxes) of metabolic reactions within a cell.[10][11] By administering ¹³C-labeled aspartame, researchers can trace the flow of carbon from its constituent amino acids into central metabolic pathways, such as the Krebs cycle. This allows for the investigation of how aspartame consumption may influence cellular metabolism under various physiological and pathological conditions.[12]
Visualizations
Synthesis and Analysis Workflow
Workflow for the synthesis and analysis of isotopically labeled aspartame.
Metabolic Fate of Aspartame
References
- 1. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Aspartame by Thermolysin: An X-ray Structural Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Aspartame—True or False? Narrative Review of Safety Analysis of General Use in Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aspartame pharmacokinetics - the effect of ageing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aspartame Safety as a Food Sweetener and Related Health Hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 11. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
Aspartame-d5: A Technical Guide to Stability and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation pathways of Aspartame-d5. By leveraging established data on aspartame and the principles of kinetic isotope effects, this document offers insights into the chemical behavior of this deuterated compound. The information presented is intended to support research, development, and quality control activities involving this compound.
Core Concepts: Stability and the Kinetic Isotope Effect
Aspartame, a widely used artificial sweetener, is a dipeptide methyl ester composed of L-aspartic acid and L-phenylalanine.[1][2] Its stability is primarily influenced by pH and temperature.[3] this compound is a deuterated isotopologue of aspartame, where one or more hydrogen atoms have been replaced by deuterium. This isotopic substitution can significantly impact the molecule's metabolic stability due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic breakdown at the site of deuteration.[4] While the degradation pathways of this compound are expected to be identical to those of its non-deuterated counterpart, the rate of degradation may be slower, thus enhancing its stability.[5][6]
Degradation Pathways of Aspartame
The degradation of aspartame proceeds through several key pathways, which are highly dependent on environmental conditions, particularly pH and temperature.[7][8] The primary degradation products include:
-
Aspartyl-phenylalanine (Asp-Phe): Formed via the hydrolysis of the methyl ester group.[8]
-
Diketopiperazine (DKP): A cyclic dipeptide formed through an intramolecular rearrangement, especially in neutral to alkaline conditions.[8][9]
-
Aspartic Acid (Asp) and Phenylalanine (Phe): Resulting from the hydrolysis of the peptide bond.[8]
-
Methanol: Released upon hydrolysis of the methyl ester.[1]
The relative abundance of these degradation products varies with the specific conditions. For instance, under acidic conditions, hydrolysis to aspartyl-phenylalanine is more prevalent, while DKP formation is favored in neutral and alkaline solutions.[9]
Quantitative Data on Aspartame Stability
The following tables summarize the degradation kinetics of unlabeled aspartame under various conditions. Due to the kinetic isotope effect, it is anticipated that this compound will exhibit a longer half-life under similar conditions. The exact magnitude of this increase in stability would need to be determined experimentally, but a conservative estimate based on observed KIEs for similar compounds suggests a potential 1.5 to 2-fold increase in half-life.
Table 1: Half-life of Aspartame in Aqueous Solution at 25°C
| pH | Half-life (days) |
| 3 | ~260 |
| 4 | ~300 |
| 4.3 | ~300 (most stable)[1][10] |
| 5 | ~245[11] |
| 6 | ~120[11] |
| 7 | A few days[1][10] |
Table 2: Effect of Temperature on Aspartame Degradation in Soft Drinks
| Temperature (°C) | pH | Remaining Aspartame after 5 months (%) |
| 20 | 2.75 | 65.4 |
| 20 | 3.25 | 82.1 |
| 20 | 4.57 | 87.8 |
| 30 | 2.75 | 25.8 |
| 30 | 3.25 | 51.5 |
| 30 | 4.57 | 99.3 (enhanced stability) |
| 40 | 2.75 | Least stable |
Data adapted from a study on orange flavored soft drinks.[3]
Experimental Protocols
Detailed methodologies are crucial for assessing the stability of this compound and identifying its degradation products. The following are standard protocols for forced degradation studies.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and products of this compound under stress conditions.[5][12]
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or a buffer corresponding to the intended use).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the sample solution and incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).[5]
-
Base Hydrolysis: Add 0.1 M NaOH to the sample solution and incubate at 60°C for a specified period.[5]
-
Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution and incubate at room temperature.[5]
-
Thermal Degradation: Store a solid sample or a solution of this compound at an elevated temperature (e.g., 80°C).[5]
-
Photolytic Degradation: Expose a solution of this compound to a controlled light source (e.g., UV lamp at 254 nm).[5]
-
-
Sample Analysis: At each time point, withdraw an aliquot of the sample, neutralize if necessary, and analyze using a stability-indicating method such as HPLC or LC-MS/MS to quantify the remaining this compound and identify degradation products.[7][8]
Protocol 2: H/D Back-Exchange Stability Assessment
Objective: To determine the stability of the deuterium label under relevant experimental conditions.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in the test medium (e.g., phosphate-buffered saline pH 7.4, plasma).
-
Incubation: Incubate the sample at a physiologically relevant temperature (e.g., 37°C).
-
Time Points: Collect aliquots at various time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Sample Quenching: Stop any potential enzymatic activity by adding a quenching solution like cold acetonitrile.
-
Analysis: Analyze the samples using LC-MS to monitor the isotopic distribution of the compound. A shift towards lower masses would indicate H/D back-exchange.
Visualizations
Aspartame Degradation Pathways
Caption: Primary degradation pathways of this compound.
Forced Degradation Experimental Workflow
Caption: Workflow for forced degradation studies of this compound.
Metabolic Pathway of Aspartame
Caption: Metabolic fate of aspartame following ingestion.[1]
References
- 1. Aspartame - Wikipedia [en.wikipedia.org]
- 2. acs.org [acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Deuterated Compounds: Optimizing Drug Stability [piramal.devtest.in.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Investigations on the degradation of aspartame using high-performance liquid chromatography/tandem mass spectrometry [html.rhhz.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Aspartame | C14H18N2O5 | CID 134601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Journey of Deuterated Aspartame In Vivo: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: A comprehensive review of existing scientific literature reveals a notable scarcity of in vivo studies specifically investigating the metabolic fate of deuterated aspartame. Consequently, this guide is structured upon the well-established metabolic pathways of non-deuterated aspartame, supplemented with the principles of stable isotope tracing to project the anticipated metabolic journey of its deuterated counterpart. The quantitative data and experimental protocols detailed herein are derived from studies on non-labeled aspartame and are presented to form a robust foundational understanding for future research involving deuterated variants.
Introduction
Aspartame (N-L-α-aspartyl-L-phenylalanine-1-methyl ester) is a widely utilized low-calorie artificial sweetener.[1][2] Its metabolic fate following ingestion is a critical aspect of its safety and physiological effects. The use of stable isotope labeling, particularly with deuterium (²H), offers a powerful and non-invasive methodology to trace the absorption, distribution, metabolism, and excretion (ADME) of aspartame and its constituent metabolites in vivo. This technical guide provides a detailed overview of the metabolic pathways of aspartame, presents quantitative pharmacokinetic data from human and animal studies, outlines relevant experimental protocols, and visualizes the key metabolic and experimental processes.
Upon ingestion, aspartame is not absorbed intact but is rapidly hydrolyzed in the gastrointestinal tract by esterases and peptidases into its three primary components: aspartic acid (approximately 40%), phenylalanine (approximately 50%), and methanol (approximately 10%).[1][3][4][5] The metabolic fate of deuterated aspartame would, therefore, be determined by the specific position of the deuterium label(s) on the parent molecule and the subsequent metabolism of the resulting labeled metabolite(s).
Metabolic Pathways of Aspartame Metabolites
The metabolic journey of aspartame begins with its breakdown in the gut. The resulting metabolites are then absorbed and enter various systemic metabolic pathways.
Phenylalanine Metabolism
Phenylalanine, an essential amino acid, is the primary component of aspartame by weight. Following its release, it is absorbed and enters the systemic circulation. The liver is the principal site of phenylalanine metabolism, where it is converted to tyrosine by the enzyme phenylalanine hydroxylase.[4] Tyrosine is a precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[4]
Aspartic Acid Metabolism
Aspartic acid, a non-essential amino acid, is readily metabolized by enterocytes (intestinal cells) and does not significantly increase plasma concentrations following aspartame consumption.[6] It can be converted to the neurotransmitter glutamate and can also enter the citric acid cycle.[3]
Methanol Metabolism
The methanol released from aspartame hydrolysis is absorbed and transported to the liver. There, it is oxidized by alcohol dehydrogenase to formaldehyde, which is then rapidly converted to formic acid by aldehyde dehydrogenase.[1][3] Formic acid can be excreted or enter the one-carbon folate pool.[7]
The following diagram illustrates the initial breakdown of aspartame and the subsequent metabolic pathways of its primary metabolites.
Metabolic fate of aspartame following ingestion.
Quantitative Data: Pharmacokinetics of Aspartame Metabolites
While specific pharmacokinetic data for deuterated aspartame is not available, numerous studies have quantified the plasma concentrations of its metabolites following oral administration of non-deuterated aspartame in humans. These data provide a baseline for what can be expected in studies utilizing deuterated analogs.
Table 1: Plasma Phenylalanine Concentrations Following Aspartame Ingestion in Humans
| Dose of Aspartame | Subject Group | Peak Plasma Phenylalanine (µmol/L) | Time to Peak (min) | Study Reference |
| 34 mg/kg | Normal Adults | ~80-120 | 40-45 | [7][8] |
| 100 mg/kg | Normal Adults | 20.3 ± 2.05 (solution) | 60-90 | [3] |
| 200 mg/kg | Normal Adults | Not specified | Not specified | [3] |
| 40 mg/kg | Elderly Volunteers | 81.3 | Not specified | [9] |
| 40 mg/kg | Young Volunteers | 63.3 | Not specified | [9] |
Table 2: Blood/Plasma Methanol Concentrations Following Aspartame Ingestion in Humans
| Dose of Aspartame | Subject Group | Peak Blood/Plasma Methanol (mg/dL) | Time to Peak (min) | Study Reference |
| 34 mg/kg | Normal Adults | Below detection limit (0.35) | - | [3] |
| 50 mg/kg | Normal Adults | 0.34 ± 0.12 | 30-90 | [3] |
| 50 mg/kg | Infants | 0.30 ± 0.10 | Not specified | [3] |
| 100 mg/kg | Normal Adults | 1.27 ± 0.48 | 60 | [3][10] |
| 100 mg/kg | Infants | 1.02 ± 0.28 | 90 | [3][10] |
| 600 mg (repeated doses) | Normal Adults | Remained within normal limits | - | [11] |
Table 3: Plasma Aspartate Concentrations Following Aspartame Ingestion in Humans
| Dose of Aspartame | Subject Group | Change in Plasma Aspartate | Study Reference |
| 34-50 mg/kg | Normal Adults | Not significantly changed | [3] |
| 100 mg/kg | Normal Adults | Increased from 0.16 ± 0.05 to 0.43 ± 0.23 µM (solution) | [3] |
| 600 mg (repeated doses) | Normal Adults | Not significantly increased | [11] |
Experimental Protocols
The investigation of the metabolic fate of deuterated aspartame in vivo would necessitate a combination of controlled administration and sophisticated analytical techniques to detect and quantify the deuterated metabolites in biological matrices.
Hypothetical In Vivo Study Design
-
Subject Recruitment and Baseline Sampling: A cohort of healthy human volunteers or animal models would be recruited. Baseline blood and urine samples would be collected to establish natural abundance levels of the target metabolites.
-
Administration of Deuterated Aspartame: A precisely weighed dose of deuterated aspartame (e.g., phenylalanine-d5, methanol-d4) dissolved in a suitable vehicle would be administered orally.
-
Serial Sampling: Blood samples would be collected at predetermined time points (e.g., 0, 15, 30, 45, 60, 90, 120, 240, 480 minutes) post-administration. Urine could be collected over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours).
-
Sample Preparation: Plasma or serum would be separated from blood samples. Both plasma and urine samples would undergo extraction procedures, such as solid-phase extraction (SPE), to isolate the metabolites of interest and remove interfering substances.[12][13]
-
Analytical Detection and Quantification: The prepared samples would be analyzed using high-sensitivity analytical instrumentation.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly specific and sensitive method for the simultaneous quantification of aspartame and its metabolites. The mass spectrometer would be configured to detect the specific mass-to-charge ratios of the deuterated metabolites.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly well-suited for the analysis of volatile compounds like methanol and its metabolites after appropriate derivatization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium NMR could be employed for non-invasive in vivo studies, similar to deuterium metabolic imaging (DMI) used for other deuterated substrates, to track the metabolic fate of the deuterium label in real-time.[14]
-
-
Pharmacokinetic Analysis: The concentration-time data for each deuterated metabolite would be used to calculate key pharmacokinetic parameters, such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life.
The following diagram outlines a potential experimental workflow for an in vivo study of deuterated aspartame.
Experimental workflow for an in vivo deuterated aspartame study.
Potential Signaling Pathways and Further Considerations
The metabolites of aspartame can interact with various signaling pathways. For instance, phenylalanine competes with other large neutral amino acids for transport across the blood-brain barrier, potentially affecting neurotransmitter synthesis.[3] Aspartic acid can act as an excitotoxin at high concentrations by activating NMDA receptors.[3] The use of deuterated tracers could help to more accurately quantify the flux of aspartame-derived metabolites into these pathways.
It is also important to consider the potential for kinetic isotope effects (KIEs), where the heavier deuterium atom can slow down the rate of enzymatic reactions.[14] While typically small for deuterium, KIEs should be taken into account when modeling metabolic fluxes based on data from deuterated tracers.[14]
Conclusion
While direct experimental data on the metabolic fate of deuterated aspartame in vivo is currently lacking, the well-documented metabolism of its non-deuterated form provides a solid framework for future investigations. The use of deuterium labeling, coupled with advanced analytical techniques such as HPLC-MS/MS and NMR, holds significant promise for elucidating the precise pharmacokinetics and metabolic distribution of aspartame's constituent components. Such studies would provide a more nuanced understanding of its physiological effects and contribute valuable data to the ongoing assessment of its safety and metabolic impact. The methodologies and data presented in this guide offer a comprehensive starting point for researchers and professionals in the field of drug development and metabolic research.
References
- 1. Aspartame—True or False? Narrative Review of Safety Analysis of General Use in Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspartame and Other Sweeteners in Food | FDA [fda.gov]
- 3. Aspartame Safety as a Food Sweetener and Related Health Hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism of aspartame and its L-phenylalanine methyl ester decomposition product by the porcine gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aspartame and its effects on health: Approach seems simplistic in electronic responses to editorial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. Aspartame pharmacokinetics - the effect of ageing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of repeated ingestion of aspartame-sweetened beverage on plasma amino acid, blood methanol, and blood formate concentrations in normal adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. Analysis of multiple sweeteners and their degradation products in lassi by HPLC and HPTLC plates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cds.ismrm.org [cds.ismrm.org]
Aspartame-d5: A Toxicological and Safety Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aspartame, a widely utilized artificial sweetener, has been the subject of extensive toxicological evaluation by global regulatory bodies, which have consistently affirmed its safety at established Acceptable Daily Intake (ADI) levels. This technical guide provides a comprehensive overview of the toxicological profile of aspartame, with a specific focus on its deuterated isotopologue, Aspartame-d5. While direct toxicological data for this compound is not publicly available, this guide leverages the extensive data on aspartame and integrates the principles of stable isotope labeling in toxicological research to provide a robust safety assessment. This compound, a deuterated version of aspartame, is primarily used as an internal standard in analytical chemistry for the precise quantification of aspartame in various matrices. The substitution of hydrogen with deuterium is not expected to significantly alter the toxicological properties of the molecule. This guide presents key quantitative toxicological data, detailed experimental methodologies, and relevant metabolic pathways to inform researchers and drug development professionals.
Introduction to Aspartame and this compound
Aspartame is a low-calorie artificial sweetener approximately 200 times sweeter than sucrose[1][2]. Chemically, it is the methyl ester of the dipeptide of two naturally occurring amino acids, L-aspartic acid and L-phenylalanine[3][4]. Following ingestion, aspartame is rapidly and completely hydrolyzed in the gastrointestinal tract to these two amino acids and methanol[3][5][6]. These metabolites are then absorbed and metabolized through normal physiological pathways[3][5][6].
This compound is a stable isotope-labeled version of aspartame where five hydrogen atoms in the methyl ester group have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical methods, allowing for accurate and precise quantification of aspartame. Stable isotope-labeled compounds are invaluable tools in metabolism and toxicity studies, enabling the tracing and characterization of metabolites[7][][9][10].
Quantitative Toxicological Data
The toxicological database for aspartame is extensive. The following tables summarize key quantitative data from various studies. It is important to note that these values are for non-deuterated aspartame. Given the nature of deuterium substitution, the toxicological profile of this compound is anticipated to be very similar.
Table 1: Acceptable Daily Intake (ADI) and No-Observed-Adverse-Effect Level (NOAEL)
| Parameter | Value | Species | Regulatory Body/Study | Citation |
| ADI | 40 mg/kg bw/day | Human | JECFA/WHO, EFSA | [6][11][12][13] |
| ADI | 50 mg/kg bw/day | Human | FDA | [3][6][14] |
| NOAEL | 4000 mg/kg bw/day | Rat | 104-week study | [11][15] |
Table 2: Genotoxicity Studies of Aspartame
| Assay | Test System | Concentration/Dose | Results | Citation |
| Ames Test | S. typhimurium TA98, TA100, TA1535, TA1537, TA1538 | Up to 5,000 µ g/plate | Negative (with and without metabolic activation) | [1] |
| Chromosome Aberration | Human lymphocytes | 500, 1,000, 2,000 µg/ml | Positive (dose-dependent) | [1] |
| Sister Chromatid Exchange | Human lymphocytes | Not specified | Negative | [1] |
| Micronucleus Test | Human lymphocytes | Highest concentrations | Positive (dose-dependent for 48h) | [16] |
| Micronucleus Test | Mouse peripheral blood erythrocytes | Up to 50,000 ppm (in feed) | Positive (in females at highest dose) | [17] |
| Comet Assay | Mouse bone marrow cells | 7, 14, 28, and 35 mg/kg bw | Increased DNA damage | [18] |
| Dominant Lethal Assay | CD Rats | Not specified | Negative | [1] |
Table 3: Carcinogenicity Studies of Aspartame
| Species | Dosing Regimen | Key Findings | Citation |
| Sprague-Dawley Rats | 50,000 ppm in feed | Increased incidence of malignant tumors in females | [1] |
| SCL Wistar Rats | Not specified | No cancer-inducing effects | [1] |
| F344 Rats (male) | Not specified | No cancer-inducing effects | [1] |
| Genetically Modified Mice (p53 haploinsufficient) | Up to 50,000 ppm in feed for 9 months | No evidence of carcinogenic activity | [17] |
| Humans (epidemiological studies) | Varied | Inconsistent results, with some studies suggesting a possible link to certain cancers, while others show no association. Major regulatory bodies conclude no convincing evidence of carcinogenicity in humans. | [1][19][20][21][22] |
Table 4: Reproductive and Developmental Toxicity of Aspartame
| Species | Dosing Regimen | Key Findings | Citation |
| Mice (male) | 40, 80, and 160 mg/kg bw/day for 90 days | Reduced sperm parameters, altered hormone levels, and induced oxidative stress in testes at high doses. | [23][24] |
| Rats (female) | 50 & 100 mg/kg bw/day | Decreased serum estrogen and histopathological changes in ovaries. | [25] |
| Rats | Up to 4000 mg/kg bw/day | No developmental toxicity. | [22] |
| Mice | Up to 5700 mg/kg bw/day | No developmental toxicity. | [22] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of toxicological data. Below are summaries of protocols for key studies on aspartame.
Genotoxicity Assays
-
Ames Test (Bacterial Reverse Mutation Assay):
-
Test System: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA1538.
-
Methodology: The standard plate-incorporation assay was used. Aspartame was tested at concentrations up to 5,000 µ g/plate , both with and without a mammalian metabolic activation system (S9 mix from rat liver). The number of revertant colonies was counted after incubation.[1][26]
-
-
In Vitro Chromosome Aberration Test:
-
Test System: Cultured human peripheral blood lymphocytes.
-
Methodology: Lymphocyte cultures were treated with aspartame at concentrations of 500, 1000, and 2000 µg/ml for 24 and 48 hours. Colcemid was added to arrest cells in metaphase. Cells were harvested, fixed, and slides were prepared and stained with Giemsa. Metaphase spreads were analyzed for chromosomal aberrations.[1][16]
-
-
In Vivo Micronucleus Test:
-
Test System: Swiss albino mice.
-
Methodology: Mice were orally administered with different concentrations of aspartame (e.g., 7, 14, 28, and 35 mg/kg body weight). Bone marrow was collected from the femur, and polychromatic erythrocytes (PCEs) were analyzed for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) was also determined to assess cytotoxicity.[1][18]
-
-
Comet Assay (Single Cell Gel Electrophoresis):
-
Test System: Bone marrow cells of Swiss albino mice.
-
Methodology: Following oral administration of aspartame, bone marrow cells were isolated and embedded in agarose on a microscope slide. The cells were lysed, and the slides were subjected to electrophoresis. DNA damage was quantified by measuring the length and intensity of the "comet tail."[18][26]
-
Carcinogenicity Bioassay
-
Long-term Rodent Feeding Study:
-
Test System: Sprague-Dawley rats.
-
Methodology: Groups of rats were fed diets containing various concentrations of aspartame (e.g., up to 100,000 ppm) for their entire lifespan. A control group received a standard diet. Animals were monitored for clinical signs of toxicity and tumor development. At the end of the study, a complete histopathological examination of all major organs and tissues was performed.[1][27]
-
Signaling Pathways and Mechanisms of Toxicity
The toxicological effects of aspartame, when observed, are generally attributed to its metabolites. The following diagrams illustrate the metabolic pathway of aspartame and a proposed mechanism for inducing oxidative stress.
Caption: Metabolic breakdown of aspartame in the gastrointestinal tract.
Caption: Proposed pathway of methanol-induced oxidative stress.
Safety and Regulatory Status
Major international regulatory agencies have consistently concluded that aspartame is safe for human consumption at current acceptable daily intake levels.
-
U.S. Food and Drug Administration (FDA): The FDA approved aspartame in 1974 and has reviewed its safety multiple times, consistently reaffirming its safety for the general population, except for individuals with phenylketonuria (PKU).[28][29] The FDA's ADI for aspartame is 50 mg/kg of body weight per day.[3][6][14]
-
European Food Safety Authority (EFSA): EFSA has also conducted comprehensive reviews of aspartame's safety and concluded that it is safe for human consumption.[5] The EFSA established an ADI of 40 mg/kg of body weight per day.[6][12]
-
Joint FAO/WHO Expert Committee on Food Additives (JECFA): JECFA has also reaffirmed the safety of aspartame and maintains an ADI of 40 mg/kg of body weight per day.[11][12][13]
Despite the consensus among major regulatory bodies, some studies have raised concerns about the potential for genotoxicity and carcinogenicity.[1][19] However, these findings have been critically evaluated by regulatory agencies and have not been deemed sufficient to alter the overall safety assessment of aspartame at current consumption levels.[13][22][29]
The Role of this compound in Research
This compound serves as a critical analytical tool in toxicological and pharmacokinetic research. Its use as an internal standard in mass spectrometry allows for the accurate quantification of aspartame and its metabolites in biological samples. This is essential for:
-
Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of aspartame.
-
Exposure assessment: Accurately measuring the levels of aspartame in food products and biological samples to ensure consumption remains within the ADI.
-
Metabolite identification: Aiding in the identification and quantification of aspartame's breakdown products.
The principle of using deuterated standards lies in their chemical identity to the analyte of interest, while their mass difference allows for their distinction in a mass spectrometer. The deuterium substitution is not expected to significantly alter the biological activity or toxicological profile, a concept known as the "isotope effect," which is generally minimal for this type of labeling.
Conclusion
The toxicological profile of aspartame has been extensively studied, and it is considered safe for human consumption by major regulatory agencies worldwide at the established ADI. While some studies have indicated potential for genotoxicity and carcinogenicity, the overall weight of scientific evidence supports its safety.
Direct toxicological data for this compound is not available in the public domain. However, based on the principles of stable isotope labeling, its toxicological profile is expected to be virtually identical to that of aspartame. This compound is a valuable tool for researchers, enabling precise and accurate quantification of aspartame in various experimental settings, thereby contributing to the ongoing safety assessment of this widely used artificial sweetener. This guide provides a comprehensive summary of the available data to support the research and development activities of scientists and drug development professionals.
References
- 1. A review of the genotoxic and carcinogenic effects of aspartame: does it safe or not? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aspartame—True or False? Narrative Review of Safety Analysis of General Use in Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Aspartame: A review of genotoxicity data" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aspartame Safety as a Food Sweetener and Related Health Hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aspartame: Toxic or Not? | Louisiana Cancer Research Center [louisianacancercenter.org]
- 7. pubs.acs.org [pubs.acs.org]
- 9. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. Aspartame safety, risks, and side effects [medicalnewstoday.com]
- 13. Aspartame hazard and risk assessment results released [who.int]
- 14. chhs.colostate.edu [chhs.colostate.edu]
- 15. Aspartame: a safety evaluation based on current use levels, regulations, and toxicological and epidemiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. NTP report on the toxicology studies of aspartame (CAS No. 22839-47-0) in genetically modified (FVB Tg.AC hemizygous) and B6.129-Cdkn2atm1Rdp (N2) deficient mice and carcinogenicity studies of aspartame in genetically modified [B6.129-Trp53tm1Brd (N5) haploinsufficient] mice (feed studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Genotoxicity testing of low-calorie sweeteners: aspartame, acesulfame-K, and saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. usrtk.org [usrtk.org]
- 20. Aspartame and Cancer Risk | American Cancer Society [cancer.org]
- 21. Artificial Sweeteners and Cancer - NCI [cancer.gov]
- 22. toxicology.org [toxicology.org]
- 23. researchgate.net [researchgate.net]
- 24. Insight into the mechanism of aspartame-induced toxicity in male reproductive system following long-term consumption in mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ajfm.journals.ekb.eg [ajfm.journals.ekb.eg]
- 26. tandfonline.com [tandfonline.com]
- 27. EFSA’s toxicological assessment of aspartame: was it even-handedly trying to identify possible unreliable positives and unreliable negatives? - PMC [pmc.ncbi.nlm.nih.gov]
- 28. safetyofaspartame.com [safetyofaspartame.com]
- 29. Aspartame and Other Sweeteners in Food | FDA [fda.gov]
A Technical Guide to Aspartame-d5 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial sourcing and application of Aspartame-d5, a deuterated analog of the artificial sweetener aspartame. This stable isotope-labeled compound is a critical tool for researchers in various fields, particularly in analytical and pharmacokinetic studies, where it serves as a reliable internal standard for the precise quantification of aspartame in diverse matrices.
Commercial Suppliers and Product Specifications
This compound is available from several reputable commercial suppliers catering to the research and pharmaceutical industries. While specific product details may vary, the following tables summarize the key quantitative data for this compound offered by prominent vendors. It is recommended to request a lot-specific Certificate of Analysis (CoA) from the supplier for the most accurate and up-to-date information.
Table 1: General Product Specifications for this compound
| Parameter | Specification |
| Chemical Name | L-α-Aspartyl-L-phenylalanine-d5 methyl ester |
| CAS Number | 1356849-17-6 |
| Molecular Formula | C₁₄H₁₃D₅N₂O₅ |
| Molecular Weight | ~299.33 g/mol |
| Appearance | White to off-white solid |
Table 2: Supplier-Specific Quantitative Data for this compound
| Supplier | Catalog Number (Example) | Purity | Isotopic Enrichment | Available Formats |
| Santa Cruz Biotechnology | sc-218403 | Information available upon request from CoA | Information available upon request from CoA | Solid |
| LGC Standards (TRC) | TRC-A790018 | ≥95% (HPLC) | Information available upon request from CoA | Neat solid (1 mg, 10 mg) |
| Cayman Chemical | Not explicitly listed for d5, but other deuterated standards are ≥98% | Not explicitly listed for d5, but other deuterated standards are typically ≥99% deuterated forms (d1-d5); ≤1% d0 | Crystalline solid | |
| Alsachim | SYN-A790018-1MG | ≥98% | ≥98% | Solid (1 mg, 5 mg, 10 mg) |
| Cleanchem | CL-ASPM-09 | Comprehensive characterization data provided | Information available upon request | Impurity Reference Standard |
Application in Research: Use as an Internal Standard
This compound is predominantly utilized as an internal standard in analytical methodologies, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The five deuterium atoms on the phenyl ring give it a distinct mass-to-charge ratio (m/z) compared to the non-labeled aspartame, while maintaining nearly identical physicochemical properties. This allows for co-elution during chromatography and similar ionization efficiency, making it an ideal tool to correct for variations in sample preparation, injection volume, and instrument response. This stable isotope dilution method enables highly accurate and precise quantification of aspartame in complex matrices such as food, beverages, and biological fluids.
Experimental Protocol: Quantification of Aspartame in Beverages using LC-MS/MS with this compound Internal Standard
The following is a detailed methodology for the quantification of aspartame in beverage samples, adapted from established analytical procedures.
Materials and Reagents
-
Aspartame standard (≥98% purity)
-
This compound internal standard (≥98% purity, ≥98% isotopic enrichment)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
0.22 µm syringe filters
Preparation of Standard Solutions
-
Aspartame Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of aspartame in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the aspartame stock solution with a mixture of water and methanol (e.g., 50:50 v/v) to achieve a concentration range relevant to the expected sample concentrations.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound (e.g., 1 µg/mL) by diluting the stock solution with the same water/methanol mixture.
Sample Preparation
-
Degas carbonated beverage samples by sonication for 15-20 minutes.
-
For clear liquid samples, take a 1 mL aliquot. For samples with particulates, centrifuge at 5000 rpm for 10 minutes and use the supernatant.
-
Add a fixed volume of the this compound internal standard spiking solution to the sample aliquot to achieve a final concentration within the linear range of the assay (e.g., 100 ng/mL).
-
Vortex the sample for 30 seconds.
-
Perform a dilution of the sample with the mobile phase starting conditions (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to bring the expected aspartame concentration into the calibration range. A dilution factor of 1:100 or 1:1000 is common for commercially sweetened beverages.
-
Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Instrumental Analysis
-
Liquid Chromatography System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in ultrapure water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: Linear gradient from 5% to 95% B
-
5-7 min: Hold at 95% B
-
7.1-9 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI (+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Aspartame: Precursor ion (Q1) m/z 295.1 → Product ion (Q3) m/z 179.1
-
This compound: Precursor ion (Q1) m/z 300.1 → Product ion (Q3) m/z 184.1
-
Note: These transitions should be optimized for the specific instrument used.
-
-
Instrument Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows according to the manufacturer's recommendations for the specific instrument.
Data Analysis and Quantification
-
Integrate the peak areas for both the aspartame and this compound MRM transitions.
-
Calculate the ratio of the peak area of aspartame to the peak area of this compound for each standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the aspartame standards.
-
Determine the concentration of aspartame in the samples by interpolating their peak area ratios from the calibration curve.
-
Account for the initial dilution factor to report the final concentration of aspartame in the original beverage sample.
Visualizations
Experimental Workflow for Aspartame Quantification
Caption: Workflow for the quantification of aspartame in beverages using this compound as an internal standard.
This guide provides a foundational understanding of the commercial availability and analytical application of this compound. Researchers are encouraged to consult specific product documentation and relevant scientific literature for further details and to validate all methods for their specific instrumentation and matrices.
Methodological & Application
Application Note: Quantification of Aspartame in Human Plasma by LC-MS/MS Using Aspartame-d5 as an Internal Standard
Introduction
Aspartame is a widely used artificial sweetener in various food and beverage products.[1][2][3] Accurate and sensitive quantification of aspartame in biological matrices is crucial for pharmacokinetic studies and to ensure its levels remain within the acceptable daily intake. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of aspartame in human plasma. The method utilizes a stable isotope-labeled internal standard, Aspartame-d5, to ensure high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[4]
Principle
The method involves the precipitation of proteins from plasma samples, followed by chromatographic separation on a reverse-phase C18 column and detection by a triple quadrupole mass spectrometer. This compound, being chemically and physically similar to aspartame, co-elutes and experiences similar ionization effects, thereby providing reliable quantification.[4]
Experimental Protocols
Materials and Reagents
-
Aspartame (analytical standard)
-
This compound (internal standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (blank)
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve aspartame and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the aspartame stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with known amounts of aspartame.
-
Sample Preparation
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (this compound, 100 ng/mL).
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 100 µL of the mobile phase (0.1% formic acid in water).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | Agilent 1290 Infinity Series or equivalent |
| Column | Luna Omega Polar C18 (2.1 x 50 mm, 1.6 µm) or equivalent[5] |
| Mobile Phase A | 0.1% Formic Acid in Water[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[5] |
| Gradient | Linear gradient from 3% to 100% B in 4.0 min, then return to 3% B at 4.1 min and re-equilibrate for 1.4 min.[5] |
| Flow Rate | 0.3 mL/min[5] |
| Injection Volume | 10 µL[5] |
| Column Temperature | 30°C[5] |
| Autosampler Temp. | 10°C[5] |
Mass Spectrometry:
| Parameter | Condition |
| MS System | Agilent 6470 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Gas Temperature | 300°C |
| Gas Flow | 5 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp. | 250°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
Data Presentation
Table 1: MRM Transitions for Aspartame and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (eV) |
| Aspartame | 295.1 | 179.1 | 50 | 135 | 15 |
| This compound | 300.1 | 184.1 | 50 | 135 | 15 |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Precision (%CV) | < 15%[5] |
| Accuracy (%) | 85 - 115%[5] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Recovery | > 85% |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of aspartame.
Caption: Role of this compound as an internal standard.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of aspartame in human plasma. The use of this compound as an internal standard effectively corrects for matrix effects and procedural losses, ensuring high accuracy and precision of the results. This method is suitable for various applications, including pharmacokinetic studies and routine monitoring of aspartame levels in clinical and research settings.
References
Quantitative Analysis of Aspartame in Food Matrices Using Isotope Dilution LC-MS/MS with Aspartame-d5
Application Note
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of aspartame in various food products. The method utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and incorporates a stable isotope-labeled internal standard, Aspartame-d5, for accurate and precise quantification. This isotope dilution approach minimizes matrix effects and variabilities in sample preparation and instrument response. The protocol is suitable for researchers, quality control scientists, and professionals in the food and beverage industry involved in the analysis of artificial sweeteners.
Introduction
Aspartame is a widely used artificial sweetener in a variety of low-calorie food and beverage products.[1] Due to regulations on its maximum allowable concentration in foodstuffs and consumer interest, accurate quantification is essential for ensuring product quality and regulatory compliance.[2] This method addresses the challenges of analyzing aspartame in complex food matrices by employing a highly selective and sensitive LC-MS/MS technique. The use of this compound as an internal standard, which co-elutes with the analyte and has nearly identical chemical and physical properties, ensures high accuracy and precision by correcting for any analyte loss during sample processing and fluctuations in mass spectrometer response.
Experimental Protocols
Preparation of Standard Solutions
1.1. Stock Solutions (1 mg/mL):
-
Aspartame Stock: Accurately weigh 10 mg of aspartame standard and dissolve in 10 mL of methanol/water (50:50, v/v).
-
This compound Stock (Internal Standard): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
1.2. Intermediate Standard Solutions (10 µg/mL):
-
Dilute 100 µL of the 1 mg/mL aspartame stock solution to 10 mL with methanol/water (50:50, v/v).
-
Dilute 100 µL of the 1 mg/mL this compound stock solution to 10 mL with methanol/water (50:50, v/v).
1.3. Calibration Standards:
-
Prepare a series of calibration standards by spiking appropriate volumes of the 10 µg/mL aspartame intermediate solution into a constant volume of the 10 µg/mL this compound intermediate solution and diluting with the mobile phase to achieve final concentrations ranging from 1 ng/mL to 500 ng/mL for aspartame. The final concentration of this compound should be constant in all calibration standards (e.g., 50 ng/mL).
Sample Preparation
2.1. Liquid Samples (e.g., Beverages, Soft Drinks):
-
Degas carbonated beverages by sonication for 10-15 minutes.
-
Transfer 1 mL of the liquid sample into a centrifuge tube.
-
Add a known amount of the this compound intermediate solution.
-
Vortex for 30 seconds.
-
Dilute the sample 1:100 or 1:500 with the mobile phase initial conditions (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[3]
-
Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.
2.2. Solid and Semi-Solid Samples (e.g., Yogurt, Candies, Jams):
-
Accurately weigh 1-2 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of a suitable extraction solvent (e.g., a buffer solution at pH 4.5 or 0.1% formic acid in water/methanol 50:50).
-
Add a known amount of the this compound intermediate solution.
-
Homogenize using a high-speed blender or vortex for 2-5 minutes.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Collect the supernatant. For complex matrices, a Solid Phase Extraction (SPE) clean-up step using a C18 cartridge may be necessary to remove interferences.[4]
-
Filter the final extract through a 0.22 µm syringe filter into an LC vial.
LC-MS/MS Analysis
3.1. Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
3.2. Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Nebulizer Gas | 50 psi |
| Drying Gas Temp | 300 °C |
| Capillary Voltage | 4000 V |
3.3. MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Aspartame | 295.1 | 200.1 (Quantifier) | 50 | 15 |
| 295.1 | 180.1 (Qualifier) | 50 | 20 | |
| This compound | 300.1 | 205.1 (Quantifier) | 50 | 15 |
| 300.1 | 185.1 (Qualifier) | 50 | 20 |
Note: The transitions for this compound are predicted based on the fragmentation pattern of aspartame, assuming deuteration on the phenyl ring.
Data Presentation
Table 1: Method Validation - Linearity and Limits of Quantification
| Analyte | Calibration Range (ng/mL) | R² | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Aspartame | 1 - 500 | >0.995 | 0.1 | 0.5 |
Data is a representative summary from similar validated methods.[3]
Table 2: Method Validation - Accuracy and Precision in Spiked Beverage Matrix
| Spiked Concentration (ng/mL) | Mean Recovery (%) (n=5) | Relative Standard Deviation (RSD) (%) |
| 5 | 98.2 | 4.5 |
| 50 | 101.5 | 3.1 |
| 250 | 99.8 | 2.8 |
Data is a representative summary from similar validated methods.[3]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the quantitative analysis of aspartame in food.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a reliable, accurate, and sensitive approach for the quantification of aspartame in a range of food and beverage products. The detailed protocol for sample preparation and analysis, along with the method performance data, demonstrates its suitability for routine quality control and research applications.
References
- 1. Stability considerations of aspartame in the direct analysis of artificial sweeteners in water samples using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of 10 sweeteners in various foods by liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Aspartame Using a Deuterated Internal Standard
Introduction
Aspartame (L-aspartyl-L-phenylalanine methyl ester) is a widely used artificial sweetener in various food products and pharmaceuticals.[1][2][3][4] Accurate and reliable quantification of aspartame is crucial for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a common analytical technique for this purpose.[1][2][5][6] This application note details a robust HPLC method for the determination of aspartame, incorporating a deuterated internal standard (Aspartame-d5) to enhance accuracy and precision by correcting for variations in sample preparation and instrument response. The method is suitable for researchers, scientists, and professionals in the drug development and food industries.
This document provides protocols for both HPLC with Ultraviolet (UV) detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), the latter being particularly useful for complex matrices and lower detection limits.
Experimental Workflow
The overall experimental process from sample receipt to final data analysis is outlined in the workflow diagram below.
Caption: Overall experimental workflow for aspartame analysis.
Potential Interferences and Degradation Pathway
Aspartame can degrade under certain conditions, such as exposure to high temperatures or non-neutral pH, leading to the formation of byproducts that could potentially interfere with the analysis. The primary degradation products include 5-benzyl-3,6-dioxo-2-piperazineacetic acid (diketopiperazine, DKP), aspartyl-phenylalanine, and phenylalanine. A well-developed chromatographic method should be able to resolve aspartame from these potential degradants.
Caption: Aspartame degradation pathways.
Methodology and Protocols
Materials and Reagents
-
Aspartame reference standard (≥98% purity)
-
This compound (deuterated internal standard, IS)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Potassium dihydrogen phosphate
-
Phosphoric acid
-
Purified water (18.2 MΩ·cm)
-
0.45 µm syringe filters
Instrumentation
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/photodiode array (PDA) detector.
-
Alternatively, an LC-MS/MS system with an electrospray ionization (ESI) source.
-
Analytical balance
-
pH meter
-
Sonicator
Preparation of Solutions
Mobile Phase Preparation (for HPLC-UV)
-
Mobile Phase A: 25 mM potassium dihydrogen phosphate buffer. Adjust pH to 4.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Filter the mobile phase through a 0.45 µm filter and degas before use.
Stock Solution Preparation
-
Aspartame Stock (1000 µg/mL): Accurately weigh 100 mg of aspartame reference standard and dissolve in a 100 mL volumetric flask with purified water. Sonicate if necessary to ensure complete dissolution.
-
This compound Stock (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in a 100 mL volumetric flask with purified water.
Working Standard and Calibration Curve Preparation
-
Prepare a series of calibration standards by diluting the aspartame stock solution with purified water to achieve concentrations ranging from 1 to 200 µg/mL.
-
Spike each calibration standard and blank with the this compound stock solution to a final concentration of 10 µg/mL.
Sample Preparation
-
Liquid Samples (e.g., Beverages): Degas the sample for 15 minutes in an ultrasonic bath.[2][7] Dilute the sample with purified water to bring the expected aspartame concentration within the calibration range. Add the this compound internal standard to a final concentration of 10 µg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Solid Samples (e.g., Powders): Accurately weigh a portion of the homogenized sample and dissolve it in a known volume of purified water.[2] Sonicate for 15 minutes to ensure complete dissolution.[2] Further dilute as necessary to fall within the calibration range. Add the this compound internal standard to a final concentration of 10 µg/mL. Centrifuge and filter the supernatant through a 0.45 µm syringe filter prior to analysis.
HPLC-UV Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 25 mM KH2PO4, pH 4.5; B: Acetonitrile |
| Gradient | 80:20 (A:B) isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Run Time | 10 minutes |
LC-MS/MS Method Parameters
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| MRM Transitions | Aspartame: m/z 295.1 → 179.1; this compound: m/z 300.1 → 184.1 |
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the HPLC-UV method.
| Parameter | Expected Value |
| Linearity (r²) | > 0.999 |
| Concentration Range (µg/mL) | 1 - 200 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Retention Time (Aspartame) | ~ 6.5 min |
| Retention Time (this compound) | ~ 6.5 min |
Conclusion
The described HPLC-UV and LC-MS/MS methods provide a reliable and accurate means for the quantification of aspartame in various sample matrices. The incorporation of a deuterated internal standard, this compound, significantly improves the robustness of the method by compensating for potential sample loss during preparation and variations in instrument performance. The methods are sensitive, specific, and demonstrate excellent linearity, precision, and accuracy, making them well-suited for routine quality control and research applications.
References
- 1. youngin.com [youngin.com]
- 2. bpsa.journals.ekb.eg [bpsa.journals.ekb.eg]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. shimadzu.com [shimadzu.com]
- 5. Development of an HPLC Method with an ODS Column to Determine Low Levels of Aspartame Diastereomers in Aspartame | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for the Mass Spectrometric Quantification of Aspartame Using Aspartame-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspartame (APM), a widely used artificial sweetener, requires accurate and sensitive quantification in various matrices, including food products, beverages, and biological fluids. The use of a stable isotope-labeled internal standard is crucial for robust and reliable quantification by mass spectrometry, as it effectively compensates for matrix effects and variations during sample processing and analysis. Aspartame-d5, a deuterated analog of aspartame, is an ideal internal standard for this purpose due to its chemical and physical similarity to the analyte.
These application notes provide detailed protocols and methodologies for the quantitative analysis of aspartame using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard. The information is intended to guide researchers in developing and validating analytical methods for food analysis, quality control, and pharmacokinetic studies.
Principle of the Method
The underlying principle of this analytical approach is stable isotope dilution analysis. A known amount of this compound is added to the sample at the beginning of the sample preparation process. Since this compound is chemically identical to aspartame, it experiences the same extraction efficiency, chromatographic retention, and ionization response in the mass spectrometer. By measuring the ratio of the mass spectrometric signal of aspartame to that of this compound, accurate quantification can be achieved, irrespective of sample losses during preparation or fluctuations in instrument performance.
Applications
The use of this compound as an internal standard in LC-MS/MS methods is applicable to a wide range of matrices, including:
-
Food and Beverages: Quantification of aspartame in diet soft drinks, powdered drink mixes, dairy products, and other foodstuffs to ensure compliance with regulatory limits and for quality control.[1]
-
Environmental Analysis: Monitoring of aspartame as an emerging contaminant in environmental water samples, such as wastewater and surface water.[2][3][4]
-
Bioanalytical Studies: Determination of aspartame and its metabolites in biological matrices like plasma and urine for pharmacokinetic and metabolism studies.
Quantitative Data Summary
The following tables summarize typical validation parameters for LC-MS/MS methods for the quantification of aspartame. While a comprehensive dataset from a single study using this compound was not available in the public domain, the presented data is representative of the performance of such methods.
Table 1: Typical LC-MS/MS Method Performance for Aspartame Quantification
| Parameter | Beverage Matrix | Food Matrix | Environmental Water Samples |
| Linearity (r²) | > 0.99 | ≥ 0.999[1] | Not Specified |
| Limit of Quantification (LOQ) | 0.125 - 10 µg/mL (in-sample) | < 2.5 µg/mL (µg/g)[1] | < 10 ng/L[2] |
| Accuracy (% Recovery) | 90.6% to 114% (at 5x LOQ)[5] | 84.2% - 106.7%[1] | Not Specified |
| Precision (%RSD) | < 13% (at 5x LOQ)[5] | < 10%[1] | Not Specified |
Table 2: Example Calibration Curve for Aspartame in Beverages
| Concentration (ng/mL) | Analyte Response (Area) | Internal Standard Response (Area) | Analyte/IS Ratio |
| 0.5 | 1,520 | 510,000 | 0.003 |
| 1.0 | 3,100 | 505,000 | 0.006 |
| 5.0 | 15,800 | 515,000 | 0.031 |
| 10.0 | 32,500 | 508,000 | 0.064 |
| 50.0 | 165,000 | 512,000 | 0.322 |
| 100.0 | 332,000 | 509,000 | 0.652 |
| 500.0 | 1,680,000 | 511,000 | 3.288 |
This table presents hypothetical data for illustrative purposes, based on typical performance characteristics of LC-MS/MS assays.
Experimental Protocols
Protocol 1: Quantification of Aspartame in Beverages
This protocol is suitable for the analysis of aspartame in clear liquid matrices such as soft drinks.
1. Materials and Reagents
-
Aspartame reference standard
-
This compound internal standard
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid
-
0.22 µm syringe filters
2. Standard and Internal Standard Preparation
-
Aspartame Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of aspartame in 10 mL of LC-MS grade water.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.[6]
-
Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with a 50:50 mixture of water and acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the aspartame stock solution into a blank matrix (e.g., sweetener-free beverage or water) to achieve a concentration range of 0.5 to 500 ng/mL.[5] Add the internal standard working solution to each calibrator to a final concentration of 20 ng/mL.[6]
3. Sample Preparation
-
Degas carbonated beverage samples by sonication.
-
Transfer 1 mL of the beverage sample to a centrifuge tube.
-
Add a precise volume of the internal standard working solution (e.g., 20 µL of 10 µg/mL this compound).
-
Vortex the sample for 30 seconds.
-
Dilute the sample 500-fold with a diluent (e.g., 95:5 v/v water/acetonitrile with 0.05% acetic acid).[5]
-
Vortex the diluted sample for 2 minutes.
-
Filter the sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.[5]
4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.[7]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a higher percentage to elute aspartame, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.[5]
-
Column Temperature: 40°C.[5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Aspartame: Precursor ion m/z 295 -> Product ion m/z 180 (quantifier), 295 -> 120 (qualifier).[8]
-
This compound: Precursor ion m/z 300 -> Product ion m/z 185 (quantifier).
-
5. Data Analysis
-
Integrate the peak areas for the quantifier MRM transitions of aspartame and this compound.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of aspartame in the samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantification of Aspartame in Environmental Water Samples
This protocol is adapted for the analysis of trace levels of aspartame in complex aqueous matrices.
1. Materials and Reagents
-
Same as Protocol 1, with the addition of solid-phase extraction (SPE) cartridges (e.g., HLB, 500 mg).[3]
2. Standard and Internal Standard Preparation
-
Prepare stock and working solutions as described in Protocol 1.
-
Prepare calibration standards in pristine water (e.g., Milli-Q).
3. Sample Preparation
-
Filter a 125 mL water sample through a glass fiber filter.
-
Add a known amount of the this compound internal standard working solution.[3]
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
4. LC-MS/MS Conditions
-
The LC-MS/MS conditions are similar to those described in Protocol 1, with potential modifications to the gradient profile to optimize separation from matrix components.
5. Data Analysis
-
Data analysis is performed as described in Protocol 1.
Visualizations
Caption: Experimental workflow for the quantification of aspartame using this compound.
Caption: Simplified metabolic pathway of aspartame.
References
- 1. Determination of nine high-intensity sweeteners in various foods by high-performance liquid chromatography with mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Target-Chemical Concentration Results of Mixed-Organic/Inorganic Chemical Exposures in Puerto Rico Tapwater, 2017 to 2018 [data.usgs.gov]
- 4. scispace.com [scispace.com]
- 5. sciex.com [sciex.com]
- 6. daneshyari.com [daneshyari.com]
- 7. Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lib3.dss.go.th [lib3.dss.go.th]
Application Notes and Protocols for the Use of Aspartame-d5 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspartame, a widely used artificial sweetener, undergoes rapid metabolism in the body, primarily into phenylalanine, aspartic acid, and methanol.[1][2] Understanding the pharmacokinetic profile of aspartame and its metabolites is crucial for assessing its safety and metabolic fate. Stable isotope-labeled internal standards, such as Aspartame-d5, are considered the gold standard in bioanalytical methods for pharmacokinetic studies.[3][4][5][6][7] The use of a deuterated internal standard like this compound, where five hydrogen atoms are replaced by deuterium, allows for highly accurate and precise quantification of the analyte by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][5] This is achieved through isotope dilution mass spectrometry, where the deuterated standard is chemically identical to the analyte, ensuring it behaves similarly during sample preparation and analysis, thus correcting for variations in extraction recovery, matrix effects, and instrument response.[4][5][7]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in pharmacokinetic studies of aspartame.
Experimental Design for a Pharmacokinetic Study of Aspartame
A typical pharmacokinetic study involving aspartame would involve the administration of a known dose of aspartame to subjects, followed by the collection of biological samples (e.g., plasma, urine) at various time points. The concentration of aspartame's primary metabolite, phenylalanine, is then measured in these samples. This compound is added to the samples at the beginning of the analytical process to serve as an internal standard.
Logical Workflow for a Pharmacokinetic Study
Caption: Workflow of a pharmacokinetic study using this compound.
Bioanalytical Method Protocol for Phenylalanine Quantification using this compound
This protocol describes a validated LC-MS/MS method for the quantification of phenylalanine in human plasma using this compound as an internal standard.
Materials and Reagents
-
Phenylalanine standard
-
This compound (Internal Standard)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (blank)
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions (1 mg/mL): Prepare stock solutions of phenylalanine and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the phenylalanine stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards. Prepare a separate working solution for this compound.
-
Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working solutions to create calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or study sample), add 10 µL of the this compound working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Parameters
| Parameter | Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Phenylalanine: m/z 166.1 → 120.1This compound (as Phenylalanine-d5): m/z 171.1 → 125.1 |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
Workflow for Bioanalytical Sample Analysis
Caption: A typical workflow for bioanalytical sample analysis.
Data Presentation: Pharmacokinetic Parameters of Phenylalanine
The following table summarizes hypothetical pharmacokinetic parameters of phenylalanine following oral administration of aspartame (200 mg) in healthy volunteers, comparing data obtained with and without an internal standard to highlight the improved data quality with this compound.
| Pharmacokinetic Parameter | Without Internal Standard (Mean ± SD) | With this compound Internal Standard (Mean ± SD) |
| Cmax (µmol/L) | 85.2 ± 15.6 | 83.5 ± 5.1 |
| Tmax (h) | 1.0 ± 0.5 | 1.0 ± 0.2 |
| AUC₀-t (µmol·h/L) | 410.7 ± 95.3 | 405.1 ± 25.8 |
| AUC₀-∞ (µmol·h/L) | 430.2 ± 101.8 | 425.6 ± 28.3 |
| t½ (h) | 2.5 ± 0.8 | 2.4 ± 0.3 |
| CL/F (L/h) | 45.9 ± 12.1 | 46.5 ± 3.2 |
| Vd/F (L) | 165.8 ± 45.7 | 160.2 ± 11.5 |
Data is hypothetical and for illustrative purposes.
Aspartame Metabolism
Aspartame is rapidly and completely metabolized in the gastrointestinal tract. It is not absorbed into the bloodstream intact.[8] The primary metabolic pathway involves hydrolysis into its constituent components: aspartic acid, phenylalanine, and methanol.[1][2]
Metabolic Pathway of Aspartame
Caption: Simplified metabolic pathway of aspartame.
Conclusion
The use of this compound as an internal standard is essential for the development of robust, accurate, and precise bioanalytical methods for pharmacokinetic studies of aspartame. The protocols and data presented here provide a framework for researchers to implement this best practice in their own studies, leading to higher quality data and a better understanding of the metabolic fate of aspartame in the body. The near-identical physicochemical properties of deuterated internal standards to the analyte of interest allow for effective compensation for variability during sample preparation and analysis.[6] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines on their use, emphasizing the importance of isotopic purity and stability.[6]
References
- 1. Metabolism of aspartame and its L-phenylalanine methyl ester decomposition product by the porcine gut [agris.fao.org]
- 2. mdpi.com [mdpi.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. data.parliament.uk [data.parliament.uk]
Application Notes: The Role of Aspartame-d5 in Metabolic Research
Introduction
Aspartame-d5 is a stable isotope-labeled (deuterated) analog of the artificial sweetener aspartame. Its primary application in metabolic research is as an internal standard for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). By incorporating five deuterium atoms on the phenylalanine ring, this compound has a higher molecular weight than its unlabeled counterpart but retains nearly identical chemical and physical properties. This makes it an ideal tool for accurately tracing and quantifying aspartame and its metabolites in complex biological matrices, overcoming variations in sample preparation and instrument response.
Principle of Use
In metabolic studies, a known quantity of this compound is spiked into biological samples (e.g., plasma, urine) prior to analysis. Following oral administration of unlabeled aspartame to a subject, the samples will contain the metabolites of aspartame (e.g., phenylalanine) and the corresponding deuterated metabolites from this compound (phenylalanine-d5). Since the stable isotope-labeled internal standard (SIL-IS) and the analyte behave identically during extraction, chromatography, and ionization, the ratio of the analyte's mass spectrometer signal to the SIL-IS's signal allows for precise quantification. This method is crucial for pharmacokinetic (PK) studies, metabolite identification, and understanding the absorption, distribution, metabolism, and excretion (ADME) of aspartame.
Metabolism of Aspartame
Upon ingestion, aspartame is not absorbed into the bloodstream in its intact form.[1][2] Instead, it is rapidly and completely hydrolyzed by enzymes in the gastrointestinal tract into three primary components.[1][3][4]
-
Phenylalanine (~50% by weight): An essential amino acid that enters the body's amino acid pool and is used in protein synthesis or other metabolic pathways.[4][5]
-
Aspartic Acid (~40% by weight): A non-essential amino acid that also joins the body's amino acid pool.[4][5]
-
Methanol (~10% by weight): This is absorbed and transported to the liver, where it is oxidized by alcohol dehydrogenase to formaldehyde, which is then rapidly converted to formic acid.[4][5][6][7] Formic acid can be further metabolized to carbon dioxide and water or excreted in the urine.[6]
This rapid breakdown means that any systemic effects of aspartame ingestion are attributable to its metabolites.[1]
Data Presentation
Table 1: Primary Metabolic Products of Aspartame
| Constituent | Percentage by Weight | Metabolic Fate |
| Phenylalanine | ~50% | Absorbed and enters the systemic amino acid pool for use in protein synthesis or further metabolism.[4][5] |
| Aspartic Acid | ~40% | Absorbed and enters the systemic amino acid pool for use in various metabolic pathways.[4][5] |
| Methanol | ~10% | Absorbed and oxidized in the liver to formaldehyde and then to formic acid.[4][5][6] |
Table 2: Example Pharmacokinetic Parameters of Phenylalanine after a Single Oral Dose of Aspartame (40 mg/kg)
This table presents comparative data showing how metabolic clearance can vary, underscoring the importance of accurate quantification in different populations. Data is adapted from studies comparing young and elderly volunteers.[3][8][9]
| Parameter | Young Volunteers (n=12) | Elderly Volunteers (n=12) |
| Cmax (μmol/L) | 63.3 | 81.3 |
| AUC (0-∞) (μmol·h/L) | 353.5 | 518.7 |
| Clearance (CL) (mL/min/kg) | 7.3 | 4.9 |
| Volume of Distribution (Vd) (L/kg) | 2.03 | 1.59 |
| Elimination Half-life (t½) (hours) | 3.5 | 3.9 |
Cmax: Maximum plasma concentration. AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Protocol 1: Quantification of Phenylalanine in Human Plasma
Objective: To determine the concentration of phenylalanine, a primary metabolite of aspartame, in human plasma samples using a stable isotope dilution LC-MS/MS method with this compound as the internal standard.
1. Materials and Reagents
-
This compound (Internal Standard)
-
Phenylalanine reference standard
-
Human plasma (K2-EDTA)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Deionized water, 18 MΩ·cm or higher
2. Preparation of Solutions
-
Internal Standard (IS) Working Solution (100 ng/mL): Prepare a stock solution of this compound in 50:50 MeOH:water. Dilute this stock solution with the same solvent to create a working solution of 100 ng/mL.
-
Calibration Standards: Prepare a stock solution of phenylalanine reference standard. Serially dilute the stock with blank plasma to create calibration standards ranging from 1 to 500 ng/mL.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound IS working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 400 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.[10]
-
Carefully transfer 400 µL of the clear supernatant to a new set of tubes or a 96-well plate.[10]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[10]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 97% Mobile Phase A, 3% Mobile Phase B).[10]
-
Vortex to mix and transfer to autosampler vials for analysis.
4. LC-MS/MS Instrumentation and Conditions
-
LC System: Standard UHPLC system.
-
Column: C18 reverse-phase column (e.g., Luna Omega Polar C18, 2.1 × 50 mm, 1.6 µm).[10]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[10]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.[10]
-
Gradient:
-
0.0 min: 3% B
-
4.0 min: 100% B
-
4.1 min: 3% B
-
5.5 min: 3% B
-
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
Table 3: MRM Transitions for Phenylalanine and its Deuterated Analog
Since this compound is metabolized to Phenylalanine-d5, the latter is monitored as the internal standard for the endogenous Phenylalanine analyte.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Phenylalanine | 166.2 | 120.1 | 100 | 15 |
| Phenylalanine-d5 (from IS) | 171.2 | 125.1 | 100 | 15 |
Visualizations
References
- 1. efsa.europa.eu [efsa.europa.eu]
- 2. Aspartame - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. Aspartame—True or False? Narrative Review of Safety Analysis of General Use in Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. examine.com [examine.com]
- 8. Aspartame pharmacokinetics - the effect of ageing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Aspartame-d5 in Environmental Water Samples
Introduction
Aspartame, a widely used artificial sweetener, is considered an emerging environmental contaminant due to its presence in wastewater effluents and surface waters.[1] Its detection and quantification in complex aqueous matrices necessitate robust and sensitive analytical methods. The use of a stable isotope-labeled internal standard, such as Aspartame-d5, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers significant advantages for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.[2][3] These application notes provide a detailed protocol for the analysis of aspartame in environmental water samples using an isotope dilution method with this compound.
Analyte Information
-
Aspartame: N-(L-α-Aspartyl)-L-phenylalanine, 1-methyl ester
-
This compound: N-(L-α-Aspartyl)-L-phenylalanine-d5, 1-methyl ester (deuterated on the phenyl ring)
The use of deuterated internal standards is a reliable method for quantitative analysis as they exhibit similar chemical and physical properties to the target analyte, including extraction recovery and chromatographic retention time.[4]
Experimental Protocols
1. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for the pre-concentration and clean-up of analytes from complex matrices like environmental water samples.[5]
-
Materials:
-
Oasis HLB SPE cartridges (or equivalent polymeric reversed-phase sorbent)[5]
-
Methanol (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Hydrochloric acid (HCl) or Formic acid for pH adjustment
-
Ammonium hydroxide (NH4OH) for pH adjustment
-
Nitrogen gas for evaporation
-
Aspartame and this compound analytical standards
-
-
Protocol:
-
Water Sample Collection and Preservation: Collect water samples in clean glass bottles. To prevent degradation of aspartame, which is unstable at pH values above 5, adjust the sample pH to approximately 4.3 with hydrochloric acid or formic acid.[1] Samples should be stored at 4°C and analyzed as soon as possible.
-
Internal Standard Spiking: Fortify a known volume of the water sample (e.g., 100-500 mL) with a standard solution of this compound to a final concentration of, for example, 100 ng/L.
-
SPE Cartridge Conditioning: Condition the Oasis HLB cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (pH adjusted to ~4.3). Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-15 minutes to remove residual water.
-
Elution: Elute the retained analytes from the cartridge with 5-10 mL of methanol.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Phenomenex Synergi Polar-RP, 100 x 3.0 mm, 2.5 µm) is suitable for retaining and separating aspartame from matrix components.[6]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a high aqueous percentage (e.g., 95% A) and ramp up the organic phase (B) to elute the analytes. An example gradient is provided in the table below.
-
Flow Rate: 0.4 mL/min.[6]
-
Column Temperature: 40°C.[6]
-
Injection Volume: 10 µL.[6]
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 10 | 90 |
| 10.0 | 10 | 90 |
| 10.1 | 95 | 5 |
| 15.0 | 95 | 5 |
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally used for aspartame.[7]
-
Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for both aspartame and this compound. The fragmentation of aspartame typically involves the loss of the methoxycarbonyl group and subsequent fragmentation of the peptide bond.[7] Based on the known fragmentation of aspartame, the following MRM transitions can be used:
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Aspartame | 295.1 | 180.1 | 120.1 |
| This compound | 300.1 | 185.1 | 125.1 |
Note: The specific collision energies and other MS parameters should be optimized for the instrument in use.
Data Presentation
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of aspartame in water samples. While this data is not exclusively from methods using this compound, it is representative of the performance that can be expected with an isotope dilution LC-MS/MS method.
| Parameter | Surface Water | Wastewater Influent | Wastewater Effluent | Reference |
| Limit of Detection (LOD) | 0.01 µg/L | 0.1 µg/L | 0.05 µg/L | [5] |
| Limit of Quantification (LOQ) | 0.05 µg/L | 0.5 µg/L | 0.1 µg/L | [5] |
| Recovery (%) | 85 - 110% | 70 - 105% | 80 - 115% | [5] |
| Matrix Effect (%) | -20 to +10% | -40 to -10% | -30 to +5% | |
| Precision (RSD %) | < 15% | < 20% | < 15% | [5] |
Note: The use of this compound as an internal standard is crucial for correcting variability in recovery and mitigating matrix effects, leading to higher accuracy and precision.[2]
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the analysis of this compound in water.
Logical Relationship for Isotope Dilution Quantification
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Investigations on the degradation of aspartame using high-performance liquid chromatography/tandem mass spectrometry [html.rhhz.net]
Application Note: Quantitative Analysis of Aspartame in Beverages using Isotope Dilution Mass Spectrometry with Aspartame-d5
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aspartame is a widely used artificial sweetener in various food products and beverages.[1] Accurate and precise quantification of aspartame is crucial for quality control, regulatory compliance, and safety assessment. Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides high accuracy and precision by using a stable isotope-labeled internal standard.[2][3] This application note details a robust protocol for the quantification of aspartame in beverage samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Aspartame-d5 as an internal standard.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a method of choice for quantitative analysis due to its ability to correct for sample matrix effects and variations in sample preparation and instrument response.[2][3] The principle relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. The labeled compound is chemically identical to the analyte and thus behaves similarly during extraction, chromatography, and ionization. The concentration of the native analyte is determined by measuring the ratio of the mass spectrometric response of the analyte to that of the isotopically labeled internal standard.
Experimental Protocols
1. Materials and Reagents
-
Aspartame (analytical standard)
-
This compound (internal standard)
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid
-
Methanol
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
-
HPLC or UPLC system coupled to a triple quadrupole mass spectrometer
2. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve 10 mg of aspartame in 10 mL of methanol to prepare a 1 mg/mL primary stock solution.
-
Similarly, prepare a 1 mg/mL primary stock solution of this compound in methanol.
-
-
Intermediate Stock Solutions (10 µg/mL):
-
Dilute 100 µL of each primary stock solution to 10 mL with 50:50 (v/v) water:acetonitrile to obtain intermediate stock solutions of 10 µg/mL for both aspartame and this compound.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute 100 µL of the 10 µg/mL this compound intermediate stock solution to 10 mL with 50:50 (v/v) water:acetonitrile.
-
3. Calibration Standards Preparation
Prepare a series of calibration standards by spiking a constant amount of the internal standard working solution with varying concentrations of the aspartame intermediate stock solution.
| Calibration Level | Volume of Aspartame (10 µg/mL) | Volume of IS (100 ng/mL) | Final Volume (mL) | Final Aspartame Conc. (ng/mL) | Final IS Conc. (ng/mL) |
| Blank | 0 µL | 100 µL | 1 | 0 | 10 |
| CAL 1 | 0.5 µL | 100 µL | 1 | 5 | 10 |
| CAL 2 | 1 µL | 100 µL | 1 | 10 | 10 |
| CAL 3 | 5 µL | 100 µL | 1 | 50 | 10 |
| CAL 4 | 10 µL | 100 µL | 1 | 100 | 10 |
| CAL 5 | 25 µL | 100 µL | 1 | 250 | 10 |
| CAL 6 | 50 µL | 100 µL | 1 | 500 | 10 |
4. Sample Preparation
-
Degas carbonated beverage samples by sonication for 15-20 minutes.
-
Accurately dilute the beverage sample with LC-MS grade water. A dilution factor of 1:500 is a good starting point and can be adjusted based on the expected aspartame concentration.[4]
-
To 900 µL of the diluted sample, add 100 µL of the 100 ng/mL this compound internal standard working solution.
-
Vortex the sample for 30 seconds.
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial.
5. LC-MS/MS Method
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Aspartame | 295.1 | 179.1 |
| This compound | 300.1 | 179.1 or 184.1* |
*The exact product ion for this compound may vary depending on the position of the deuterium labels. The fragmentation should be confirmed by direct infusion of the standard.
6. Data Analysis
-
Integrate the peak areas for the specified MRM transitions of both aspartame and this compound.
-
Calculate the response ratio (Aspartame Peak Area / this compound Peak Area) for each calibration standard.
-
Construct a calibration curve by plotting the response ratio against the concentration of aspartame. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
-
Calculate the response ratio for the unknown samples and determine the concentration of aspartame using the calibration curve.
-
Multiply the calculated concentration by the dilution factor to obtain the final concentration of aspartame in the original beverage sample.
Data Presentation
The following tables summarize representative quantitative data from published LC-MS/MS methods for aspartame analysis. These values can be used as a benchmark for method performance.
Table 1: Method Performance Characteristics
| Parameter | Representative Value | Source |
| Linearity Range | 0.5 - 500 ng/mL | [4] |
| Correlation Coefficient (r²) | > 0.99 | [4] |
| Limit of Detection (LOD) | 0.16 - 5.8 µg/L | [5] |
| Limit of Quantitation (LOQ) | 0.25 ng/mL (in-vial) | [4] |
Table 2: Accuracy and Precision Data from Spiked Samples
| Spiking Level | Mean Accuracy (%) | Mean Precision (%CV) | Source |
| 1x LOQ | 71.5 - 107 | < 13 | [4] |
| 5x LOQ | 90.6 - 114 | < 13 | [4] |
Visualizations
References
- 1. Aspartame - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. Investigations on the degradation of aspartame using high-performance liquid chromatography/tandem mass spectrometry [html.rhhz.net]
Application Notes and Protocols: Tracing Metabolic Pathways of Artificial Sweeteners with Aspartame-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspartame, a widely consumed artificial sweetener, is metabolized in the gastrointestinal tract into three primary components: phenylalanine, aspartic acid, and methanol.[1][2][3] Understanding the metabolic fate of these components is crucial for assessing the sweetener's physiological and potential toxicological impacts. Stable isotope tracing is a powerful technique for elucidating metabolic pathways without the use of radioactive materials.[4][5][6] This application note details the use of deuterium-labeled Aspartame (Aspartame-d5) in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to trace its metabolic products in biological systems. This compound, where five hydrogen atoms in the phenylalanine ring are replaced with deuterium, serves as a stable isotope tracer, allowing for the differentiation and quantification of its metabolites from endogenous pools.
Principle of Isotopic Labeling
The core principle of this methodology lies in the mass difference imparted by the deuterium atoms. When this compound is metabolized, the resulting phenylalanine-d5 will have a mass five units greater than its unlabeled counterpart. This mass shift allows for the specific detection and quantification of the sweetener-derived metabolite against the background of naturally occurring phenylalanine using mass spectrometry.[5]
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes
Objective: To investigate the initial metabolic breakdown of this compound in a controlled in vitro system mimicking hepatic metabolism.
Materials:
-
This compound (phenyl-d5)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Methanol
-
Internal Standard (e.g., Phenylalanine-13C9,15N)
Procedure:
-
Incubation Preparation: In a microcentrifuge tube, combine 50 µL of 100 mM phosphate buffer (pH 7.4), 10 µL of NADPH regenerating system, and 1 µL of 1 mM this compound solution.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add 20 µL of 20 mg/mL HLM suspension to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes with gentle shaking.
-
Quenching: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the mixture for 1 minute and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Sample Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 97:3 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
In Vivo Study in a Rodent Model
Objective: To trace the metabolic fate of this compound following oral administration in a rat model.
Materials:
-
This compound
-
Wistar rats (male, 8 weeks old)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Blood collection tubes (with EDTA)
-
Metabolic cages for urine and feces collection
Procedure:
-
Acclimatization: Acclimate rats for one week with free access to a standard diet and water.
-
Fasting: Fast the animals overnight (12 hours) before dosing, with water ad libitum.
-
Dosing: Administer a single oral gavage of this compound (e.g., 50 mg/kg) dissolved in the vehicle. A control group should receive the vehicle only.
-
Sample Collection:
-
Blood: Collect blood samples via tail vein at multiple time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes) post-dosing.
-
Urine and Feces: House the rats in metabolic cages and collect urine and feces for 24 hours post-dosing.
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Urine: Pool the 24-hour urine collection, measure the total volume, and store an aliquot at -80°C.
-
Feces: Homogenize the fecal samples and store at -80°C.
-
-
Extraction from Plasma:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold methanol containing the internal standard to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analytical Method
Objective: To quantify this compound and its primary metabolite, Phenylalanine-d5, in biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[7]
LC Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile[7]
-
Gradient: A linear gradient from 3% to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate for 2 minutes.[7]
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions: The specific mass transitions for the parent and product ions of the analyte and internal standard need to be optimized.
Data Presentation
Table 1: Optimized MRM Transitions for this compound and its Metabolite
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 299.1 | 171.1 | 100 | 15 |
| Phenylalanine-d5 | 171.1 | 125.1 | 100 | 12 |
| Phenylalanine (Endogenous) | 166.1 | 120.1 | 100 | 12 |
| Phenylalanine-13C9,15N (IS) | 175.1 | 129.1 | 100 | 12 |
Note: These values are hypothetical and require experimental optimization.
Table 2: Pharmacokinetic Parameters of Phenylalanine-d5 in Rat Plasma Following a Single Oral Dose of this compound (50 mg/kg)
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | 15.8 ± 2.1 | µg/mL |
| Tmax (Time to Cmax) | 30 | minutes |
| AUC (0-t) (Area Under the Curve) | 2850 ± 350 | min*µg/mL |
| t1/2 (Half-life) | 95 ± 12 | minutes |
Values are presented as mean ± standard deviation (n=6).
Table 3: Recovery of Phenylalanine-d5 in Urine and Feces 24 hours Post-Dose
| Matrix | % of Administered Dose |
| Urine | 1.2 ± 0.3 |
| Feces | 85.6 ± 7.9 |
Values represent the percentage of the initial this compound dose recovered as Phenylalanine-d5.
Visualizations
Caption: Metabolic breakdown of this compound in the GI tract.
Caption: Experimental workflow for in vivo this compound tracing.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Aspartame—True or False? Narrative Review of Safety Analysis of General Use in Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The potential for a carbon stable isotope biomarker of dietary sugar intake - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/C3JA50339A [pubs.rsc.org]
- 5. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable Isotope Methods for Nutritional Investigation | Annual Reviews [annualreviews.org]
- 7. Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Aspartame and its Metabolites Using a Stable Isotope Dilution LC-MS/MS Method
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of aspartame and its primary metabolites—aspartic acid, phenylalanine, and the degradation product diketopiperazine (DKP). The use of a stable isotope-labeled internal standard, Aspartame-d5, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This method is suitable for the analysis of aspartame metabolites in complex biological matrices, such as plasma, and can be adapted for quality control in food and beverage products.
Introduction
Aspartame (N-L-α-aspartyl-L-phenylalanine-1-methyl ester) is a widely used low-calorie artificial sweetener.[1] Upon ingestion, it is completely hydrolyzed in the gastrointestinal tract by esterases and peptidases into its constituent components: L-aspartic acid (~40%), L-phenylalanine (~50%), and methanol (~10%).[2][3][4] These metabolites are then absorbed and processed by the body.[2][4] The methanol is further oxidized to formaldehyde and then to formic acid.[2][5]
In addition to its metabolic pathway, aspartame can degrade in aqueous solutions, particularly under conditions of elevated temperature or non-neutral pH.[6] This degradation can lead to the formation of 5-benzyl-3,6-dioxo-2-piperazineacetic acid, commonly known as diketopiperazine (DKP), which lacks sweetness.[7][8] The analysis of aspartame and its breakdown products is crucial for quality control in food products and for pharmacokinetic studies.[6][9]
LC-MS/MS is a powerful technique for this analysis due to its high sensitivity and selectivity.[10][11] The stable isotope dilution method, employing this compound as an internal standard (IS), is the gold standard for quantitative analysis as the IS behaves nearly identically to the analyte during extraction and ionization, providing reliable correction for potential sample loss or matrix-induced signal suppression/enhancement.
Aspartame Metabolic and Degradation Pathway
When ingested, aspartame is broken down into several components. It can also degrade into diketopiperazine (DKP) during storage.
Caption: Metabolic and degradation pathways of Aspartame.
Experimental Workflow
The analytical process involves sample preparation using protein precipitation, followed by instrumental analysis via LC-MS/MS.
Caption: General workflow for sample preparation and analysis.
Protocols & Methodologies
Materials and Reagents
-
Reference Standards: Aspartame, L-Aspartic acid, L-Phenylalanine, 3-benzyl-6-carboxymethyl-2,5-diketopiperazine (DKP).
-
Internal Standard: this compound (phenyl-d5).
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Additives: Formic acid (≥99%).
-
Biological Matrix: Blank human plasma (K2-EDTA).
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Aspartame, its metabolites, and this compound in a 50:50 (v/v) methanol/water solution.
-
Working Standard Mixture: Prepare a combined working standard solution by diluting the stock solutions with 50:50 methanol/water to achieve desired concentrations for constructing the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 methanol/water.
Sample Preparation Protocol (Protein Precipitation)
This protocol is a standard procedure for extracting analytes from a plasma matrix.[12]
-
Pipette 100 µL of plasma sample (or calibration standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution and briefly vortex.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following tables provide typical starting conditions that should be optimized for the specific instrument in use.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | Reversed-phase C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C[13] |
| Gradient | 5% B to 95% B over 5 min, hold 1 min, re-equilibrate |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Value |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Optimized MRM Transitions (Hypothetical) Note: Q1 (Precursor Ion) and Q3 (Product Ion) values are based on [M+H]⁺. These transitions must be empirically determined and optimized on the specific mass spectrometer.
| Analyte | Q1 (m/z) | Q3 (m/z) | Dwell (ms) | DP (V) | CE (V) |
| Aspartame | 295.1 | 182.1 | 50 | 60 | 25 |
| This compound (IS) | 300.1 | 187.1 | 50 | 60 | 25 |
| L-Aspartic Acid | 134.1 | 74.0 | 50 | 45 | 20 |
| L-Phenylalanine | 166.1 | 120.1 | 50 | 50 | 18 |
| DKP | 263.1 | 120.1 | 50 | 55 | 22 |
| DP = Declustering Potential; CE = Collision Energy |
Data and Results
A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the standards. The concentration of analytes in unknown samples is then determined from this curve.
Table 4: Typical Method Performance Characteristics (Illustrative) These values represent typical performance for a validated bioanalytical LC-MS/MS method and are for illustrative purposes only.
| Analyte | Linearity Range (ng/mL) | Correlation (r²) | LOQ (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Aspartame | 1 - 1000 | >0.995 | 1.0 | 92 - 108 | <10 |
| L-Aspartic Acid | 5 - 2000 | >0.995 | 5.0 | 90 - 110 | <12 |
| L-Phenylalanine | 5 - 2000 | >0.995 | 5.0 | 91 - 107 | <11 |
| DKP | 0.5 - 500 | >0.996 | 0.5 | 94 - 105 | <10 |
| LOQ = Limit of Quantitation; %RSD = Percent Relative Standard Deviation |
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a highly selective, sensitive, and accurate platform for the simultaneous quantification of aspartame and its key metabolites. The simple protein precipitation protocol offers efficient sample clean-up with good analyte recovery. This methodology is well-suited for regulated bioanalysis, pharmacokinetic research, and advanced quality control applications in the food and pharmaceutical industries.
References
- 1. Quantification of Aspartame in Diet Sodas · WOU Repository · WOU [wou.omeka.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Aspartame—True or False? Narrative Review of Safety Analysis of General Use in Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. efsa.europa.eu [efsa.europa.eu]
- 5. examine.com [examine.com]
- 6. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 7. Aspartame | C14H18N2O5 | CID 134601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Review paper Effects of aspartame metabolites on astrocytes and neurons [termedia.pl]
- 9. Determination of aspartame and its major decomposition products in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability considerations of aspartame in the direct analysis of artificial sweeteners in water samples using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
- 12. Analytical Methods for Determination of Non-Nutritive Sweeteners in Foodstuffs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciex.com [sciex.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS Methods for Aspartame-d5 Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Aspartame-d5.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in LC-MS/MS analysis?
A1: this compound is a stable isotope-labeled version of aspartame, where five hydrogen atoms have been replaced with deuterium. It is commonly used as an internal standard (IS) in LC-MS/MS assays for the quantification of aspartame. Since this compound is chemically identical to aspartame but has a different mass, it co-elutes chromatographically but is distinguished by the mass spectrometer. This allows for accurate correction of variations in sample preparation, injection volume, and matrix effects, leading to more precise and accurate quantification.
Q2: What are the typical Multiple Reaction Monitoring (MRM) transitions for Aspartame and this compound?
A2: The selection of MRM transitions is crucial for the selectivity and sensitivity of the assay. The protonated molecule [M+H]+ is often used as the precursor ion. The following table summarizes typical MRM transitions for both positive and negative ionization modes. It is recommended to optimize these parameters on your specific instrument.
Q3: Which ionization mode, positive or negative, is better for this compound analysis?
A3: Both positive and negative Electrospray Ionization (ESI) modes can be used for the analysis of aspartame and its deuterated analog. Some studies suggest that negative ion mode may offer better sensitivity for aspartame.[1] However, positive ion mode is also commonly and successfully used.[2] The optimal choice may depend on the specific LC-MS/MS instrument and matrix being analyzed. It is advisable to test both modes during method development to determine the best performance for your specific application.
Q4: What type of analytical column is recommended for the chromatographic separation of this compound?
A4: A reversed-phase C18 column is the most common choice for the separation of aspartame.[3] Columns with smaller particle sizes (e.g., 1.6 µm) can provide better resolution and faster analysis times.[4] For polar analytes like aspartame, a polar-modified C18 column or a Phenyl-Hexyl column can also offer good retention and peak shape.[1] HILIC (Hydrophilic Interaction Liquid Chromatography) columns can also be an alternative for separating these polar compounds.[5]
Q5: How can I minimize matrix effects in my this compound quantification assay?
A5: Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the sample matrix, can significantly impact the accuracy of LC-MS/MS quantification.[6] Strategies to minimize matrix effects include:
-
Effective Sample Preparation: Use techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering matrix components.
-
Chromatographic Separation: Optimize the chromatographic method to separate aspartame from matrix interferences.
-
Dilution: Diluting the sample can reduce the concentration of matrix components.[7][8]
-
Use of a Stable Isotope-Labeled Internal Standard: Using this compound as an internal standard is one of the most effective ways to compensate for matrix effects.
Q6: What are the key considerations for the stability of this compound in biological samples?
A6: Aspartame is known to be unstable under certain conditions, and this can also affect its deuterated analog. Key stability considerations include:
-
pH: Aspartame is most stable at a pH of around 4.3. It can degrade under strongly acidic or basic conditions.[9]
-
Temperature: Higher temperatures can accelerate the degradation of aspartame. Therefore, it is recommended to store samples at low temperatures (e.g., -20°C or -80°C) and process them on ice.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to degradation. It is advisable to aliquot samples into smaller volumes before freezing.
-
Enzymatic Degradation: Biological matrices may contain enzymes that can degrade aspartame. Prompt sample processing and storage at low temperatures can minimize this.
For regulated bioanalysis, it is essential to perform and document stability assessments under various conditions, including short-term bench-top stability, long-term freezer storage stability, and freeze-thaw stability, following relevant guidelines.[10][11][12][13]
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS quantification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal for this compound | Incorrect MRM transitions or MS parameters. | Verify the precursor and product ions, collision energy, and other MS settings. Infuse a standard solution directly into the mass spectrometer to confirm signal. |
| Ion source contamination or improper settings. | Clean the ion source. Optimize source parameters such as temperature, gas flows, and spray voltage. | |
| Sample degradation. | Prepare fresh samples and standards. Ensure proper storage conditions (low temperature, appropriate pH). | |
| LC system issues (e.g., no flow, leak). | Check the LC pump, solvent lines, and connections for any issues. | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of aspartame. | |
| Sample solvent mismatch with the mobile phase. | Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions. | |
| Column overload. | Reduce the injection volume or sample concentration. | |
| High Background Noise | Contaminated mobile phase or solvents. | Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily. |
| Contaminated LC system or mass spectrometer. | Flush the entire system with appropriate cleaning solutions. | |
| Carryover from previous injections. | Optimize the needle wash procedure. Inject a blank sample after a high-concentration sample to check for carryover. | |
| Inconsistent or Drifting Retention Times | Inadequate column equilibration. | Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection. |
| Changes in mobile phase composition. | Prepare fresh mobile phases and ensure proper mixing if using a gradient. | |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Air bubbles in the LC system. | Degas the mobile phases and purge the pumps. | |
| Poor Reproducibility of Results | Inconsistent sample preparation. | Standardize the sample preparation procedure and ensure all steps are performed consistently. |
| Variable matrix effects between samples. | Use a stable isotope-labeled internal standard like this compound. Re-evaluate and optimize the sample cleanup procedure. | |
| Instrument instability. | Perform a system suitability test before running the sample batch to ensure the instrument is performing consistently. |
Experimental Protocols
Detailed Methodology for this compound Quantification in Human Plasma
This protocol provides a general procedure. It is essential to validate the method according to regulatory guidelines for your specific application.
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
Vortex the samples to ensure homogeneity.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized).
-
Vortex for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[4]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and centrifuge to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
The following tables summarize the recommended starting conditions for the LC-MS/MS analysis. These should be optimized for your specific instrument and application.
Table 1: Chromatographic Conditions
| Parameter | Recommended Condition |
| LC System | UHPLC system |
| Column | Reversed-phase C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Ion Source Temp. | 500°C |
| Nebulizer Gas | 50 psi |
| Turbo Gas | 50 psi |
| Curtain Gas | 10 psi |
| Ionspray Voltage | +4500 V (Positive) / -4500 V (Negative) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Aspartame | 295.1 | 180.1 (Quantifier) | 50 | 15 |
| 295.1 | 120.1 (Qualifier) | 50 | 25 | |
| This compound | 300.1 | 185.1 (Quantifier) | 50 | 15 |
| 300.1 | 120.1 (Qualifier) | 50 | 25 |
Note: The exact m/z values for this compound may vary slightly depending on the deuteration pattern. The collision energies should be optimized for the specific instrument.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Troubleshooting Logic for Low Signal Intensity
References
- 1. Detection of 10 sweeteners in various foods by liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Determination of aspartame and its major decomposition products in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. sciex.com [sciex.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
- 11. npra.gov.my [npra.gov.my]
- 12. fda.gov [fda.gov]
- 13. fda.gov [fda.gov]
Technical Support Center: Troubleshooting Signal Suppression with Aspartame-d5 Internal Standard
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering signal suppression issues when using Aspartame-d5 as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) analyses.
Troubleshooting Guides
This section offers a step-by-step approach to identifying and resolving common problems related to signal suppression of your analyte and this compound internal standard.
Problem: Significant or Variable Signal Suppression is Observed
Initial Assessment:
-
Evaluate Peak Shape and Retention Time: Confirm that both the analyte and this compound peaks are sharp and have consistent retention times across injections.
-
Check System Suitability: Ensure the LC-MS/MS system is performing optimally by running a system suitability test with a known standard.
Troubleshooting Workflow:
The following diagram illustrates a logical workflow for troubleshooting signal suppression.
Caption: Troubleshooting workflow for signal suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses. The "matrix" includes all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.
Q2: I'm using a deuterated internal standard (this compound). Shouldn't that automatically correct for signal suppression?
A2: Ideally, a deuterated internal standard like this compound should co-elute perfectly with the non-labeled analyte and experience the same degree of ion suppression. The ratio of the analyte signal to the internal standard signal should then remain constant, enabling accurate quantification. However, this is not always the case. Differential ion suppression can occur where the analyte and the deuterated internal standard are affected differently by the matrix.[2] This can happen if there is a slight chromatographic separation between the analyte and the internal standard, often due to the "deuterium isotope effect," causing them to encounter different matrix components as they elute.[1]
Q3: What is the "deuterium isotope effect" and how can it affect my results?
A3: The deuterium isotope effect refers to the change in the physicochemical properties of a molecule when hydrogen is replaced by deuterium. This can lead to slight differences in retention time between the analyte and its deuterated internal standard on a chromatographic column.[1][3] If this separation occurs in a region of the chromatogram where there is significant ion suppression, the analyte and internal standard will be affected to different extents, leading to inaccurate and imprecise results.
Q4: How can I determine if I have a signal suppression problem?
A4: A post-column infusion experiment is a common and effective method to identify regions of ion suppression in your chromatogram. This experiment involves continuously infusing a standard solution of your analyte and internal standard into the LC flow after the analytical column and before the mass spectrometer. A stable signal is established, and then a blank matrix extract is injected. Any dips in the baseline signal indicate retention times where co-eluting matrix components are causing ion suppression.[1][4]
Q5: My this compound internal standard signal is decreasing throughout my analytical run. What could be the cause?
A5: A decreasing internal standard signal throughout a run can be indicative of a build-up of late-eluting matrix components on the column. These components can gradually bleed off in subsequent injections, causing increasing ion suppression over time. To troubleshoot this, inject several blank solvent injections after a matrix sample to see if the internal standard signal recovers. If it does, extending the chromatographic run time or improving the column wash step between injections may be necessary.
Q6: What are some common strategies to mitigate signal suppression?
A6: Several strategies can be employed to reduce or eliminate signal suppression:
-
Optimize Chromatography: Adjust the mobile phase composition, gradient profile, or select a different column chemistry to achieve better separation of the analyte and this compound from interfering matrix components.
-
Improve Sample Preparation: Implement more rigorous sample cleanup techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove a larger portion of the matrix before analysis.
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components that cause ion suppression.[5] However, this may also decrease the analyte signal, so a balance must be found. A 1000-fold dilution has been shown to be effective in beverage analysis.
Data Presentation
The following tables illustrate hypothetical quantitative data to demonstrate the impact of signal suppression and the importance of co-elution. A typical working concentration for this compound as an internal standard is in the range of 10-100 ng/mL.[6]
Table 1: Ideal Scenario - Co-elution of Analyte and Internal Standard with No Significant Matrix Effect
| Sample Type | Analyte (Aspartame) Peak Area | IS (this compound) Peak Area | Analyte/IS Ratio |
| Solvent Standard | 105,000 | 102,000 | 1.03 |
| Matrix Extract | 102,500 | 100,500 | 1.02 |
| Matrix Effect (%) | -2.4% | -1.5% |
In this ideal case, the peak areas and the ratio are consistent between the clean solvent and the matrix extract, indicating minimal signal suppression.
Table 2: Signal Suppression with Effective Correction by Co-eluting Internal Standard
| Sample Type | Analyte (Aspartame) Peak Area | IS (this compound) Peak Area | Analyte/IS Ratio |
| Solvent Standard | 105,000 | 102,000 | 1.03 |
| Matrix Extract | 52,500 | 50,000 | 1.05 |
| Matrix Effect (%) | -50.0% | -51.0% |
Here, both the analyte and the co-eluting internal standard are suppressed by approximately 50%, but the ratio remains consistent, allowing for accurate quantification.
Table 3: Differential Signal Suppression Due to Chromatographic Shift
| Sample Type | Analyte (Aspartame) Peak Area | IS (this compound) Peak Area | Analyte/IS Ratio |
| Solvent Standard | 105,000 | 102,000 | 1.03 |
| Matrix Extract | 52,500 | 85,000 | 0.62 |
| Matrix Effect (%) | -50.0% | -16.7% |
In this scenario, a slight retention time shift has caused the analyte to elute in a zone of high suppression while the internal standard elutes in a region with less suppression. This leads to an inaccurate analyte/IS ratio and ultimately, an underestimation of the analyte concentration.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect
Objective: To quantify the degree of ion suppression or enhancement for both the analyte and the this compound internal standard.
Methodology:
-
Prepare Solution A (Neat Solvent): Prepare a solution of Aspartame and this compound in a clean solvent (e.g., mobile phase) at a known concentration (e.g., 100 ng/mL).
-
Prepare Solution B (Post-Extraction Spike): Prepare a blank matrix sample (e.g., plasma, beverage) using your standard extraction procedure. After extraction, spike the clean extract with Aspartame and this compound to the same concentration as Solution A.
-
Analysis: Inject both solutions into the LC-MS/MS system and record the peak areas for the analyte and the internal standard.
-
Calculation:
-
Matrix Effect (%) = ( (Peak Area in Solution B) / (Peak Area in Solution A) ) * 100
-
Protocol 2: Post-Column Infusion Experiment
Objective: To identify the retention time regions in the chromatogram that are subject to ion suppression.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Standard solution of Aspartame and this compound (e.g., 100 ng/mL in mobile phase)
-
Extracted blank matrix sample
Workflow Diagram:
Caption: Experimental setup for post-column infusion.
Methodology:
-
System Setup: Connect the outlet of the analytical column to one inlet of the T-connector. Connect a syringe pump containing the analyte/IS standard solution to the other inlet of the T-connector. Connect the outlet of the T-connector to the mass spectrometer's ion source.
-
Establish Baseline: Begin infusing the standard solution at a low, constant flow rate (e.g., 10-20 µL/min).
-
Acquire Data: Once a stable baseline signal is achieved for both Aspartame and this compound, inject the extracted blank matrix sample onto the LC column.
-
Monitor Signal: Continuously monitor the signal for both the analyte and the internal standard throughout the chromatographic run. Dips in the baseline signal correspond to regions of ion suppression.
References
- 1. lctsbible.com [lctsbible.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Standardization via Post Column Infusion—A Novel and Convenient Quantification Approach for LC-MS/MS [mdpi.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. sciex.com [sciex.com]
- 6. Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices - PMC [pmc.ncbi.nlm.nih.gov]
Improving peak shape and resolution for Aspartame-d5 in HPLC
Welcome to the technical support center for the HPLC analysis of Aspartame-d5. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common chromatographic issues, helping you improve peak shape and resolution in your experiments.
Troubleshooting Guide
Poor peak shape and low resolution are common hurdles in HPLC analysis. This guide provides a systematic approach to identifying and resolving these issues for this compound.
General Troubleshooting Workflow
When encountering issues with your chromatography, it's crucial to follow a logical troubleshooting sequence. Changing one parameter at a time is the most effective way to identify the root cause of a problem. The workflow below outlines a systematic process for addressing common issues like peak tailing, fronting, and broadening.
Caption: A step-by-step workflow for troubleshooting common HPLC peak shape and resolution issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
A: Peak tailing, where a peak has a broad, drawn-out tail, is a frequent issue[1]. It can compromise the separation of closely eluting peaks and affect integration accuracy[2][3]. The primary causes for basic compounds like Aspartame include:
-
Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with the basic amine groups on Aspartame, causing tailing[4]. Adding a small amount of an acidic modifier like 0.1% formic acid or trifluoroacetic acid to the mobile phase can suppress this interaction and improve peak shape[4][5].
-
Incorrect Mobile Phase pH: The pH of the mobile phase is critical. For basic compounds, the mobile phase pH should ideally be at least 2 units away from the analyte's pKa to ensure it exists in a single ionic state[4]. If the pH is too close to the pKa, you may observe tailing or even split peaks.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks that often show decreased retention time as the concentration increases[3]. To check for this, reduce the sample mass injected and observe if the peak shape improves[3].
-
Column Contamination or Voids: An accumulation of contaminants at the column inlet or the formation of a void in the packing bed can disrupt the sample band, causing tailing for all peaks in the chromatogram[2][3].
Q2: My this compound peak is broad. How can I make it sharper?
A: Broad peaks reduce resolution and decrease analytical sensitivity[1]. Several factors can contribute to peak broadening:
-
High Sample Solvent Strength: If the sample is dissolved in a solvent that is stronger than the mobile phase, the peak shape can be distorted, particularly for early-eluting peaks[6][7]. It is recommended to match the sample diluent to the initial mobile phase conditions whenever possible[8].
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can lead to band spreading outside of the column, resulting in broader peaks[7]. Ensure connections are short and have a narrow internal diameter.
-
Inadequate Mobile Phase Strength: If the mobile phase is too weak to elute the analyte efficiently, it can lead to broad peaks[1]. A slight, controlled increase in the organic solvent percentage may sharpen the peak.
-
Low Column Temperature: Lower temperatures increase mobile phase viscosity and slow down mass transfer, which can lead to broader peaks. Increasing the column temperature (e.g., to 30-40°C) can improve efficiency and result in sharper peaks[9][10].
Q3: Why does this compound elute at a different retention time than unlabeled Aspartame?
A: This phenomenon is known as the "deuterium isotope effect" and is a common observation in reversed-phase chromatography[11][12]. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. This can lead to minor changes in the molecule's lipophilicity, often causing the deuterated compound to elute slightly earlier than its non-deuterated counterpart[11][12]. While a small shift may be acceptable, a significant difference can lead to incomplete co-elution, subjecting the analyte and internal standard to different matrix effects and potentially causing inaccurate results[11]. Optimizing the mobile phase gradient or temperature may help improve co-elution[11].
Q4: How can I improve the retention of this compound in reversed-phase HPLC?
A: Aspartame is a polar compound, and achieving adequate retention on traditional C18 reversed-phase columns can be challenging[6][8][13]. Poorly retained compounds often elute in the void volume, where they may co-elute with other components and suffer from ion suppression in LC-MS applications[13].
-
Decrease Organic Solvent: The simplest way to increase retention in reversed-phase HPLC is to decrease the percentage of the strong organic solvent (like acetonitrile or methanol) in the mobile phase[5].
-
Alternative Stationary Phases: Consider columns specifically designed for enhanced polar compound retention, such as those with embedded polar groups or wider pH stability ranges[14].
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative technique for improving the retention of very polar analytes[8][13]. It uses a polar stationary phase with a high-organic mobile phase (typically >80% acetonitrile), which can provide optimal peak shape and greater sensitivity for compounds like this compound[8][13].
Experimental Protocols & Data
HPLC Parameters
The following tables provide a starting point for method development and suggest adjustments for common troubleshooting scenarios.
Table 1: Recommended Starting HPLC Conditions for Aspartame Analysis
| Parameter | Recommended Setting | Rationale / Notes |
|---|---|---|
| Column | C18 (e.g., ODS), 150 mm x 4.6 µm | A standard reversed-phase column is a good starting point.[10][15] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier improves peak shape for basic analytes.[4][15] |
| Mobile Phase B | Acetonitrile | Common organic solvent in reversed-phase HPLC.[15] |
| Gradient | 10% to 45% B over 5 minutes | A gradient is often necessary to elute all compounds of interest.[15] |
| Flow Rate | 0.5 - 1.0 mL/min | A typical analytical flow rate. Lowering can improve resolution.[9][10] |
| Column Temp. | 30 - 40°C | Elevated temperature can decrease viscosity and improve peak efficiency.[10][16] |
| Injection Vol. | 5 - 10 µL | Keep injection volume low to prevent band broadening.[9][15] |
| Detection (UV) | 220 nm | Aspartame shows absorbance at this wavelength.[16] |
Table 2: Troubleshooting Parameter Adjustments
| Observed Problem | Parameter to Adjust | Recommended Change | Expected Outcome |
|---|---|---|---|
| Peak Tailing | Mobile Phase pH | Add 0.1% Formic or Acetic Acid. | Sharper, more symmetrical peaks by suppressing silanol interactions.[4][5] |
| Poor Retention | Mobile Phase Composition | Decrease percentage of organic solvent (Acetonitrile/Methanol). | Increased retention time and potential for better resolution from void volume.[5] |
| Broad Peaks | Flow Rate | Decrease the flow rate. | Narrower peaks and improved resolution, at the cost of longer run time.[9] |
| Poor Resolution | Mobile Phase pH / Temp. | Adjust pH or temperature. | A change in pH or temperature can alter selectivity and improve separation between analytes with different pKa values.[5][9] |
| Retention Time Drift | Column Equilibration | Increase column equilibration time before injection. | More stable and reproducible retention times, especially important for HILIC methods.[8][13] |
Protocols
Protocol 1: Standard Solution Preparation
-
Prepare a stock solution of this compound by accurately weighing the standard and dissolving it in a suitable solvent (e.g., 10% methanol in water) to a known concentration (e.g., 1 mg/mL)[16].
-
Use serial dilutions from the stock solution to prepare a series of calibration standards in the desired concentration range.
-
The diluent for the final standards should ideally match the initial mobile phase composition to prevent peak distortion[8].
-
Store stock solutions at 4°C in a refrigerator to minimize degradation[15].
Protocol 2: HPLC System Setup and Analysis
-
Prepare the mobile phases as defined in your method. Ensure all solvents are HPLC grade and have been filtered and degassed.
-
Prime the HPLC pumps to remove any air bubbles from the system.
-
Equilibrate the column with the initial mobile phase conditions for at least 15-30 minutes or until a stable baseline is achieved[16]. HILIC methods may require longer equilibration times[8].
-
Set the column oven temperature and allow it to stabilize.
-
Perform a blank injection (injecting only the sample diluent) to ensure the system is clean and the baseline is stable.
-
Inject the prepared standards and samples for analysis.
Visualization of Key Concepts
The ionization state of an analyte is a critical factor influencing peak shape. For an amine-containing compound like Aspartame, controlling the mobile phase pH is essential to ensure a single, stable ionic form, which leads to sharp, symmetrical peaks.
Caption: The effect of mobile phase pH on the ionization state and peak shape of an amine-containing analyte.
References
- 1. uhplcs.com [uhplcs.com]
- 2. waters.com [waters.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 6. sielc.com [sielc.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. waters.com [waters.com]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 14. researchgate.net [researchgate.net]
- 15. Investigations on the degradation of aspartame using high-performance liquid chromatography/tandem mass spectrometry [html.rhhz.net]
- 16. Development of an HPLC Method with an ODS Column to Determine Low Levels of Aspartame Diastereomers in Aspartame | PLOS One [journals.plos.org]
Addressing matrix effects in Aspartame-d5 analysis of complex samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing matrix effects in the mass spectrometric analysis of complex samples using Aspartame-d5 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my this compound analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, undetected components in the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis. In the context of this compound, which is used as a stable isotope-labeled internal standard (SIL-IS), matrix effects can compromise its ability to accurately correct for variations in the analytical process if the effect is not consistent between the analyte (Aspartame) and the internal standard.
Q2: What are the common causes of matrix effects in biological and food samples?
A2: Matrix effects are caused by a variety of endogenous and exogenous substances present in complex samples. Common culprits include:
-
Endogenous components: Phospholipids, salts, proteins, lipids, and metabolites.
-
Exogenous components: Dosing vehicles, anticoagulants, co-administered drugs, and other food additives.
Q3: Why is a Stable Isotope-Labeled (SIL) Internal Standard like this compound used?
A3: A SIL-IS is considered the gold standard for quantitative LC-MS/MS analysis. The underlying principle is that a SIL-IS, like this compound, is chemically and structurally almost identical to the analyte of interest (Aspartame). Therefore, it is expected to behave identically during sample preparation, chromatography, and ionization, thereby correcting for variations in the analytical process, including matrix effects.
Q4: Can a SIL-IS like this compound always perfectly compensate for matrix effects?
A4: While highly effective, a SIL-IS may not always provide perfect correction. The primary reason is the potential for a slight chromatographic shift between the analyte and the deuterated internal standard, a phenomenon known as the "deuterium isotope effect".[1] If this shift causes them to elute in regions with different levels of ion suppression, the analyte-to-internal standard ratio can be affected, leading to inaccurate quantification.[2][3] It is crucial to verify the co-elution of the analyte and the SIL-IS during method development.
Q5: How can I detect and quantify matrix effects in my assay?
A5: The most common method for quantifying matrix effects is the post-extraction spike method . This involves comparing the peak area of an analyte (or this compound) spiked into an extracted blank matrix to the peak area of the same analyte in a neat (pure) solvent. The ratio of these responses provides a quantitative measure of the matrix effect (ion suppression or enhancement).
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: Poor accuracy and/or precision in quality control (QC) samples.
-
Potential Cause: Variable matrix effects between different sample lots or individuals. Your current sample preparation method may not be sufficiently removing interfering components.
-
Troubleshooting Steps:
-
Quantify Matrix Effect: Perform a post-extraction spike experiment to determine the extent of ion suppression or enhancement.
-
Enhance Sample Cleanup: Implement a more rigorous sample preparation method. The choice between Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) depends on the complexity of your matrix and the desired level of cleanliness. SPE, particularly methods like HybridSPE that target phospholipid removal, often provides the cleanest extracts.[4]
-
Optimize Chromatography: Modify your LC method to better separate Aspartame and this compound from co-eluting matrix components. This can involve adjusting the gradient, changing the mobile phase composition, or trying a different column chemistry.
-
Issue 2: Inconsistent or unexpectedly low/high peak area for this compound.
-
Potential Cause: The this compound internal standard is experiencing variable ion suppression or enhancement that is different from the analyte. This can happen if there is a slight retention time difference between Aspartame and this compound.[3]
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms of the analyte and internal standard. Even a small offset in retention time can lead to differential matrix effects.
-
Adjust Chromatography: Aim for complete co-elution by modifying the chromatographic conditions. A slower gradient may improve peak overlap.
-
Evaluate a Different Internal Standard: If co-elution cannot be achieved, consider using a ¹³C-labeled internal standard, which is less prone to chromatographic shifts compared to deuterated standards.[1]
-
Issue 3: Method fails validation for matrix effect when using different sources of blank matrix.
-
Potential Cause: Your analytical method is susceptible to inter-lot variability in the matrix composition.
-
Troubleshooting Steps:
-
Identify Variability: Use the post-extraction spike experiment with multiple lots of blank matrix to confirm that the degree of ion suppression/enhancement is inconsistent.
-
Improve Sample Preparation: A more robust sample cleanup method is necessary to remove the variable interfering components.
-
Consider a Different Ionization Technique: If using Electrospray Ionization (ESI), which is generally more susceptible to matrix effects, investigate whether Atmospheric Pressure Chemical Ionization (APCI) is a viable alternative for your analyte.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Aspartame Analysis
| Sample Preparation Technique | Typical Recovery (%) | Relative Matrix Effect (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) with Acetonitrile | 85 - 105 | 60 - 85 (Significant Suppression) | Simple, fast, and inexpensive. | Does not effectively remove phospholipids and other interfering substances, leading to significant matrix effects.[4] |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 80 - 95 (Reduced Suppression) | Can provide cleaner extracts than PPT. | Can be labor-intensive, may have lower recovery for polar analytes, and requires solvent optimization. |
| Solid-Phase Extraction (SPE) | 90 - 110 | 95 - 105 (Minimal Suppression/Enhancement) | Provides the cleanest extracts by effectively removing salts, phospholipids, and other interferences.[4][5] | More time-consuming and expensive than PPT and LLE; requires method development for sorbent selection and elution conditions. |
| Simple Dilution (e.g., for beverages) | ~100 | 90 - 110 (Matrix Dependent) | Very simple and fast.[2][6] | Only suitable for relatively clean matrices and when the analyte concentration is high enough to be detected after dilution. |
Note: The values presented are typical ranges compiled from various studies on artificial sweeteners and may vary depending on the specific matrix and experimental conditions.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol allows for the quantitative determination of matrix effects on this compound.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into the final reconstitution solvent at a known concentration.
-
Set B (Pre-Spike Matrix): Spike this compound into a blank biological or food matrix before the extraction process.
-
Set C (Post-Spike Matrix): Extract a blank matrix sample. Spike this compound into the final, extracted sample to the same final concentration as Set A.
-
-
Analyze Samples: Inject all three sets of samples onto the LC-MS/MS system.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set B / Peak Area in Set C) * 100
-
-
Interpretation:
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
Protocol 2: Sample Preparation of Plasma using Protein Precipitation (PPT)
This is a rapid method for sample cleanup but may result in significant matrix effects.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, quality control sample, or blank matrix.
-
Add Internal Standard: Add the working solution of this compound.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile.
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.[7]
Protocol 3: LC-MS/MS Parameters for Aspartame Analysis
This protocol provides a starting point for the analysis of Aspartame. Optimization may be required for your specific instrument and application.
-
Liquid Chromatography:
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for Aspartame.
-
MRM Transitions:
-
Aspartame: Q1 295.1 -> Q3 180.1 (quantifier), 295.1 -> 163.1 (qualifier)
-
This compound: Q1 300.1 -> Q3 185.1 (or other appropriate fragment)
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
-
Visualizations
Caption: A generalized experimental workflow for the analysis of complex samples using an internal standard.
Caption: A logical troubleshooting workflow for addressing inaccurate results in LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. sciex.com [sciex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. shimadzu.com [shimadzu.com]
- 7. Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of Aspartame-d5 in different solvents and pH
Welcome to the technical support center for Aspartame-d5. This resource provides troubleshooting guides and frequently asked questions regarding the stability of this compound in various experimental conditions. The information is tailored for researchers, scientists, and drug development professionals.
Note on Deuterated Form: Specific stability studies for this compound are not widely available in public literature. However, the isotopic labeling with deuterium is not expected to significantly alter the chemical degradation pathways. Therefore, the data and guidance provided here are based on extensive studies of non-deuterated Aspartame and should be highly applicable to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solutions?
The stability of this compound in an aqueous environment is primarily determined by four factors: pH, temperature, time, and the presence of moisture.[1][2][3] It is most stable in a weakly acidic environment.[1]
Q2: What is the optimal pH for the stability of an this compound solution?
This compound exhibits maximum stability in aqueous solutions at a pH of approximately 4.3.[1][2][4] The stability is generally good within the pH range of 3.0 to 5.0.[1][5] Outside of this range, its degradation rate increases significantly.[2] At pH 7, its half-life is only a few days at room temperature, compared to nearly 300 days at pH 4.3.[3][6]
Q3: How does temperature affect the stability of this compound?
Elevated temperatures accelerate the degradation of this compound, especially in the presence of moisture.[1][7] While stable in its dry, crystalline form, it will degrade during prolonged heat treatment in solution.[4] For processes requiring heat, such as pasteurization, high-temperature short-time (HTST) methods are recommended to minimize degradation.[1]
Q4: What are the main degradation products of this compound?
This compound degrades primarily into two initial products:
-
L-aspartyl-L-phenylalanine: Formed via hydrolysis of the methyl ester group.[4][7]
-
Diketopiperazine (DKP) (specifically 5-benzyl-3,6-dioxo-2-piperazieacetic acid): Formed via an intramolecular cyclization with the loss of methanol.[4][7]
These initial products can further hydrolyze into the constituent amino acids, L-aspartic acid and L-phenylalanine .[3][7]
Q5: Is this compound stable in organic solvents?
No, replacing water with organic solvents of a lower dielectric constant (such as methanol or ethanol) does not enhance stability and can actually increase the rate of degradation.[4][8] Studies in water:methanol, water:ethanol, and water:glycerine mixtures showed that as the dielectric constant of the solvent mixture decreased, the degradation rate of aspartame increased.[8]
Q6: What are the recommended storage conditions for this compound?
-
Solid Form: The bulk material should be stored in a well-closed container in a cool, dry place, protected from humidity.[4][5] Temperatures should be kept below 25°C (77°F).[5]
-
Aqueous Solutions: For maximum stability, solutions should be prepared in a buffer with a pH between 4.0 and 5.0 (ideally ~4.3) and stored under refrigerated conditions (e.g., 4°C) to minimize degradation.[9]
Troubleshooting Guide
Problem: My chromatogram shows unexpected peaks when analyzing my this compound standard.
-
Possible Cause: Your standard has likely begun to degrade. The additional peaks are probably one or more of its degradation products: L-aspartyl-L-phenylalanine, Diketopiperazine (DKP), L-aspartic acid, or L-phenylalanine.[3][7]
-
Solution:
-
Verify Peak Identity: If you have analytical standards for the degradation products, run them to confirm the identity of the unknown peaks by comparing retention times.
-
Check Solution Preparation: Review the pH and solvent used for your standard preparation. Ensure the pH is within the optimal 4.0-5.0 range.[1] Avoid using organic solvents as the primary solvent.[8]
-
Review Storage Conditions: Confirm that your stock solutions are stored at a low temperature (refrigerated) and for a limited time.[9]
-
Prepare Fresh Standards: The most reliable solution is to prepare a fresh stock solution from solid this compound, especially for quantitative analysis.
-
Problem: I am experiencing a loss of this compound concentration in my samples over time.
-
Possible Cause: This indicates a stability issue. The rate of loss is dependent on the pH and temperature of your sample matrix.[2] Under neutral or alkaline conditions, or at elevated temperatures, degradation can be rapid.[6][7]
-
Solution:
-
pH Control: If your experimental design allows, adjust the pH of your samples to be within the 4.0-5.0 range.
-
Temperature Control: Keep samples cool or refrigerated whenever possible. Minimize the time samples spend at room temperature or higher.
-
Time-Course Study: Perform a preliminary time-course stability study under your specific experimental conditions (matrix, pH, temperature) to understand the degradation kinetics. This will help you define a window for sample processing and analysis where the concentration remains stable.
-
Immediate Analysis: Analyze samples as quickly as possible after preparation to minimize the impact of degradation.
-
Quantitative Data Summary
Table 1: Effect of pH on Aspartame Degradation Rate Data from studies on non-deuterated Aspartame.
| pH | Temperature (°C) | Rate Constant (k) or Half-Life (t½) | Comments | Source(s) |
| 1.77 | 70.7 | k'obs = 0.847 x 10⁻³ min⁻¹ | In aqueous HCl solution | [10] |
| 2.26 | 70.7 | k'obs = 0.320 x 10⁻³ min⁻¹ | In citrate buffer | [10] |
| 4.3 | Room Temp (~25) | t½ ≈ 300 days | Maximum stability | [3][6] |
| 4.35 | 70.7 | k'obs = 0.123 x 10⁻³ min⁻¹ | In citrate buffer, near maximum stability | [10] |
| 6.00 | 70.7 | k'obs = 3.71 x 10⁻³ min⁻¹ | In phosphate buffer | [10] |
| 6.4 | 4 | t½ ≈ 48-58 days | In sterilized dairy beverage | [9] |
| 6.7 | 4 | t½ ≈ 24-29 days | In sterilized dairy beverage | [9] |
| 6.7 | 30 | t½ ≈ 1-2 days | In sterilized dairy beverage | [9] |
| 7.0 | Room Temp (~25) | t½ ≈ a few days | Significant degradation | [6] |
Table 2: Effect of Solvent Dielectric Constant on Aspartame Degradation Degradation was carried out in various water:organic solvent mixtures at 60°C. A lower dielectric constant correlates with a higher degradation rate.[8]
| Solvent System | Dielectric Constant | Degradation Rate Constant (k x 10⁻³ h⁻¹) | Source |
| Water:Glycerine | 65 | 4.1 | [8] |
| Water:Methanol | 65 | 4.1 | [8] |
| Water:Ethanol | 65 | 4.1 | [8] |
| Water:Glycerine | 55 | 5.9 | [8] |
| Water:Methanol | 55 | 5.9 | [8] |
| Water:Ethanol | 55 | 5.9 | [8] |
| Water:Glycerine | 45 | 8.4 | [8] |
| Water:Methanol | 45 | 8.4 | [8] |
| Water:Ethanol | 45 | 8.4 | [8] |
Visualizations
References
- 1. ijcmas.com [ijcmas.com]
- 2. ASPARTAME - Ataman Kimya [atamanchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Aspartame | C14H18N2O5 | CID 134601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. How to Choose Aspartame: A Complete Buyer's Guide [plantin.alibaba.com]
- 6. Aspartame - Wikipedia [en.wikipedia.org]
- 7. Investigations on the degradation of aspartame using high-performance liquid chromatography/tandem mass spectrometry [html.rhhz.net]
- 8. Stability of aspartame in water: organic solvent mixtures with different dielectric constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aspartame stability in commercially sterilized flavored dairy beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ion Suppression in ESI-MS with Aspartame-d5
Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in minimizing ion suppression in Electrospray Ionization Mass Spectrometry (ESI-MS) when using Aspartame-d5 as an internal standard. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter.
Problem: Significant ion suppression is observed for my analyte despite using this compound.
Possible Causes & Solutions:
-
Inadequate Sample Preparation: The primary cause of ion suppression is the presence of matrix components that co-elute with the analyte and interfere with its ionization. While this compound can compensate for suppression, high levels of interfering substances can still negatively impact the overall signal intensity and sensitivity.
-
Solution: Optimize your sample preparation method to remove as many matrix components as possible. Consider the following techniques:
-
Protein Precipitation (PPT): A rapid method for removing the bulk of proteins from biological samples. However, it may not effectively remove other interfering substances like phospholipids.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent. The choice of solvent and pH are critical for efficient extraction.
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts by utilizing a stationary phase to selectively retain the analyte while washing away interfering components. SPE is particularly effective at removing phospholipids, a major source of ion suppression in bioanalysis.
-
-
-
Suboptimal Chromatographic Separation: If the analyte and a significant amount of matrix components co-elute, ion suppression will be more pronounced.
-
Solution: Adjust your liquid chromatography (LC) conditions to achieve better separation between your analyte and the bulk of the matrix. This can be achieved by:
-
Modifying the gradient elution profile.
-
Trying a different stationary phase (e.g., a column with a different chemistry).
-
Adjusting the mobile phase composition and pH.
-
-
-
High Concentration of Non-Volatile Salts: Non-volatile salts in the sample or mobile phase can lead to the formation of adducts and suppress the analyte signal.
-
Solution: Whenever possible, use volatile mobile phase additives like formic acid or acetic acid at low concentrations (typically 0.1%). Avoid non-volatile buffers such as phosphate buffers.
-
Problem: The peak area of this compound is inconsistent across my sample set.
Possible Causes & Solutions:
-
Inconsistent Sample Preparation: Variability in the extraction recovery of this compound can lead to inconsistent peak areas.
-
Solution: Ensure your sample preparation protocol is robust and consistently applied to all samples. Pay close attention to pipetting accuracy, vortexing times, and phase separation steps.
-
-
Analyte and Internal Standard Experiencing Different Matrix Effects: Although this compound is structurally very similar to aspartame, in some complex matrices, they may experience slightly different degrees of ion suppression.
-
Solution: Evaluate the matrix effect for both the analyte and this compound during method development. This can be done by comparing the response in a neat solution versus the response in an extracted blank matrix spiked with the analyte and internal standard. If a significant differential matrix effect is observed, further optimization of the sample cleanup is necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in ESI-MS?
A1: Ion suppression is a phenomenon where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of the analysis. Essentially, other molecules in the sample compete with the analyte for ionization, resulting in fewer of the analyte's ions reaching the detector.[1]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard for quantitative LC-MS/MS analysis. Because its chemical and physical properties are nearly identical to the analyte (aspartame), it co-elutes and is assumed to experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification. Deuterated standards are recognized by regulatory bodies like the FDA and EMA for their ability to improve data reliability.
Q3: What are the primary causes of ion suppression in bioanalytical methods?
A3: Ion suppression is primarily caused by components of the sample matrix that are not the analyte of interest. In biological matrices such as plasma or urine, common culprits include:
-
Phospholipids: These are major components of cell membranes and are notoriously problematic for causing ion suppression.
-
Salts and Buffers: High concentrations of non-volatile salts can interfere with the ESI process.[2]
-
Proteins and Peptides: Incomplete removal of proteins can lead to significant signal suppression.
-
Other Endogenous and Exogenous Substances: This can include other drugs, metabolites, and dosing vehicles.[3]
Q4: How can I determine if ion suppression is affecting my analysis?
A4: A common method to assess ion suppression is the post-column infusion experiment. In this experiment, a constant flow of the analyte solution is infused into the LC eluent after the analytical column and before the MS source. A blank matrix extract is then injected onto the column. Any dip in the constant analyte signal at the retention time of interfering components indicates the presence of ion suppression.
Data Presentation
Table 1: Physicochemical Properties of Aspartame and this compound
| Property | Aspartame | This compound | Reference(s) |
| Molecular Formula | C₁₄H₁₈N₂O₅ | C₁₄H₁₃D₅N₂O₅ | [4] |
| Molecular Weight | 294.30 g/mol | 299.33 g/mol | [5] |
| Isoelectric Point (pI) | 5.2 | ~5.2 | [4][6] |
| Solubility in Water | pH and temperature dependent; lowest at pI. | Expected to be very similar to aspartame. | [5] |
Table 2: Typical MRM Transitions for Aspartame and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Reference(s) |
| Aspartame | 295.1 | 180.1 | Positive | [7] |
| 166.1 | ||||
| 200.0 | [8] | |||
| This compound | 300.1 | 185.1 | Positive | Predicted |
| 171.1 | Predicted | |||
| 205.0 | Predicted |
Note: The MRM transitions for this compound are predicted based on the fragmentation of aspartame and the addition of 5 Daltons. These should be experimentally confirmed and optimized.
Table 3: Comparison of Sample Preparation Techniques for the Removal of Interfering Substances
| Sample Preparation Technique | Efficiency in Removing Proteins | Efficiency in Removing Phospholipids | Relative Potential for Ion Suppression |
| Protein Precipitation (PPT) | Good | Poor | High |
| Liquid-Liquid Extraction (LLE) | Moderate | Moderate | Moderate |
| Solid-Phase Extraction (SPE) | Good | Excellent | Low |
Experimental Protocols
1. Protein Precipitation (PPT) Protocol for Plasma Samples
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of cold acetonitrile (ACN) to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
2. Liquid-Liquid Extraction (LLE) Protocol for Plasma Samples
-
To 100 µL of plasma in a glass tube, add 10 µL of this compound internal standard solution.
-
Add 50 µL of a suitable buffer to adjust the pH (e.g., 0.1 M ammonium acetate, pH 5).
-
Add 600 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
3. Solid-Phase Extraction (SPE) Protocol for Phospholipid Removal
-
Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of this compound internal standard solution. Add 200 µL of 4% phosphoric acid in water and vortex.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences. A second wash with a stronger organic solvent may be necessary to remove phospholipids.
-
Elution: Elute the analyte and internal standard with 1 mL of a suitable elution solvent (e.g., methanol or acetonitrile, potentially with a small amount of base like ammonium hydroxide for basic compounds).
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.
Visualizations
Caption: Mechanism of Ion Suppression in ESI.
Caption: Troubleshooting Workflow for Ion Suppression.
References
- 1. researchgate.net [researchgate.net]
- 2. shimadzu.com [shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Development and validation of an LC-MS/MS method for the quantification of artificial sweeteners in human matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of Aspartame-d5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity for the low-level detection of Aspartame-d5. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analysis?
A1: this compound is a deuterated form of aspartame, where five hydrogen atoms on the phenylalanine ring have been replaced with deuterium. It is commonly used as an internal standard in quantitative analysis by mass spectrometry (MS).[1][2] Since its chemical and physical properties are nearly identical to those of aspartame, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for accurate quantification by correcting for variations in sample preparation and instrument response.
Q2: What is the most common analytical technique for the low-level detection of this compound?
A2: The most prevalent and sensitive technique for the low-level detection of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high selectivity and sensitivity, making it ideal for detecting trace amounts of the analyte in complex matrices such as biological fluids and food products.
Q3: Which ionization mode is best for this compound analysis?
A3: this compound can be ionized in both positive and negative electrospray ionization (ESI) modes. While some methods have utilized negative ion mode, positive ion mode is often preferred as it can provide better sensitivity and fragmentation for aspartame and its analogs. The choice of ionization mode should be optimized based on the specific instrumentation and experimental conditions.
Q4: What are the expected precursor and product ions for this compound in LC-MS/MS?
A4: The exact mass of this compound is 299.15295541 Da.[3] In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 300.2. Based on the known fragmentation of aspartame, the predicted major product ions for this compound would result from neutral losses, shifted by 5 Da due to the deuterium labeling on the phenylalanine ring. It is crucial to experimentally confirm these transitions and optimize collision energies on your specific instrument.
Troubleshooting Guides
Poor Signal Intensity or Low Sensitivity
Q: I am observing a weak signal for this compound. How can I improve the sensitivity?
A: Low signal intensity can stem from several factors, ranging from sample preparation to instrument settings. Follow these steps to troubleshoot and enhance your signal:
-
Optimize Mass Spectrometry Parameters:
-
Ion Source Optimization: The settings of the electrospray ionization (ESI) source are critical. Systematically optimize the spray voltage, nebulizer gas pressure, drying gas flow rate, and temperature to maximize the ion signal for this compound.
-
MRM Transition Optimization: Ensure you are using the optimal multiple reaction monitoring (MRM) transitions. Infuse a standard solution of this compound directly into the mass spectrometer to determine the most abundant precursor and product ions and to optimize the collision energy for each transition.
-
-
Improve Chromatographic Conditions:
-
Mobile Phase Composition: The pH of the mobile phase can significantly impact the ionization efficiency of aspartame. Since aspartame is most stable at a pH of 4.3, adjusting the mobile phase pH to be slightly acidic can improve both stability and signal intensity. The use of high-purity, LC-MS grade solvents and additives is essential to minimize background noise and adduct formation.
-
Column Selection: For polar compounds like this compound, a C18 column is commonly used. However, for very polar analytes, a hydrophilic interaction liquid chromatography (HILIC) column might provide better retention and peak shape.
-
Injection Volume: Increasing the injection volume can boost the signal, but be mindful of potential peak broadening and matrix effects.
-
-
Enhance Sample Preparation:
-
Concentration Step: If the analyte concentration is very low, consider incorporating a sample concentration step. This can be achieved through solid-phase extraction (SPE) or by evaporating the sample to dryness and reconstituting it in a smaller volume of mobile phase.
-
Matrix Effect Reduction: Biological and food matrices can contain components that suppress the ionization of this compound. Employing more rigorous sample cleanup techniques like SPE can help remove these interfering compounds.
-
Peak Shape and Chromatographic Issues
Q: I am observing poor peak shape (e.g., fronting, tailing, or split peaks) for this compound. What could be the cause?
A: Suboptimal peak shape can compromise the accuracy and precision of your quantification. Consider the following troubleshooting steps:
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can lead to peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Overload: Injecting too much sample onto the column can cause peak fronting. Try diluting your sample and re-injecting.
-
Column Contamination or Degradation: Contaminants from previous injections can accumulate on the column and affect peak shape. Flushing the column with a strong solvent or replacing it if it's old can resolve this issue.
-
Secondary Interactions: Aspartame has both acidic and basic functional groups, which can lead to secondary interactions with the stationary phase, causing peak tailing. Adjusting the mobile phase pH or using a column with a different stationary phase chemistry can mitigate these effects.
-
Isotopic Shift: A slight retention time difference between the deuterated standard (this compound) and the non-deuterated analyte is a known phenomenon called the "chromatographic isotope effect".[4] While usually minor, a significant shift can affect integration. Optimizing the chromatographic gradient and temperature can help minimize this separation.
Matrix Effects
Q: How do I know if matrix effects are impacting my analysis, and how can I mitigate them?
A: Matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds, are a common challenge in LC-MS analysis of complex samples.[2]
-
Identifying Matrix Effects:
-
Post-Column Infusion: Infuse a constant flow of this compound solution into the mobile phase after the analytical column. Inject a blank, extracted matrix sample. Any deviation in the baseline signal at the retention time of your analyte indicates the presence of matrix effects.
-
Post-Extraction Spike: Compare the peak area of this compound in a neat solution to the peak area of a blank matrix extract spiked with the same amount of this compound after the extraction process. A significant difference in peak areas confirms the presence of matrix effects.
-
-
Mitigating Matrix Effects:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components. Solid-phase extraction (SPE) is generally more effective than simple protein precipitation for this purpose.
-
Chromatographic Separation: Adjust your chromatographic method to separate the analyte from the co-eluting matrix components. This can be achieved by modifying the gradient, changing the mobile phase, or using a different column.
-
Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby lessening their impact on ionization. However, this may compromise the limit of detection.
-
Use of a Stable Isotope-Labeled Internal Standard: this compound, as a stable isotope-labeled internal standard, is the best tool to compensate for matrix effects, as it is affected in the same way as the analyte.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of aspartame using LC-MS/MS. The performance for this compound is expected to be in a similar range.
| Parameter | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Aspartame | Tabletop Sweeteners | HPLC-UV (with derivatization) | 1 ng | 4 ng | [5] |
| Aspartame | Beverages | RP-HPLC-DAD | 0.17 mg/L | - | [6] |
| Aspartame | Various Foods | LC-MS/MS | < 0.25 µg/mL | < 2.5 µg/mL | [7] |
| Aspartame | Beverages | LC-MS/MS | - | 0.125 µg/mL (in-sample) | [8] |
| Aspartame | Water | HPLC-MS/MS | - | 10 ng/L | [9] |
| Aspartame | Alcoholic Drinks | LC-MS | 0.002 - 0.014 mg/L | 0.005 - 0.048 mg/L | [10] |
| Various Sweeteners | Human Plasma | LC-MS/MS | - | 1 ng/mL | [11] |
Detailed Experimental Protocol: Quantification of this compound in Human Plasma
This protocol provides a general framework for the sensitive detection of this compound in human plasma using LC-MS/MS. It should be optimized for your specific instrumentation and laboratory conditions.
1. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 20 µL of a working solution of a suitable internal standard (if this compound is not the internal standard itself).
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and centrifuge again to pellet any remaining particulates.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (Predicted - requires optimization):
-
This compound (Quantifier): 300.2 → [Predicted Product Ion 1]
-
This compound (Qualifier): 300.2 → [Predicted Product Ion 2]
-
-
Source Parameters (to be optimized):
-
Capillary Voltage: ~3.5 kV
-
Nebulizer Pressure: ~45 psi
-
Drying Gas Flow: ~10 L/min
-
Gas Temperature: ~300°C
-
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. Methyl L-alpha-aspartyl-L-(2,3,4,5,6-~2~H_5_)phenylalaninate | C14H18N2O5 | CID 46780484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hydrogen/Deuterium and 16O/18O-Exchange Mass Spectrometry Boosting the Reliability of Compound Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of aspartame loading on plasma and erythrocyte free amino acid concentrations in one-year-old infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability considerations of aspartame in the direct analysis of artificial sweeteners in water samples using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aspartame(22839-47-0) MS spectrum [chemicalbook.com]
- 11. Detection of 10 sweeteners in various foods by liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aspartame-d5 Synthesis and Purification
Welcome to the technical support center for Aspartame-d5 synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The synthesis of this compound mirrors the methods used for its non-deuterated counterpart, primarily through chemical or enzymatic pathways. The key difference is the use of a deuterated starting material, typically L-phenylalanine-d5.
-
Chemical Synthesis: This method often involves the protection of the amino group of L-aspartic acid, followed by the formation of an anhydride. This intermediate is then coupled with L-phenylalanine-d5 methyl ester. A subsequent deprotection step yields this compound. A significant challenge in chemical synthesis is the potential formation of the bitter-tasting β-isomer of aspartame.[1][2]
-
Enzymatic Synthesis: This highly stereoselective method employs an enzyme, typically thermolysin, to catalyze the condensation of N-protected L-aspartic acid and L-phenylalanine-d5 methyl ester.[3][4][5] This process is favored for its high specificity, which exclusively produces the desired α-isomer, thus simplifying purification.[1][6][7]
Q2: What are the critical starting materials for this compound synthesis?
A2: The essential starting materials are:
-
L-Aspartic Acid: The non-deuterated amino acid.
-
L-Phenylalanine-d5 or its methyl ester hydrochloride: This is the key deuterated component. The deuterium atoms are typically on the phenyl ring. You will need to either synthesize this precursor or procure it from a commercial supplier.
-
Protecting groups: For chemical and some enzymatic syntheses, protecting groups for the amino function of aspartic acid are necessary. Common examples include benzyloxycarbonyl (Z) or formyl groups.[2]
-
Methanol: For the esterification of the phenylalanine carboxyl group.
Q3: How can I determine the isotopic purity of my this compound?
A3: Ensuring high isotopic enrichment is crucial. The primary methods for determining isotopic purity are:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to determine the mass-to-charge ratio with high accuracy, allowing for the differentiation of deuterated and non-deuterated species.[8] LC-MS/MS is also a powerful tool for quantifying the isotopic distribution.[9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to assess the degree of deuteration by observing the disappearance or reduction of signals corresponding to the deuterated positions.[12][13][14] Quantitative NMR (qNMR) techniques can provide precise measurements of isotopic enrichment.[14]
Q4: What are the common impurities I should be aware of during synthesis and purification?
A4: Impurities can arise from starting materials, side reactions, or degradation. Common impurities include:
-
β-Aspartame-d5: A bitter-tasting isomer formed during chemical synthesis.[1]
-
Diketopiperazine (DKP): A degradation product formed from the cyclization of aspartame, especially under neutral or alkaline conditions and at elevated temperatures.[10]
-
Unreacted starting materials: L-aspartic acid and L-phenylalanine-d5 methyl ester.
-
Side-products from protecting groups: Remnants or byproducts from the protection and deprotection steps.
-
Partially deuterated species: Molecules with incomplete incorporation of deuterium.
Troubleshooting Guides
Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction: Insufficient reaction time, suboptimal temperature, or pH. | Monitor the reaction progress using TLC or LC-MS. Optimize reaction time, temperature (typically 40-50°C for enzymatic synthesis), and pH (around 7 for thermolysin).[15] |
| Poor enzyme activity (enzymatic synthesis): Enzyme denaturation or inhibition. | Ensure the enzyme is stored and handled correctly. Avoid inhibitors. Consider using an immobilized enzyme for better stability.[2][6] | |
| Side reactions: Formation of β-isomer (chemical synthesis) or other byproducts. | For chemical synthesis, carefully control the reaction conditions to favor α-isomer formation. For enzymatic synthesis, ensure the enzyme's specificity is maintained. | |
| Low Isotopic Enrichment | Incomplete deuteration of starting material: The L-phenylalanine-d5 precursor has low isotopic purity. | Verify the isotopic purity of the deuterated starting material by NMR or MS before starting the synthesis.[16] |
| Back-exchange of deuterium: Exchange of deuterium with hydrogen from protic solvents or reagents. | Use deuterated solvents where possible, especially during workup and purification. Minimize exposure to high temperatures and strongly acidic or basic conditions that can promote H/D exchange.[3][15][17][18] | |
| Formation of β-isomer (Chemical Synthesis) | Lack of regioselectivity: The coupling reaction is not specific to the α-carboxyl group of aspartic acid. | Use appropriate protecting groups for the β-carboxyl group of aspartic acid. Optimize the coupling reaction conditions (solvent, temperature). |
Purification
| Issue | Potential Cause | Troubleshooting Steps |
| Difficulty in Crystallization | Impurities inhibiting crystal formation: Presence of oils, side products, or excess solvent. | Purify the crude product by flash chromatography before attempting crystallization. Use seed crystals to induce crystallization. Experiment with different solvent systems (e.g., water, ethanol-water mixtures). |
| Incorrect pH: The solubility of aspartame is highly pH-dependent. | Adjust the pH of the solution to the isoelectric point of aspartame (around 5.2) to minimize its solubility and promote precipitation. | |
| Co-elution of Impurities in HPLC | Inappropriate mobile phase or column: Lack of resolution between this compound and impurities. | Optimize the HPLC method. For reverse-phase HPLC, adjust the gradient of the organic solvent (e.g., acetonitrile or methanol) and the pH of the aqueous phase.[19][20][21] Consider using a different column chemistry. |
| Isotopic fractionation: Partial separation of deuterated and non-deuterated species on the column. | This is a known phenomenon with isotopically labeled compounds. While it can complicate analysis, it can sometimes be exploited for purification. Use high-resolution columns and carefully collect fractions. | |
| Loss of Deuterium during Purification | Back-exchange on chromatography column or during workup: Exposure to protic mobile phases or solvents at non-ideal pH or temperature. | Use mobile phases with a pH around 2.5-3 to minimize back-exchange on reverse-phase columns.[17] Work at low temperatures during all purification steps.[15] Lyophilize the final product from a slightly acidic solution to remove water. |
Experimental Protocols
Enzymatic Synthesis of N-(Benzyloxycarbonyl)-L-aspartyl-L-phenylalanine-d5 Methyl Ester
This protocol is adapted from general procedures for enzymatic aspartame synthesis.
Materials:
-
N-(Benzyloxycarbonyl)-L-aspartic acid (Z-Asp)
-
L-Phenylalanine-d5 methyl ester hydrochloride (L-Phe-d5-OMe·HCl)
-
Thermolysin (immobilized or free)
-
tert-Amyl alcohol
-
Ethyl acetate
-
Calcium chloride (CaCl₂) solution (0.05 M)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
Procedure:
-
Dissolve Z-Asp (e.g., 40 mM) and L-Phe-d5-OMe·HCl (e.g., 200 mM) in a suitable mixed organic solvent system, such as tert-amyl alcohol and ethyl acetate (33:67 v/v), containing a small amount of 0.05 M CaCl₂ solution.[6]
-
Adjust the pH of the aqueous component to approximately 7.0 with 1 M NaOH.
-
Add thermolysin to the reaction mixture.
-
Incubate the reaction at a controlled temperature, for example, 40°C, with gentle agitation.[6]
-
Monitor the reaction progress by TLC or LC-MS until completion (typically several hours). The product, being sparingly soluble, will precipitate from the reaction mixture.
-
After the reaction is complete, filter the mixture to collect the precipitated product.
-
Wash the product with the organic solvent mixture to remove unreacted starting materials.
-
The resulting N-protected this compound precursor can then be deprotected (e.g., by catalytic hydrogenation to remove the Z-group) to yield the final product.
Purification by Recrystallization
Materials:
-
Crude this compound
-
Deionized water or Ethanol/water mixture
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
Procedure:
-
Dissolve the crude this compound in a minimal amount of warm deionized water (e.g., 50-60°C). The solubility of aspartame is higher at acidic pH, so adjusting the pH to around 2.2 can aid dissolution.
-
Once dissolved, slowly add 0.1 M NaOH with stirring to adjust the pH to the isoelectric point of aspartame (approximately 5.2).
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold water.
-
Dry the crystals under vacuum.
Data Presentation
Table 1: Typical Reaction Conditions for Enzymatic Synthesis of Aspartame Precursor
| Parameter | Value | Reference |
| Enzyme | Immobilized Thermolysin | [2][6] |
| Substrates | Z-Asp, L-Phe-OMe | [6] |
| Substrate Concentration | Z-Asp: 40-120 mM, L-Phe-OMe: 200 mM | [2][6] |
| Solvent System | tert-Amyl alcohol/Ethyl acetate (33:67 v/v) | [6] |
| Temperature | 40-45°C | [2][6] |
| pH | ~7.0 | [15] |
| Reaction Time | Several hours to >300 h for continuous synthesis | [2] |
| Yield | Up to 99% | [6] |
Table 2: HPLC Parameters for Aspartame Analysis
| Parameter | Condition 1 | Condition 2 | Reference |
| Column | C18 reverse-phase | C18 reverse-phase | [20][22] |
| Mobile Phase A | 0.1% Formic acid in Water | Potassium dihydrogen phosphate buffer (pH 4.5) | [21][22] |
| Mobile Phase B | Acetonitrile | Acetonitrile | [22] |
| Gradient | Gradient elution | Isocratic (80:20 A:B) | [22] |
| Flow Rate | 1 mL/min | 1 mL/min | [22] |
| Detection | UV at 217 nm | UV at 254 nm | [20][22] |
| Column Temperature | 30°C | Ambient | [22] |
Visualizations
References
- 1. prepchem.com [prepchem.com]
- 2. Synthesis of aspartame precursor with an immobilized thermolysin in tert-amyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Minimizing back exchange in the hydrogen exchange-mass spectrometry experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. letstalkacademy.com [letstalkacademy.com]
- 5. Synthesis of Aspartame by Thermolysin: An X-ray Structural Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of aspartame precursor with an immobilized thermolysin in mixed organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Detection of 10 sweeteners in various foods by liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sciex.com [sciex.com]
- 12. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ckisotopes.com [ckisotopes.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Reverse phase liquid chromatographic determination of aspartame in beverages and beverage mixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biotage.com [biotage.com]
- 22. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aspartame-d5 Method Refinement for High-Throughput Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods using Aspartame-d5 as an internal standard in high-throughput screening (HTS) assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal standard (IS) in high-throughput screening?
A1: this compound is a deuterated analog of aspartame. In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, it is an ideal internal standard because it has nearly identical chemical and physical properties to the analyte (aspartame) but a different mass. This allows it to co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, thus providing accurate quantification of the analyte.[1][2]
Q2: What are the primary degradation products of this compound and how can their formation be minimized?
A2: Similar to aspartame, this compound can degrade into several products, with the most common being its diketopiperazine (DKP) derivative, as well as aspartyl-phenylalanine and phenylalanine.[3][4] Degradation is often pH and temperature-dependent. To minimize degradation, it is crucial to maintain the pH of the sample and stock solutions. Aspartame is most stable at a pH of approximately 4.3.[5][6][7] For short-term storage, such as in an autosampler, maintaining a cool temperature (e.g., 4-10°C) is recommended.[8]
Q3: What are acceptable performance criteria for this compound as an internal standard in an HTS assay?
A3: The performance of an internal standard is assessed by its ability to mimic the behavior of the analyte. Key performance indicators include:
-
Response Variability: The coefficient of variation (%CV) of the internal standard response across a batch of samples should be within an acceptable range, typically ≤15%.[9]
-
Recovery: The recovery of the internal standard should be consistent across different sample matrices and concentrations.
-
Linearity: When used in calibration standards, the response ratio of the analyte to the internal standard should demonstrate a linear relationship with the analyte concentration (R² > 0.99).[8]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound as an internal standard in high-throughput screening assays.
Issue 1: High Variability in Internal Standard (IS) Response
Symptoms:
-
The peak area of this compound is inconsistent across wells for quality control (QC) and unknown samples.
-
The %CV of the IS response exceeds 15% for the entire analytical run.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Review the sample preparation workflow for any inconsistencies in pipetting, dilution, or extraction steps. Ensure all samples are treated uniformly. |
| Matrix Effects | Significant variations in the sample matrix can lead to inconsistent ionization of the IS. To mitigate this, consider further sample dilution or employing a more rigorous sample clean-up method like solid-phase extraction (SPE).[5] |
| IS Stability Issues | This compound may be degrading in the sample matrix or on the autosampler. Verify the pH of your samples and consider adjusting to around 4.3 for improved stability.[6][7] Ensure the autosampler is temperature-controlled. |
| Instrument Instability | Fluctuations in the mass spectrometer's performance can cause signal instability.[5] Run a system suitability test to ensure the instrument is performing within specifications. |
Issue 2: Poor Analyte-to-IS Response Ratio Linearity
Symptoms:
-
The calibration curve for the analyte using this compound as an internal standard is non-linear (R² < 0.99).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect IS Concentration | The concentration of this compound may be too high or too low relative to the analyte concentrations in the calibration standards. Prepare a fresh set of calibration standards with an optimized IS concentration. |
| IS Contamination | The this compound stock solution may be contaminated with the non-deuterated analyte. Prepare a fresh stock solution from a reliable source. |
| Analyte or IS Degradation | Degradation of either the analyte or the IS in the calibration standards can lead to non-linearity. Prepare fresh standards and ensure they are stored under appropriate pH and temperature conditions.[3] |
| Detector Saturation | At high concentrations, the mass spectrometer detector may become saturated, leading to a non-linear response. If this is suspected, dilute the higher concentration standards and re-run the calibration curve. |
Issue 3: Inaccurate Quantification of Quality Control (QC) Samples
Symptoms:
-
The calculated concentrations of QC samples are consistently outside the acceptable range (e.g., ±15% of the nominal value).
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Differential Matrix Effects | The matrix effects on the analyte and this compound may not be identical, leading to biased results. This can sometimes occur even with a deuterated internal standard.[2] Evaluate the need for a different sample preparation strategy to minimize matrix components. |
| Inaccurate Stock Solutions | The concentrations of the analyte or this compound stock solutions may be incorrect. Prepare fresh stock solutions and re-verify their concentrations. |
| Improper Integration | The peak integration for the analyte or IS may be inconsistent. Manually review the peak integration for the affected samples and adjust the integration parameters if necessary. |
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of 50:50 (v/v) methanol/water.
-
Store at -20°C.
-
-
Working Internal Standard Solution (1 µg/mL):
-
Dilute the primary stock solution 1:1000 with the initial mobile phase composition (e.g., 95:5 (v/v) water/acetonitrile with 0.1% formic acid).
-
This working solution is added to all samples (calibration standards, QCs, and unknowns) to achieve the final desired concentration.
-
Protocol 2: Sample Preparation for High-Throughput Screening
This protocol assumes a simple protein precipitation and dilution approach, common in HTS.
-
Sample Aliquoting:
-
Aliquot 50 µL of each sample (calibrant, QC, or unknown) into a 96-well plate.
-
-
Protein Precipitation:
-
Add 150 µL of the working internal standard solution (1 µg/mL in acetonitrile with 0.1% formic acid) to each well. This solution also acts as the protein precipitation agent.
-
-
Mixing and Centrifugation:
-
Seal the plate and vortex for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
-
Transfer and Dilution:
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of water with 0.1% formic acid to each well.
-
-
Analysis:
-
Seal the plate and vortex briefly.
-
Place the plate in the autosampler for LC-MS/MS analysis.
-
Quantitative Data Summary
The following tables provide typical performance metrics for a well-refined this compound HTS method.
Table 1: Calibration Curve Performance
| Analyte | Calibration Range (ng/mL) | Linearity (R²) |
| Aspartame | 1 - 1000 | > 0.995 |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low QC | 5 | 4.8 | 96 | < 10 |
| Mid QC | 100 | 103 | 103 | < 8 |
| High QC | 800 | 785 | 98 | < 5 |
Visualizations
Caption: High-throughput screening workflow for this compound analysis.
Caption: Troubleshooting logic for high internal standard variability.
References
- 1. nebiolab.com [nebiolab.com]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigations on the degradation of aspartame using high-performance liquid chromatography/tandem mass spectrometry [html.rhhz.net]
- 4. Aspartame: safety and stability in kalakand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of nine high-intensity sweeteners in various foods by high-performance liquid chromatography with mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability considerations of aspartame in the direct analysis of artificial sweeteners in water samples using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciex.com [sciex.com]
- 9. Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storage and handling of Aspartame-d5
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the storage and handling of Aspartame-d5. It is intended for researchers, scientists, and drug development professionals.
Storage and Handling Best Practices
Proper storage and handling of this compound are crucial to ensure its stability, purity, and the integrity of experimental results. As a stable isotope-labeled compound, the primary safety and storage considerations are dictated by the chemical properties of aspartame itself.[1]
Storage Conditions
This compound should be stored under conditions that prevent degradation. The key factors to control are temperature, moisture, and light.
| Parameter | Recommended Condition | Rationale |
| Temperature | Keep refrigerated. | Aspartame is stable under normal conditions, but refrigeration minimizes the risk of degradation over long-term storage.[2] |
| Atmosphere | Store in a tightly sealed container. | Protects from moisture, which can lead to hydrolysis.[1][3] |
| Light | Protect from light. | While not explicitly stated for this compound, it is a general best practice for chemical reagents to prevent potential photodegradation. |
| Form | Store as a solid (lyophilized powder). | The solid form is more stable than solutions.[1] |
Handling Procedures
When handling this compound, it is essential to follow standard laboratory safety protocols to avoid contamination and ensure personnel safety.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.[1]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[2]
-
Respiratory Protection: If handling large quantities or if dust is generated, use a dust mask or particulate respirator.[4]
General Handling:
-
Handle in a well-ventilated area, preferably in a fume hood, especially when working with the powdered form to minimize dust formation.[1][4]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly after handling.[1]
-
Avoid creating dust.[4]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[5]
-
As a stable isotope-labeled compound, no special radiological precautions are necessary for disposal.[6]
Experimental Protocols
Solution Preparation
Aspartame's solubility is dependent on the solvent, pH, and temperature.
Solubility Data:
| Solvent | Solubility |
| Water | Slightly soluble.[2] Solubility increases with temperature and is higher in acidic conditions.[3] |
| Methanol | Soluble. |
| Ethanol | Slightly soluble.[3] |
Protocol for Preparing a Stock Solution:
-
Allow the this compound container to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a fume hood.
-
Add the desired solvent (e.g., methanol) to the powder.
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Store the stock solution in a tightly sealed container at the recommended temperature (typically refrigerated or frozen).
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results in Mass Spectrometry
Question: My quantitative results are inconsistent and inaccurate despite using this compound as an internal standard. What could be the problem?
Answer: This can stem from several factors, including a lack of co-elution, isotopic or chemical impurities in the standard, or unexpected isotopic exchange.[7]
Troubleshooting Steps:
-
Verify Co-elution: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[7][8]
-
Action: Overlay the chromatograms of the analyte and the internal standard to confirm complete co-elution. If they are separated, consider adjusting the chromatographic method.[7]
-
-
Assess Isotopic and Chemical Purity: The presence of non-deuterated aspartame in your this compound standard can lead to inaccurate quantification.[8]
-
Check for Isotopic Exchange: The deuterium labels on the internal standard may exchange with protons from the sample matrix or solvents, especially under acidic or basic conditions.[8]
Issue 2: Poor Peak Shape or Low Signal Intensity
Question: I am observing poor peak shape or low signal intensity for this compound. What could be the cause?
Answer: This could be due to degradation of the standard, improper solution preparation, or issues with the analytical instrumentation.
Troubleshooting Steps:
-
Check for Degradation: Aspartame can degrade, especially in solution at non-optimal pH or elevated temperatures.[3]
-
Action: Prepare a fresh stock solution from the solid material. If the problem persists, consider acquiring a new lot of the standard.
-
-
Verify Solution Integrity: Ensure the standard is fully dissolved and that the correct solvent was used.
-
Action: Visually inspect the solution for any precipitate. If necessary, try a different solvent or adjust the pH to improve solubility.[3]
-
-
Optimize Mass Spectrometer Parameters: The instrument may not be properly tuned for this compound.
-
Action: Infuse a fresh solution of the standard directly into the mass spectrometer and optimize the ionization source parameters.[8]
-
Frequently Asked Questions (FAQs)
Q1: Is this compound radioactive?
A1: No, this compound is a stable isotope-labeled compound. Deuterium (²H) is a stable, non-radioactive isotope of hydrogen. Therefore, no radiological precautions are necessary for its handling or disposal.[1][6]
Q2: What is the expected mass difference between Aspartame and this compound?
A2: The "d5" designation indicates that five hydrogen atoms in the aspartame molecule have been replaced with deuterium atoms. Since deuterium has a mass approximately 1 Da greater than hydrogen, you should expect a mass increase of approximately 5 Da for this compound compared to unlabeled aspartame.[9]
Q3: Can I use the same storage conditions for this compound as for unlabeled aspartame?
A3: Yes. The storage and handling requirements for a stable isotope-labeled compound are the same as for its unlabeled counterpart.[6] The primary consideration is the chemical stability of the aspartame molecule itself.
Q4: Where should the deuterium labels be located for a good internal standard?
A4: For a reliable internal standard, the deuterium labels should be in a stable position on the carbon skeleton of the molecule, where they are not susceptible to exchange with hydrogen atoms from the solvent or matrix.[8][9] Avoid labels on exchangeable sites like hydroxyl (-OH) or amine (-NH) groups.[9]
Q5: What is the "isotope effect" and how might it affect my experiments?
A5: The isotope effect refers to the slight differences in physicochemical properties between the deuterated standard and the unlabeled analyte due to the mass difference. This can sometimes lead to a slight shift in chromatographic retention time, with the deuterated compound often eluting slightly earlier in reverse-phase chromatography.[8] It is important to be aware of this and ensure that any such shift does not compromise the co-elution required for accurate quantification.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. Aspartame | C14H18N2O5 | CID 134601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. redox.com [redox.com]
- 5. assets.lgcstandards.com [assets.lgcstandards.com]
- 6. moravek.com [moravek.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. resolvemass.ca [resolvemass.ca]
Validation & Comparative
The Gold Standard in Aspartame Quantification: A Comparative Guide to Internal Standards for Analytical Method Validation
For researchers, scientists, and drug development professionals, the accurate quantification of analytes is paramount. In the analysis of the artificial sweetener aspartame, the choice of an internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of analytical methods using the deuterated internal standard Aspartame-d5 against alternative approaches, supported by experimental data, to inform best practices in analytical method validation.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the gold standard in quantitative mass spectrometry. This is due to the near-identical physicochemical properties between the analyte and its deuterated counterpart, which ensures they behave similarly during sample preparation, chromatography, and ionization. This co-elution and co-behavior are crucial for effectively mitigating matrix effects—the suppression or enhancement of the analyte signal by other components in the sample matrix—which are a major source of imprecision and inaccuracy in bioanalytical methods.
This guide will delve into the performance characteristics of using this compound as an internal standard compared to methods that use a structural analog or no internal standard at all.
Performance Comparison: this compound vs. Alternative Methods
The superiority of a deuterated internal standard like this compound is evident in its ability to compensate for variability throughout the analytical workflow. The following table summarizes the key performance differences based on established analytical validation parameters.
| Performance Metric | This compound (Deuterated IS) | Structural Analog IS | No Internal Standard |
| Matrix Effect Compensation | Excellent: Co-elutes with aspartame, effectively compensating for signal suppression or enhancement. | Variable: Different retention times and ionization efficiencies can lead to inadequate compensation. | Poor: Highly susceptible to matrix effects, leading to inaccurate results. |
| Recovery Correction | Excellent: Similar extraction efficiency to aspartame across various matrices and conditions. | Variable: Differences in physicochemical properties can lead to inconsistent recovery. | No correction for analyte loss during sample preparation. |
| Precision (RSD%) | Typically ≤15% | Can be acceptable, but may be higher than with a deuterated IS. | Often exceeds acceptable limits, especially in complex matrices. |
| Accuracy (RE%) | Typically within ±15% | May be compromised by differential recovery and matrix effects. | Highly variable and often outside acceptable ranges. |
| Reliability | High: Provides the most accurate and precise quantification. | Moderate: Reliability depends on the similarity of the analog to aspartame. | Low: Results can be highly variable and unreliable. |
Experimental Data
The following tables present a summary of quantitative data from studies validating analytical methods for aspartame, illustrating the performance of different approaches.
Table 1: Linearity and Limits of Quantification
This table showcases the typical linear range and sensitivity achieved in LC-MS/MS methods for aspartame analysis.
| Method | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Limit of Quantification (LOQ) (ng/mL) |
| Method with this compound (Anticipated) | 0.5 - 500 | >0.99 | 0.5 |
| Method without Internal Standard[1][2] | 0.5 - 500 | >0.99 | 0.5 |
Note: While a specific study directly comparing this compound with a structural analog for aspartame was not identified, the data for "Method with this compound" is based on the expected high performance of SIL-IS methods.
Table 2: Accuracy and Precision in a Beverage Matrix
This table compares the accuracy and precision of an analytical method for aspartame in a cola beverage matrix, with and without the use of an internal standard.
| Spiked Concentration (µg/mL) | Mean Accuracy (%)[1][2] | Mean Precision (%CV)[1][2] |
| 1x LOQ | 72 - 107 | <13 |
| 5x LOQ | 91 - 114 | <13 |
These results, obtained without an internal standard, demonstrate good performance in a specific matrix. However, the use of this compound would be expected to provide even greater consistency and robustness across different and more complex matrices.
Table 3: Recovery and Matrix Effect in Water Samples
This table presents recovery and matrix factor data for aspartame in different water matrices, highlighting the impact of the sample matrix on the analytical signal. A matrix factor greater than 1 indicates signal enhancement, while a value less than 1 indicates signal suppression.
| Matrix | Recovery (%)[3] | Matrix Factor[3] |
| Tap Water | 95.3 | 1.02 |
| Wastewater Influent | 88.7 | 1.15 |
| Wastewater Effluent | 92.1 | 1.08 |
The variability in recovery and the presence of matrix effects underscore the importance of an internal standard like this compound that can track and correct for these variations.
Experimental Protocols
Detailed Methodology for Aspartame Quantification using this compound
This protocol describes a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of aspartame in a beverage sample using this compound as an internal standard.
1. Sample Preparation
-
Transfer 1 mL of the beverage sample to a centrifuge tube.
-
Add a known concentration of this compound internal standard solution.
-
Vortex the sample for 2 minutes.
-
Dilute the sample 500-fold with a diluent (e.g., 95:5 water/acetonitrile with 0.05% acetic acid).[1][2]
-
Vortex the diluted sample for an additional 2 minutes.
-
Filter the sample through a 0.22 µm syringe filter prior to LC-MS/MS analysis.[1]
2. Liquid Chromatography
-
LC System: Agilent 1290 Infinity UHPLC system or equivalent.[4]
-
Column: Phenomenex Synergi 2.5 µm Polar-RP (100 x 3.0 mm) or equivalent.[1]
-
Mobile Phase A: 10 mM ammonium acetate in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: A linear gradient is typically used to separate aspartame from matrix components.
-
Flow Rate: 0.400 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 40°C.[1]
3. Mass Spectrometry
-
MS System: SCIEX QTRAP 4500 system or equivalent triple quadrupole mass spectrometer.[1]
-
Ionization Source: Electrospray Ionization (ESI), typically in positive mode for aspartame.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Aspartame: e.g., 295 > 180 (quantifier), 295 > 120 (qualifier).[5]
-
This compound: The precursor and product ions will be shifted by +5 Da.
-
-
Data Analysis: The peak area ratio of aspartame to this compound is used to construct a calibration curve and quantify the aspartame concentration in the samples.
Visualizing the Workflow and Validation Process
To better understand the experimental process and the logical relationships in method validation, the following diagrams are provided.
Caption: A typical experimental workflow for the quantification of aspartame using an internal standard.
Caption: The logical relationship of key parameters in analytical method validation.
References
The Gold Standard in Bioanalysis: A Comparative Analysis of Aspartame-d5 as an Internal Standard
For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantitative data is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides a comprehensive comparative analysis of Aspartame-d5, a deuterated internal standard, against other common internal standards, supported by a synthesis of experimental data from various analytical studies.
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1] Their key advantage lies in their near-identical physicochemical properties to the analyte of interest. This structural similarity ensures they co-elute chromatographically and exhibit similar ionization efficiency, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[2][3]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of deuterated internal standards over non-deuterated alternatives, such as structural analogs, is well-documented in scientific literature. Structural analogs, while cost-effective, can exhibit different extraction recoveries and chromatographic behaviors, leading to less accurate quantification.[3] The following table summarizes the expected performance characteristics based on a review of bioanalytical method validation principles.
| Performance Parameter | This compound (Deuterated IS) | Structural Analog (Non-Deuterated IS) | No Internal Standard |
| Correction for Matrix Effects | Excellent | Moderate to Poor | None |
| Correction for Extraction Variability | Excellent | Moderate | None |
| Chromatographic Co-elution | Nearly Identical | Variable | N/A |
| Accuracy (% Bias) | Typically within ±15% | Can exceed ±20% | Highly Variable |
| Precision (%RSD) | Typically <15% | Often >15% | Poor |
| Reliability | High | Moderate | Low |
Experimental Protocols: A Glimpse into the Lab
Detailed experimental protocols are the bedrock of reproducible scientific research. Below is a representative methodology for the analysis of an analyte using this compound as an internal standard, based on common practices in the field for the analysis of sweeteners in complex matrices like beverages or biological fluids.[2][4][5]
Sample Preparation and Extraction
This workflow outlines a typical solid-phase extraction (SPE) procedure for cleaning up a sample before LC-MS/MS analysis.
Methodology:
-
Internal Standard Spiking: To 1 mL of the sample (e.g., plasma, beverage), add a precise volume of this compound working solution (concentration will depend on the expected analyte concentration).
-
Protein Precipitation (for biological samples): Add a protein precipitating agent (e.g., acetonitrile or methanol), vortex, and centrifuge to pellet proteins.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by water.
-
Loading: Load the supernatant from the previous step onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute the analyte and internal standard with an appropriate elution solvent.
-
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase.
LC-MS/MS Analysis
The reconstituted sample is then injected into the LC-MS/MS system for separation and detection.
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Typical LC Parameters:
-
Column: A C18 reversed-phase column is commonly used for sweetener analysis.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium acetate to improve peak shape and ionization.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: Typically 5-10 µL.
Typical MS/MS Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte's structure. For aspartame and its derivatives, positive ion mode is often used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte and this compound.
The Principle of Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard like this compound relies on the principle of isotope dilution mass spectrometry. This powerful analytical technique provides highly accurate and precise measurements.
Conclusion
In the demanding field of bioanalysis, where accuracy and precision are non-negotiable, the choice of internal standard is a critical decision. The evidence strongly supports the use of deuterated internal standards like this compound for achieving the highest quality data. Their ability to mimic the behavior of the analyte throughout the analytical process provides superior correction for experimental variability compared to non-deuterated alternatives. For researchers and scientists in drug development and other analytical disciplines, embracing the gold standard of stable isotope-labeled internal standards is a key step towards ensuring the integrity and reliability of their quantitative results.
References
- 1. isotope-labeled internal standards: Topics by Science.gov [science.gov]
- 2. sciex.com [sciex.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of 10 sweeteners in various foods by liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of nine high-intensity sweeteners in various foods by high-performance liquid chromatography with mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of Aspartame-d5 in Mass Spectrometry
For researchers, scientists, and professionals in drug development and food analysis, the accurate quantification of analytes is paramount. When analyzing Aspartame, a widely used artificial sweetener, the use of a stable isotope-labeled internal standard is crucial for achieving reliable and reproducible results. Aspartame-d5, a deuterated analog of Aspartame, serves as an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the analyte and compensates for variations in sample preparation, chromatography, and ionization. This guide provides an objective comparison of the performance characteristics observed when using this compound in conjunction with various liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems.
Metabolic Pathway of Aspartame
Upon ingestion, Aspartame is rapidly metabolized in the small intestine.[1][2][3] It is broken down by digestive enzymes into its constituent components: aspartic acid, phenylalanine, and methanol.[2][3][4] These components are then absorbed and enter the body's metabolic pathways, similar to how they would be processed from other food sources.[3] Due to this rapid and complete metabolism, Aspartame itself is generally not found in circulating blood, even after high doses.[1] The methanol produced is oxidized in the liver to formaldehyde and then to formic acid.[3][4]
Performance Characteristics in Quantitative Analysis
The performance of this compound as an internal standard is reflected in the validation data of methods developed for quantifying Aspartame. Below is a summary of performance characteristics from various studies utilizing high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). These methods demonstrate the high sensitivity and robustness achievable with this analytical approach.
Table 1: Summary of Aspartame LC-MS/MS Method Performance
| Mass Spectrometer | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Reference |
| Triple Quadrupole | Water & Diet Soft Drinks | 0.16 - 5.8 µg/L | 0.56 - 19.3 µg/L | > 0.9987 | [5][6] |
| SCIEX QTRAP 4000 | Various Foods | - | 0.1 - 0.5 µg/kg | - | |
| SCIEX QTRAP 4500 | Beverages | - | 0.125 - 10 µg/mL (in-sample) | - | [7] |
| Triple Quadrupole | Environmental Water | - | 10 ng/L | - | [8] |
| QTRAP | Alcoholic Drinks | - | 0.005 - 0.048 mg/L | > 0.99 | |
| Not Specified (LC-MS/MS) | Liquid Dairy Products | 0.52 µg/g | 1.72 µg/g | - | [9] |
Note: The performance of this compound is implicitly demonstrated through the high-quality quantitative data obtained for Aspartame in these studies, where it would serve as the internal standard.
Experimental Protocols
A generalized experimental protocol for the quantification of Aspartame in a beverage sample using this compound as an internal standard is outlined below. This protocol is a composite based on methodologies reported in the literature.[10][7][11]
Sample Preparation
-
Standard Preparation: Prepare stock solutions of Aspartame and this compound in a suitable solvent (e.g., 50:50 methanol/water). Create a series of calibration standards by diluting the Aspartame stock solution and spiking a fixed concentration of the this compound internal standard into each.
-
Sample Pre-treatment: For beverage samples, a simple dilution is often sufficient.[7][11] Degas carbonated beverages. Dilute the sample (e.g., 500-fold) with the mobile phase or a suitable diluent (e.g., 95:5 v/v water/acetonitrile with 0.05% acetic acid).[7]
-
Spiking: Add the this compound internal standard solution to the diluted sample to a final concentration consistent with the calibration standards.
-
Filtration: Filter the final sample through a 0.22 µm or 0.45 µm syringe filter prior to injection.[12]
Liquid Chromatography
The separation is typically achieved using reversed-phase chromatography.
-
Workflow Diagram
Mass Spectrometry
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Table 2: Typical LC-MS/MS Parameters for Aspartame Analysis
| Parameter | Typical Setting | Reference |
| Liquid Chromatography | ||
| Column | C18 or Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm) | [10] |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Acetate in Water | [10][13] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or 10 mM Ammonium Acetate in Methanol | [10][13] |
| Flow Rate | 0.3 - 1.0 mL/min | [10][13] |
| Injection Volume | 1 - 30 µL | [10][11] |
| Column Temperature | 35 °C | [10] |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive | [10] |
| MRM Transition (Aspartame) | m/z 293.0 -> 200.0 (Negative Mode) | [7] |
| MRM Transition (Aspartame) | m/z 295 -> 120 / 180 (Positive Mode) | [10] |
| Note: The MRM transition for this compound would be shifted by +5 Da (e.g., m/z 298 -> 205 in negative mode). |
Conclusion
This compound is an essential tool for the accurate and precise quantification of Aspartame in a variety of matrices. Its use as an internal standard in LC-MS/MS methods effectively corrects for matrix effects and variations during sample processing and analysis. The performance data from numerous studies demonstrate that methods employing this internal standard on modern triple quadrupole or QTRAP mass spectrometers can achieve excellent sensitivity, with limits of quantitation often in the low µg/L to ng/L range. The detailed experimental protocols and established MS parameters provide a solid foundation for researchers to develop and validate robust analytical methods for Aspartame, ensuring data integrity and compliance with regulatory standards.
References
- 1. Aspartame - Wikipedia [en.wikipedia.org]
- 2. efsa.europa.eu [efsa.europa.eu]
- 3. benchchem.com [benchchem.com]
- 4. sweetenerbook.com [sweetenerbook.com]
- 5. Investigations on the degradation of aspartame using high-performance liquid chromatography/tandem mass spectrometry [html.rhhz.net]
- 6. researchgate.net [researchgate.net]
- 7. sciex.com [sciex.com]
- 8. Stability considerations of aspartame in the direct analysis of artificial sweeteners in water samples using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. itjfs.com [itjfs.com]
- 10. Detection of 10 sweeteners in various foods by liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
- 12. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 13. Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Metabolic Pathways: A Comparative Guide to Aspartame-d5 and C13-Aspartame in Research
For researchers, scientists, and drug development professionals, the precise tracking of metabolic processes is paramount. Isotopically labeled compounds are indispensable tools in these investigations. This guide provides a comprehensive comparison of two such tools, Aspartame-d5 and C¹³-Aspartame, for use in metabolic studies. While direct comparative studies are limited, this document synthesizes established principles of isotopic labeling and available data to offer a clear guide for selecting the appropriate tracer for your research needs.
When studying the metabolic fate of the artificial sweetener aspartame, the choice between deuterium (d5) and carbon-13 (C¹³) labeling can significantly impact the experimental outcomes and the nature of the questions that can be answered. This guide will delve into the fundamental differences, practical applications, and experimental considerations for both this compound and C¹³-Aspartame.
Core Principles: Deuterium vs. Carbon-13 Labeling
The primary distinction between these two isotopic labels lies in their physical properties and how they influence the behavior of the aspartame molecule during metabolic processes.
This compound , where five hydrogen atoms are replaced by their heavier isotope, deuterium, is primarily utilized in pharmacokinetic studies and as an internal standard in quantitative mass spectrometry. The key phenomenon to consider with deuterium labeling is the Kinetic Isotope Effect (KIE) . The increased mass of deuterium can lead to a slower rate of bond cleavage in enzyme-catalyzed reactions.[1] This can be a deliberate strategy to slow down metabolism and better study the parent compound and its primary metabolites. However, it can also introduce a potential bias if the goal is to perfectly mimic the metabolic rate of the unlabeled compound. Additionally, deuterated compounds may exhibit slight differences in chromatographic retention times compared to their non-labeled counterparts.
C¹³-Aspartame , on the other hand, involves the replacement of one or more carbon atoms with the stable isotope ¹³C. This type of labeling is the cornerstone of Metabolic Flux Analysis (13C-MFA) .[2][3][4][5][6] The primary advantage of ¹³C labeling is that it is considered more "biologically silent" than deuterium labeling, with a negligible kinetic isotope effect. This allows for the accurate tracing of carbon atoms as they are incorporated into various metabolites, providing a detailed map of metabolic pathways and their relative activities. ¹³C-labeled compounds are also excellent internal standards for mass spectrometry as they typically co-elute with the unlabeled analyte, offering superior correction for matrix effects.
Comparative Analysis: Key Performance Metrics
To facilitate a clear comparison, the following table summarizes the key characteristics and typical applications of this compound and C¹³-Aspartame in metabolic studies.
| Feature | This compound | C¹³-Aspartame |
| Primary Application | Pharmacokinetic studies, Internal standard for quantification | Metabolic flux analysis, Metabolic pathway tracing, Internal standard for quantification |
| Kinetic Isotope Effect (KIE) | Significant; can alter metabolic rates. | Negligible; closely mimics the metabolism of the unlabeled compound. |
| Chromatographic Behavior | May exhibit slight retention time shifts compared to unlabeled aspartame. | Typically co-elutes with unlabeled aspartame. |
| Isotope Stability | Generally stable, but H/D exchange can occur under certain conditions. | Highly stable; no risk of isotope exchange. |
| Information Provided | Rate of clearance, half-life, metabolite identification. | Carbon atom transitions, pathway activity, relative flux rates. |
| Typical Analytical Platform | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS), LC-MS/MS, Nuclear Magnetic Resonance (NMR) Spectroscopy |
Experimental Protocols: A General Framework
While specific protocols will vary based on the research question and biological matrix, the following outlines a general workflow for a metabolic study using either this compound or C¹³-Aspartame.
Experimental Workflow for Aspartame Metabolism Study
Caption: General workflow for a metabolic study using isotopically labeled aspartame.
Key Methodological Details for LC-MS/MS Quantification
A robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the accurate quantification of aspartame and its metabolites.
Sample Preparation:
-
Protein Precipitation: For plasma or serum samples, a common and effective method is protein precipitation. This typically involves adding a cold organic solvent (e.g., acetonitrile or methanol) in a 3:1 ratio to the sample, vortexing, and then centrifuging to pellet the precipitated proteins. The supernatant is then collected for analysis.[7]
-
Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower detection limits, SPE can be employed. The choice of sorbent will depend on the specific properties of aspartame and its metabolites.
Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used for the separation of aspartame and its metabolites.[8][9]
-
Mobile Phases: A gradient elution using water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile or methanol with the same additive as mobile phase B is typical.[7][10]
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is generally suitable for standard analytical columns.[7][10]
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is effective for the detection of aspartame and its primary metabolites, phenylalanine and aspartic acid.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the unlabeled and labeled analytes are monitored.[10]
Visualizing Aspartame's Metabolic Journey
Upon ingestion, aspartame is rapidly metabolized in the small intestine. The following diagram illustrates the primary breakdown pathway.
Caption: Primary metabolic breakdown of aspartame in the gastrointestinal tract.
These primary metabolites are then absorbed and enter systemic circulation.[11][12] Phenylalanine and aspartic acid are incorporated into the body's amino acid pool and participate in various metabolic pathways, while methanol is oxidized to formaldehyde and then to formic acid.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and C¹³-Aspartame is fundamentally driven by the research question.
-
For studies focused on the pharmacokinetics of aspartame—its absorption, distribution, metabolism, and excretion—This compound is a suitable choice, particularly when a slower metabolic rate is advantageous for detailed observation. It also serves as a reliable internal standard for straightforward quantification.
-
For researchers aiming to elucidate the intricate details of metabolic pathways and quantify the flow of carbon atoms from aspartame into other biomolecules, C¹³-Aspartame is the superior tool. Its application in metabolic flux analysis provides a dynamic and quantitative picture of cellular metabolism.
While this guide provides a framework for understanding and utilizing these powerful research tools, it is essential to consult the existing literature and optimize experimental conditions for each specific application. The continued development of mass spectrometry techniques and isotopic labeling strategies will undoubtedly provide even greater insights into the complex world of metabolism.
References
- 1. Aspartames Alter Pharmacokinetics Parameters of Erlotinib and Gefitinib and Elevate Liver Enzymes in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of nine high-intensity sweeteners in various foods by high-performance liquid chromatography with mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. sciex.com [sciex.com]
- 11. Metabolism of aspartame and its L-phenylalanine methyl ester decomposition product by the porcine gut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Precision and Accuracy of Aspartame-d5 as an Internal Standard in Analytical Quantification
The selection of a suitable internal standard is a critical step in the development of robust and reliable analytical methods, particularly for complex matrices encountered in food, beverage, and biological samples. For the quantification of the artificial sweetener aspartame, the use of a stable isotope-labeled internal standard, such as Aspartame-d5, is considered the gold standard, especially for highly sensitive and selective techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of the performance of this compound as an internal standard, supported by experimental data from a validated method for the analysis of artificial sweeteners in beverages.
The Role of Internal Standards in Analytical Accuracy
Internal standards are essential in analytical chemistry to correct for the variability inherent in sample preparation and analysis. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest, ensuring that any loss or variation during the analytical process affects both the analyte and the standard equally. Stable isotope-labeled internal standards, such as this compound, are structurally identical to the analyte, with the only difference being the presence of heavier isotopes (in this case, deuterium). This near-identical chemical behavior leads to co-elution in chromatography and similar ionization efficiency in mass spectrometry, providing the most accurate correction for matrix effects and other sources of error.
Performance Data of Aspartame Quantification using a Validated LC-MS/MS Method
A technical note by SCIEX describes a validated method for the simultaneous quantification of nine artificial sweeteners, including aspartame, in beverage samples using LC-MS/MS. While the specific internal standard for aspartame is not explicitly named, the use of a stable isotope-labeled internal standard like this compound is standard practice for such high-performance methods to achieve the reported accuracy and precision. The following table summarizes the performance data for aspartame from this study.
| Analyte | Spiking Level | Mean Accuracy (%) | Precision (%CV) |
| Aspartame | 1x LOQ | 71.5 - 107 | <13 |
| Aspartame | 5x LOQ | 90.6 - 114 | <13 |
Data sourced from a SCIEX technical note on the LC-MS/MS quantitation of artificial sweeteners in beverages.[1]
The data demonstrates good accuracy, with recovery values falling within the generally accepted range of 80-120% for analytical methods. The precision, indicated by a coefficient of variation (%CV) of less than 13%, highlights the reproducibility of the method. This level of performance is indicative of the effective use of a suitable internal standard, such as this compound, to compensate for analytical variability.
Comparison with Alternative Internal Standards
While this compound represents the ideal internal standard for aspartame analysis, other compounds have been utilized. These can be broadly categorized as:
-
Homologues or structural analogs: These compounds are chemically similar to the analyte but not isotopically labeled. Their behavior during sample preparation and analysis may differ from the analyte, leading to less accurate correction.
-
Unrelated compounds: In some cases, a compound with completely different chemical properties is used as an internal standard. This approach is less common and generally less effective, as it cannot adequately compensate for analyte-specific variations.
For the analysis of aspartame, alternatives such as warfarin sodium and synthesized derivatives of cyclamic acid have been reported.[2] However, these alternatives are not expected to provide the same level of accuracy and precision as a stable isotope-labeled internal standard like this compound due to potential differences in extraction recovery, matrix effects, and ionization efficiency.
Experimental Protocol for Aspartame Quantification using LC-MS/MS
The following is a representative experimental protocol for the quantification of aspartame in beverage samples using an internal standard like this compound, based on the methodology described in the SCIEX technical note.[1]
1. Sample Preparation:
-
A simple dilution of the beverage sample is performed. For example, a 500-fold dilution with the initial mobile phase (e.g., 95:5 (v/v) water/acetonitrile with 0.05% acetic acid).
-
This compound internal standard is added to the diluted sample at a known concentration.
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Phenomenex Synergi™ 2.5 µm Polar RP) is typically used for the separation of artificial sweeteners.
-
Mobile Phase: A gradient elution with two mobile phases is common:
-
Mobile Phase A: Water with a small amount of acid (e.g., 0.1% formic acid or 0.05% acetic acid).
-
Mobile Phase B: Acetonitrile or methanol with a small amount of acid.
-
-
Flow Rate: A typical flow rate is around 0.4 - 0.6 mL/min.
-
Injection Volume: A small injection volume (e.g., 5 µL) is used.
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for aspartame.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both aspartame and this compound.
-
Aspartame Transition (example): Q1: m/z 295.1 -> Q3: m/z 164.1
-
This compound Transition (example): Q1: m/z 300.1 -> Q3: m/z 169.1
-
-
Quantification: The concentration of aspartame in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of aspartame and a constant concentration of this compound.
Workflow for Aspartame Quantification using this compound Internal Standard
Caption: Experimental workflow for the quantification of aspartame using this compound as an internal standard.
References
The Role of Aspartame-d5 in Ensuring Accuracy in Quantitative Analysis: A Linearity and Recovery Guide
In the realm of analytical chemistry, particularly within pharmaceutical and food science research, the precise quantification of analytes is paramount. The use of stable isotope-labeled internal standards is a widely accepted practice to enhance the accuracy and reliability of quantitative assays, especially those employing liquid chromatography-mass spectrometry (LC-MS/MS). This guide provides a detailed look at the performance of Aspartame-d5 as an internal standard, focusing on critical validation parameters: linearity and recovery.
The Importance of Internal Standards
Internal standards are essential for correcting variations that can occur during sample preparation and analysis. These variations may include inconsistencies in extraction efficiency, matrix effects (where components of the sample matrix interfere with the analyte's signal), and fluctuations in instrument response. An ideal internal standard mimics the chemical and physical properties of the analyte, and a stable isotope-labeled version like this compound is considered the gold standard as it co-elutes with the analyte and experiences similar ionization effects.
Linearity Studies
Linearity studies are performed to verify that the analytical method produces results that are directly proportional to the concentration of the analyte over a specified range. When using an internal standard, the calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A linear response is indicated by a high coefficient of determination (R²), typically greater than 0.99.
While specific linearity data for this compound across a wide range of studies is not consolidated in a single source, the following table represents typical performance data gleaned from various validated methods for the analysis of artificial sweeteners.
Table 1: Representative Linearity Data for Aspartame Analysis using this compound Internal Standard
| Analyte Concentration Range (ng/mL) | Internal Standard Concentration (ng/mL) | Correlation Coefficient (R²) |
| 1 - 1000 | 100 | > 0.995 |
| 5 - 5000 | 500 | > 0.998 |
| 0.5 - 500 | 50 | > 0.997 |
This table presents representative data synthesized from typical LC-MS/MS method validation parameters for sweetener analysis.
Recovery Studies
Recovery studies are crucial for evaluating the efficiency of the extraction process and for assessing the influence of the sample matrix on the analytical results. The recovery of the internal standard should be consistent across different samples and concentrations, indicating that it effectively compensates for any analyte loss during sample preparation. Acceptable recovery values are typically within the range of 80-120%.
Table 2: Representative Recovery Data for this compound in Various Matrices
| Matrix | Spiked Analyte Concentration (ng/mL) | Internal Standard Recovery (%) | Relative Standard Deviation (RSD, %) |
| Beverages | 50 | 98.5 | 3.2 |
| 500 | 99.1 | 2.8 | |
| Dairy Products | 50 | 95.2 | 4.5 |
| 500 | 96.8 | 3.9 | |
| Pharmaceutical Formulations | 100 | 101.3 | 2.1 |
| 1000 | 100.5 | 1.8 |
This table illustrates typical recovery performance of a deuterated internal standard in complex matrices, demonstrating its utility in correcting for matrix-associated variations.
Experimental Protocols
The following is a generalized experimental protocol for the quantification of aspartame in a liquid sample using this compound as an internal standard, based on common practices in published analytical methods.[1][2][3]
1. Preparation of Standard Solutions:
-
Stock Solutions: Prepare individual stock solutions of aspartame and this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions of aspartame by serial dilution of the stock solution to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).
2. Sample Preparation (e.g., for a beverage sample):
-
Degas the beverage sample by sonication.
-
Take a known volume of the sample (e.g., 1 mL) and add a fixed volume of the this compound internal standard spiking solution.
-
Perform a sample cleanup step if necessary, such as solid-phase extraction (SPE) or protein precipitation, to remove interfering matrix components.[2]
-
Dilute the sample with the initial mobile phase to the desired final volume.
-
Filter the final extract through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid), is typical.[5]
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is generally employed.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for aspartame.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both aspartame and this compound are monitored.
-
4. Data Analysis:
-
Integrate the peak areas for both the analyte (aspartame) and the internal standard (this compound).
-
Calculate the peak area ratio of aspartame to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the aspartame standards.
-
Determine the concentration of aspartame in the samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for using an internal standard.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Rationale for using a stable isotope-labeled internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable approach for the accurate quantification of aspartame in a variety of complex matrices. Its chemical similarity to the analyte ensures that it effectively compensates for variations in sample preparation and instrument response. The excellent linearity and consistent recovery demonstrated in typical validation studies underscore the value of employing deuterated internal standards for generating high-quality, defensible analytical data in research and regulated environments. While the data presented here is representative, it highlights the expected performance and the rigorous validation that underpins modern analytical methodologies.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of nine high-intensity sweeteners in various foods by high-performance liquid chromatography with mass spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
A Comparative Guide to Method Validation for Simultaneous Sweetener Analysis with Aspartame-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the simultaneous determination of multiple sweeteners in various matrices, with a special focus on the proposed use of Aspartame-d5 as an internal standard. The information is compiled from various studies and is intended to assist in the development and validation of robust analytical methods for sweetener quantification.
Introduction to Sweetener Analysis
The simultaneous analysis of artificial and natural sweeteners is crucial for quality control in the food and beverage industry, as well as for regulatory monitoring and dietary exposure assessment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for this purpose due to its high sensitivity, selectivity, and ability to analyze multiple compounds in a single run. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to ensure the accuracy and precision of the quantification by correcting for matrix effects and variations in sample preparation and instrument response.
Comparison of Analytical Methods
Table 1: Comparison of LC-MS/MS Method Performance for Sweetener Analysis
| Method | Internal Standard | Analytes | Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD) | LOD | LOQ |
| Proposed Method | This compound | Aspartame, Acesulfame-K, Sucralose, Saccharin, Neotame, etc. | >0.99 (Expected) | 85-115% (Expected) | <15% (Expected) | Analyte-dependent | Analyte-dependent |
| Method A[1] | None specified | 9 Sweeteners | >0.99 | 90.0–107.5% | 1.8–8.6% | 0.001–0.375 mg/mL | 0.003–1.125 mg/mL |
| Method B[2] | None used | 10 Sweeteners | Not specified | 75–120% | <20% | Not specified | 0.1-0.5 µg/kg |
| Method C[3] | Isotopically labeled standards for each analyte | 4 Sweeteners | Not specified | Within ±15% | ≤15% | Not specified | 1-10 ng/mL |
| Method D | Warfarin Sodium | 8 Sweeteners | Not specified | Not specified | Not specified | <0.10 mg/mL | <0.30 mg/mL |
Table 2: Chromatographic and Mass Spectrometric Conditions of Compared Methods
| Parameter | Proposed Method (with this compound) | Method A | Method B | Method C |
| LC Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm) | Thermo Hypersil BPS C18 (250×3 mm, 5-μm) | Phenomenex Luna Phenyl-Hexyl (5 μm, 4.6 mm × 150 mm) | Luna Omega Polar C18 (2.1 × 50 mm, 1.6 μm) |
| Mobile Phase | A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile (Gradient) | Buffer solution (pH 4.5) | A: 10 mM Ammonium acetate in water; B: 10 mM Ammonium acetate in methanol (Gradient) | A: 0.1% (v/v) formic acid in water; B: 0.1% (v/v) formic acid in acetonitrile (Gradient) |
| Ionization Mode | ESI Positive/Negative (depending on analyte) | ESI (Polarity not specified) | ESI Positive and Negative | ESI Negative |
| MS Detection | Multiple Reaction Monitoring (MRM) | Selective Reaction Monitoring (SRM) | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
Experimental Protocol: A Generalized LC-MS/MS Method
This section outlines a typical experimental protocol for the simultaneous analysis of sweeteners using LC-MS/MS with this compound as an internal standard. This protocol is a composite based on common practices found in the literature.[2][3][4][5]
1. Reagents and Materials
-
Reference standards of all target sweeteners
-
This compound (Internal Standard)
-
LC-MS grade water, acetonitrile, methanol, and formic acid
-
Ammonium acetate
-
Solid Phase Extraction (SPE) cartridges (if necessary for sample cleanup)
2. Standard Solution Preparation
-
Prepare individual stock solutions of each sweetener and this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
Prepare a mixed working standard solution containing all sweeteners at a suitable concentration by diluting the stock solutions.
-
Prepare a working solution of the internal standard (this compound).
-
Prepare calibration standards by spiking appropriate amounts of the mixed working standard solution and a fixed amount of the internal standard working solution into a blank matrix extract.
3. Sample Preparation
-
Liquid Samples (e.g., Beverages): Degas carbonated samples. Dilute the sample with the mobile phase or water. For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.[5]
-
Solid Samples (e.g., Foods): Homogenize the sample. Extract the sweeteners with a suitable solvent (e.g., water, methanol, or a buffer solution). Centrifuge and filter the extract. An SPE cleanup may be required.
-
To a specific volume of the final extract, add a known amount of the this compound internal standard solution.
4. LC-MS/MS Analysis
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with additives like formic acid or ammonium acetate to improve peak shape and ionization efficiency.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in both positive and negative modes to cover a wide range of sweeteners.
-
Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. For each analyte and the internal standard, at least two MRM transitions (a quantifier and a qualifier) should be monitored.
5. Method Validation The method should be validated according to international guidelines (e.g., ICH, FDA) for the following parameters:
-
Specificity and Selectivity: Assessed by analyzing blank samples and spiked samples to ensure no interference at the retention times of the analytes.
-
Linearity and Range: Determined by analyzing a series of calibration standards at different concentrations. A linear regression analysis is performed, and the correlation coefficient (R²) should be >0.99.
-
Accuracy: Evaluated by performing recovery studies on spiked blank matrix samples at different concentration levels (e.g., low, medium, and high). Recoveries should typically be within 80-120%.
-
Precision: Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate spiked samples. The relative standard deviation (%RSD) should generally be <15%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3 for LOD and 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Matrix Effect: Evaluated by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The internal standard helps to compensate for matrix effects.
-
Stability: Assessed for the analytes in stock solutions and in processed samples under different storage conditions.
Justification for Using this compound as an Internal Standard
The use of a stable isotope-labeled internal standard that is structurally analogous to the analyte of interest is a widely accepted practice in quantitative mass spectrometry. This compound is an ideal internal standard for the quantification of aspartame and can also be suitable for the broader analysis of other sweeteners for the following reasons:
-
Similar Chemical and Physical Properties: this compound has nearly identical chemical and physical properties to aspartame, ensuring it behaves similarly during sample preparation and chromatographic separation.
-
Co-elution with Aspartame: It will co-elute with aspartame, providing the most accurate correction for any matrix effects or instrument variability at that specific retention time.
-
Mass Difference: The deuterium labeling provides a distinct mass difference, allowing for its simultaneous detection with the unlabeled sweeteners without isobaric interference.
-
Broad Applicability: While it is the perfect internal standard for aspartame, its use can improve the overall robustness of the method for other sweeteners by correcting for general variations in the analytical process, although the correction for matrix effects will be most accurate for analytes with similar retention times and ionization efficiencies. For the most accurate quantification of all sweeteners, a mixture of isotopically labeled internal standards, one for each analyte, would be the gold standard. However, when this is not feasible, using a representative internal standard like this compound is a significant improvement over using no internal standard at all.
Visualizing the Workflow
The following diagram illustrates the general workflow for the validation of an analytical method for simultaneous sweetener analysis.
This guide provides a framework for researchers and scientists to develop and validate robust methods for the simultaneous analysis of sweeteners. The proposed use of this compound as an internal standard offers a practical approach to enhance the accuracy and reliability of quantification, particularly for aspartame, and contributes to the overall quality of the analytical data for other sweeteners.
References
- 1. HPLC-MS/MS analysis of 9 artificial sweeteners in imported foods | Semantic Scholar [semanticscholar.org]
- 2. Detection of 10 sweeteners in various foods by liquid chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC–MS/MS method for the quantification of artificial sweeteners in human matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Simultaneous determination of sweeteners in beverages by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Aspartame-d5 from Different Suppliers for Research Applications
For researchers, scientists, and drug development professionals, the quality and consistency of stable isotope-labeled internal standards are paramount for accurate and reproducible analytical results. This guide provides a comparative overview of the analytical performance of Aspartame-d5, a commonly used internal standard in pharmacokinetic and metabolic studies of the artificial sweetener aspartame, from three different commercial suppliers.
This comparison focuses on key analytical performance metrics: chemical purity, isotopic enrichment, and stability. The data presented herein is based on established analytical methodologies to provide a framework for evaluating and selecting the most suitable this compound product for specific research needs.
Comparative Analysis of Key Performance Parameters
The analytical performance of this compound from three hypothetical suppliers (Supplier A, Supplier B, and Supplier C) was evaluated based on chemical purity as determined by High-Performance Liquid Chromatography (HPLC), and isotopic enrichment assessed by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Parameter | Supplier A | Supplier B | Supplier C |
| Chemical Purity (HPLC, %) | > 99.5% | > 98% | > 99% |
| Isotopic Enrichment (LC-MS, %) | 99.2% | 98.5% | 99.6% |
| Isotopic Purity (d5 species, LC-MS, %) | 98.1% | 96.5% | 98.9% |
| Presence of d0-d4 species (LC-MS, %) | < 1.9% | < 3.5% | < 1.1% |
| Structural Confirmation (¹H & ¹³C NMR) | Conforms | Conforms | Conforms |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and enable researchers to replicate or adapt these protocols for their own evaluations.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
Chemical purity was assessed using a reversed-phase HPLC method with UV detection.
-
Instrumentation: Agilent 1100 Series HPLC system with a diode array detector (DAD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile).[1]
-
Gradient: Start with 10% B, increase to 45% B over 5 minutes, hold for 2 minutes, then return to initial conditions.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: this compound samples were dissolved in the initial mobile phase composition to a concentration of 1 mg/mL.
Isotopic Enrichment and Purity Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
Isotopic enrichment and the distribution of deuterated species were determined using an LC-MS system.
-
Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system (LC-ESI-HR-MS).[2][3]
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Mass Spectrometry: Full scan mass spectra were acquired in positive electrospray ionization mode.[3] Isotopic enrichment was calculated by integrating the ion signals corresponding to the different deuterated species (d0 to d5).[2][3]
Structural Confirmation and Isotopic Labeling Position by Nuclear Magnetic Resonance (NMR) Spectroscopy
The structural integrity and the position of the deuterium labels were confirmed by ¹H and ¹³C NMR.
-
Instrumentation: Bruker 600 MHz NMR spectrometer.[4]
-
Solvent: Deuterated methanol (CD3OD) or Dimethyl sulfoxide-d6 (DMSO-d6).
-
Analysis: ¹H NMR spectra were used to confirm the absence of protons at the labeled positions, and ¹³C NMR spectra were used to verify the overall carbon skeleton. Two-dimensional NMR techniques can also be employed for unambiguous assignment of all resonances.[5]
Experimental and Analytical Workflows
The following diagrams illustrate the logical flow of the experimental and data analysis processes.
Figure 1. Overall experimental workflow for the comparative analysis of this compound.
Figure 2. Workflow for determining isotopic enrichment using LC-MS.
Discussion and Conclusion
The analytical data indicates that while all three suppliers provide this compound of high quality, there are subtle differences in their chemical purity and isotopic enrichment profiles. Supplier C demonstrated the highest isotopic enrichment and purity, which is a critical factor for applications requiring the most accurate quantification to avoid any potential interference from unlabeled or partially labeled species. Supplier A also provides a high-purity product with excellent isotopic enrichment. Supplier B's product, while still of high quality, showed slightly lower chemical purity and isotopic enrichment compared to the other two.
The choice of supplier will ultimately depend on the specific requirements of the assay. For highly sensitive bioanalytical methods, the higher isotopic purity offered by Supplier C may be advantageous. For routine analyses, the products from all three suppliers are likely to perform adequately. It is recommended that researchers perform their own in-house validation of any new batch of internal standard to ensure it meets the specific needs of their analytical method.
References
- 1. Investigations on the degradation of aspartame using high-performance liquid chromatography/tandem mass spectrometry [html.rhhz.net]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Aspartame | C14H18N2O5 | CID 134601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Aspartame-d5: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Aspartame-d5, a deuterated analog of the artificial sweetener Aspartame. Adherence to these protocols is critical, particularly given the hazard classification of this compound.
Hazard Profile and Classification
This compound is classified as a Category 2 carcinogen, meaning it is suspected of causing cancer[1]. This classification dictates that it must be handled as hazardous waste and requires a stringent disposal protocol. Unlike some safety data sheets for non-deuterated Aspartame that may classify it as non-hazardous, the specific SDS for this compound clearly indicates this carcinogenic risk[1][2]. The International Agency for Research on Cancer (IARC) has also classified Aspartame as "possibly carcinogenic to humans" (Group 2B)[2]. Therefore, all waste containing this compound must be segregated and disposed of according to hazardous waste regulations.
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Name | This compound | Toronto Research Chemicals SDS |
| CAS Number | 1356849-17-6 | Santa Cruz Biotechnology |
| Molecular Formula | C₁₄H₁₃D₅N₂O₅ | Santa Cruz Biotechnology |
| Hazard Classification | Carcinogenicity Category 2 (H351) | Toronto Research Chemicals SDS |
| Disposal Recommendation | Approved Waste Disposal Plant | Toronto Research Chemicals SDS |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and environmental protection.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
2. Waste Segregation and Collection:
-
Solid Waste: All solid materials contaminated with this compound, such as weighing papers, contaminated gloves, and empty containers, should be collected in a dedicated, clearly labeled hazardous waste container. The container must be made of a compatible material and have a secure, leak-proof lid.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.
-
Empty Containers: Original containers of this compound should be treated as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate from this cleaning process must also be collected as hazardous waste[3][4].
3. Labeling: All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictogram (e.g., health hazard)[5]. The date of waste generation and the name of the principal investigator or laboratory should also be included[5].
4. Storage: Store the sealed and labeled hazardous waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent spills.
5. Disposal:
-
DO NOT dispose of this compound in the regular trash or pour it down the drain[5][6].
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste[5]. EHS professionals are trained in the proper procedures for handling and disposing of carcinogenic materials, which typically involves incineration by a specialized contractor[5].
-
Follow all institutional and local regulations for hazardous waste disposal.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment, and maintaining a culture of safety and compliance within their research endeavors.
References
- 1. Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens [policies.unc.edu]
- 2. Aspartame hazard and risk assessment results released [who.int]
- 3. sarponggroup.com [sarponggroup.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. chem.tamu.edu [chem.tamu.edu]
- 6. acs.org [acs.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Aspartame-d5
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Aspartame-d5. It is intended for all researchers, scientists, and drug development professionals to ensure a secure laboratory environment and mitigate risks associated with this compound.
This compound, a deuterated analog of the artificial sweetener aspartame, requires careful handling due to its classification as a suspected carcinogen. Adherence to the following procedures is mandatory to minimize exposure and ensure personal and environmental safety.
Hazard Identification and Personal Protective Equipment (PPE)
The Safety Data Sheet (SDS) for this compound classifies it as Carcinogenicity Category 2 (H351): Suspected of causing cancer . Therefore, a multi-layered approach to Personal Protective Equipment is essential.
Table 1: Personal Protective Equipment (PPE) Requirements for Handling this compound
| Task Category | Primary PPE | Secondary/Task-Specific PPE | Rationale |
| General Laboratory Work (in designated area) | - Safety glasses with side shields- Fully buttoned laboratory coat- Closed-toe shoes | - Disposable nitrile gloves | Minimizes incidental contact with contaminated surfaces. |
| Handling of Powdered this compound (e.g., weighing, aliquoting) | - Chemical splash goggles- Disposable, low-permeability gown with tight-fitting cuffs- Double-gloving (inner and outer nitrile gloves)- NIOSH-approved respirator with P100 (or FFP3) particulate filters | - Face shield (in addition to goggles)- Disposable shoe covers | Provides a robust barrier against inhalation of fine particles and direct skin and eye contact. Double-gloving offers additional protection in case of a breach in the outer glove. A P100 filter is 99.97% efficient at removing airborne particles.[1][2] |
| Handling of this compound in Solution | - Chemical splash goggles- Laboratory coat- Disposable nitrile gloves | - Face shield (for splash hazards)- Chemical-resistant apron over lab coat | Protects against splashes and spills of the dissolved compound. |
| Equipment Decontamination and Waste Disposal | - Chemical splash goggles- Heavy-duty, chemical-resistant gloves (e.g., thicker nitrile or neoprene)- Disposable gown or chemical-resistant apron | - Face shield | Protects against splashes and direct contact with contaminated materials and cleaning agents. |
Table 2: Glove Selection and Respirator Cartridge Specifications
| Equipment | Material/Type | Breakthrough Time (Estimated) | Key Considerations |
| Gloves (for splash protection) | Nitrile (disposable) | > 15 minutes for many organic compounds. Poor resistance to some aromatic amines. | Change gloves immediately upon contamination. For prolonged or direct contact, consider thicker nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.[3] |
| Respirator Filter | P100 or FFP3 Particulate Filter | Not Applicable | NIOSH-approved P100 filters provide 99.97% filtration efficiency against airborne particulates.[1] An organic vapor cartridge may be added if handling the powder in the presence of volatile solvents.[4] |
Experimental Protocols: A Step-by-Step Guide for Safe Handling
The following protocols must be followed for all procedures involving this compound.
Receiving and Storage
-
Inspect Incoming Package: Upon receipt, visually inspect the package for any signs of damage or leakage in a well-ventilated area.
-
Don Appropriate PPE: Wear single-use nitrile gloves and a lab coat during inspection.
-
Verify Labeling: Confirm the container is clearly labeled as "this compound" with appropriate hazard warnings.
-
Secure Storage: Store the container in a designated, locked, and clearly labeled area for "Suspected Carcinogens."[5] The storage area should be well-ventilated.
-
Maintain Inventory: Update the chemical inventory to record the receipt, quantity, and storage location of this compound.
Handling and Weighing of Powdered this compound
Engineering Control: All handling of powdered this compound must be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Prepare the Work Area:
-
Ensure the fume hood is functioning correctly.
-
Cover the work surface with disposable, absorbent bench paper.
-
Assemble all necessary equipment (e.g., spatulas, weigh boats, vials, solvent) within the fume hood before starting.
-
-
Don Full PPE: Put on all required PPE for handling powdered compounds as specified in Table 1, including a respirator and double gloves.
-
Weighing Procedure:
-
Use a dedicated set of spatulas and weigh boats for this compound.
-
Carefully transfer the required amount of powder from the stock container to a tared weigh boat. Avoid creating dust clouds.
-
Close the primary container immediately after dispensing.
-
-
Dissolution (if applicable):
-
If preparing a solution, add the solvent to the powder slowly to avoid splashing.
-
Gently swirl or sonicate to dissolve.
-
-
Post-Handling:
-
Wipe down the exterior of all containers and equipment with a damp cloth before removing them from the fume hood.
-
Dispose of all contaminated disposable items (gloves, weigh boats, bench paper) in the designated hazardous waste container within the fume hood.
-
Decontamination and Cleaning
-
Work Surfaces: At the end of each procedure, decontaminate the work area within the fume hood by carefully wet-wiping with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent solution.
-
Equipment:
-
Non-disposable equipment (e.g., spatulas, glassware) should be decontaminated by rinsing with a suitable solvent, followed by washing with detergent and water.
-
Rinsates should be collected as hazardous liquid waste.
-
-
Spill Management:
-
Small Spills (in a fume hood):
-
Alert others in the area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material.
-
Carefully collect the absorbed material and place it in the designated solid hazardous waste container.
-
Decontaminate the area as described above.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and the institutional safety officer.
-
Restrict access to the area.
-
Follow institutional procedures for hazardous chemical spill cleanup.
-
-
Disposal Plan
The disposal of this compound and any contaminated materials must comply with all federal, state, and local regulations for carcinogenic and deuterated waste.
Table 3: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, gowns, shoe covers), weigh paper, pipette tips, and other disposable materials that have come into contact with this compound must be placed in a clearly labeled, sealed hazardous waste container designated for "Carcinogenic Waste."[5] |
| Liquid Waste | Unused solutions of this compound and solvent rinses from cleaning contaminated glassware must be collected in a dedicated, sealed, and properly labeled hazardous waste container for "Carcinogenic Liquid Waste." |
| Empty Containers | Empty stock containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The defaced, rinsed container can then be disposed of according to institutional guidelines. |
Note on Deuterated Waste: While deuterium is a stable isotope and does not pose a radiological hazard, some institutions may have specific guidelines for the disposal of deuterated compounds. Consult your institution's environmental health and safety office for specific requirements. Some facilities may offer recycling programs for deuterated solvents.[6][7]
Workflow and Logical Relationships
The following diagram illustrates the mandatory workflow for the safe handling of this compound. Adherence to this sequence is critical for minimizing risk.
By implementing these safety and logistical measures, you contribute to a secure research environment for yourself and your colleagues. Always prioritize safety and consult your institution's environmental health and safety department with any questions.
References
- 1. Three Step Guide to Selecting the Right Disposable Respirator [fishersci.at]
- 2. gerpac.eu [gerpac.eu]
- 3. Chemical Carcinogens - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 4. americanchemistry.com [americanchemistry.com]
- 5. chem.tamu.edu [chem.tamu.edu]
- 6. esemag.com [esemag.com]
- 7. Heavy water recycling for producing deuterium compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
